molecular formula C3H8O3S3 B1199679 2,3-Dimercapto-1-propanesulfonic acid CAS No. 74-61-3

2,3-Dimercapto-1-propanesulfonic acid

Cat. No.: B1199679
CAS No.: 74-61-3
M. Wt: 188.3 g/mol
InChI Key: JLVSRWOIZZXQAD-UHFFFAOYSA-N
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Description

2,3-disulfanylpropane-1-sulfonic acid is an alkanesulfonic acid that is propane-1-sulfonic acid substituted by sulfanyl groups at positions 2 and 3. It is an alkanesulfonic acid and a dithiol.
A chelating agent used as an antidote to heavy metal poisoning.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-bis(sulfanyl)propane-1-sulfonic acid
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InChI

InChI=1S/C3H8O3S3/c4-9(5,6)2-3(8)1-7/h3,7-8H,1-2H2,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JLVSRWOIZZXQAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CS(=O)(=O)O)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

4076-02-2 (Parent)
Record name 2,3-Dimercapto-1-propanesulfonic acid
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DSSTOX Substance ID

DTXSID5048344
Record name 2,3-Dimercapto-1-propanesulfonic acid
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Molecular Weight

188.3 g/mol
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CAS No.

74-61-3
Record name 2,3-Dimercapto-1-propanesulfonic acid
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Record name 2,3-Dimercapto-1-propanesulfonic acid
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Record name 2,3-Dimercapto-1-propanesulfonic acid
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Record name 2,3-Dimercapto-1-propanesulfonic acid
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Record name 2,3-DIMERCAPTO-1-PROPANESULFONIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-Dimercapto-1-propanesulfonic Acid (DMPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimercapto-1-propanesulfonic acid (DMPS), also known as unithiol, is a chelating agent widely recognized for its efficacy in treating heavy metal poisoning. Its molecular structure, featuring two thiol groups and a sulfonic acid moiety, allows for the formation of stable, water-soluble complexes with various heavy metals, facilitating their renal excretion. This technical guide provides a comprehensive overview of the primary synthesis pathways for DMPS, offering detailed experimental protocols and quantitative data to support research and development in this field. The synthesis of DMPS is a multi-step process that demands careful control over reaction conditions to achieve high purity and yield. This document will explore the prevalent synthesis routes, commencing from readily available starting materials such as allyl bromide and sodium allylsulfonate.

Introduction

This compound (DMPS) is a crucial pharmaceutical agent in the management of toxic metal exposure.[1] Its dithiol structure enables potent chelation of heavy metals like mercury, lead, and arsenic, forming stable, non-toxic complexes that are readily excreted from the body.[2] The synthesis of DMPS was first reported by V. E. Petrunkin in 1956.[1] Since then, various modifications and improvements to the synthesis process have been developed to enhance yield, purity, and safety. This guide will focus on the most established and practical synthesis pathways, providing the necessary technical details for laboratory-scale preparation.

Core Synthesis Pathways

The most common and well-documented synthesis of DMPS involves a multi-step process starting from a three-carbon precursor. The two primary starting materials for this pathway are allyl bromide and sodium allylsulfonate. The general synthetic strategy involves the introduction of the sulfonate group, followed by the addition of two thiol groups across the double bond.

Pathway 1: Synthesis from Allyl Bromide

This pathway begins with the reaction of allyl bromide with sodium sulfite (B76179) to form sodium allylsulfonate. This intermediate is then subjected to bromination to create a dibromo derivative, which subsequently reacts with a sulfhydrylating agent to yield DMPS. A significant advantage of this method is the use of a readily available and relatively inexpensive starting material.

G cluster_purification Purification A Allyl Bromide B Sodium Allylsulfonate A->B Sodium Sulfite, Water, 50-100°C C Sodium 2,3-Dibromopropanesulfonate B->C Bromine, Water D DMPS-Metal Complex C->D Sodium Hydrosulfide (B80085) or Potassium Thioacetate (B1230152), then Hydrolysis E This compound (DMPS) D->E Decomplexation (e.g., H2S or Dilute Acid)

Diagram 1: Synthesis of DMPS from Allyl Bromide.
Pathway 2: Synthesis from Sodium Allylsulfonate

This route is a more direct approach as it starts with sodium allylsulfonate, bypassing the initial sulfonation step required when starting from allyl bromide. The process then follows a similar sequence of bromination and sulfhydrylation.

G cluster_purification Purification A Sodium Allylsulfonate B Sodium 2,3-Dibromopropanesulfonate A->B Bromine, Water, rt C DMPS-Lead Complex B->C Potassium Thioacetate, 70-80°C, then HCl and Zinc powder D Sodium 2,3-Dimercaptopropanesulfonate C->D Dilute Sulfuric Acid, Ethanol (B145695)

Diagram 2: Synthesis of Sodium DMPS from Sodium Allylsulfonate.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the synthesis of the sodium salt of DMPS.

Protocol 1: Synthesis of Sodium 2,3-Dimercaptopropanesulfonate from Allyl Bromide

This protocol is adapted from established patent literature.[3]

Step 1: Synthesis of Sodium Allylsulfonate

  • In a suitable reaction vessel, dissolve 139 g (1.1 mol) of sodium sulfite in 1 liter of water.

  • Add 121 g (1.0 mol) of freshly distilled allyl bromide to the solution.

  • Heat the mixture to reflux for 4 hours, or until the mixture becomes a single phase.

  • Cool the solution to room temperature and extract twice with hexane (B92381) to remove any unreacted allyl bromide. Discard the organic phase.

Step 2: Bromination

  • To the aqueous solution of sodium allylsulfonate, add approximately 200 g of bromine dropwise with vigorous stirring at room temperature over 1.5 to 2 hours, until the solution maintains a yellow color.

  • Add a small amount of sodium sulfite to the solution to reduce excess bromine, resulting in a colorless solution.

  • Adjust the pH of the solution to 6.5 with a 25% sodium hydroxide (B78521) solution.

Step 3: Sulfhydrylation and Purification

  • Prepare a solution of sodium hydrogen sulfide (B99878).

  • Add the sodium hydrogen sulfide solution to the brominated compound in an alkaline medium and react for 10 to 30 hours at room temperature.

  • Precipitate the crude product as a lead salt by adding a solution of lead acetate (B1210297).

  • Suspend the precipitated lead-DMPS complex in methanol.

  • Decompose the complex by bubbling hydrogen sulfide gas through the suspension.

  • Filter off the precipitated lead sulfide.

  • Adjust the pH of the filtrate to 4.5 with sodium bicarbonate.

  • Evaporate the filtrate to dryness under vacuum to obtain the crude sodium DMPS.

  • Recrystallize the crude product from 90% ethanol to yield pure sodium 2,3-dimercaptopropanesulfonate.

Protocol 2: Improved Synthesis of Sodium 2,3-Dimercaptopropanesulfonate from Sodium Allylsulfonate

This protocol utilizes potassium thioacetate for sulfhydrylation, avoiding the use of highly toxic hydrogen sulfide gas.[4]

Step 1: Bromination

  • Dissolve 1 equivalent of sodium allylsulfonate in water.

  • Add 0.1-0.3 equivalents of an auxiliary agent (e.g., sodium bromide).

  • Stir the solution at room temperature and add 0.9-1.2 equivalents of bromine dropwise.

  • After the reaction is complete, add a small amount of sodium sulfite until the solution becomes colorless.

  • Adjust the pH to 6-7 using a 15-30% sodium carbonate solution to obtain an aqueous solution of 2,3-dibromopropanesulfonate.

Step 2: Sulfhydrylation

  • To the aqueous solution of 2,3-dibromopropanesulfonate, add 1.8-2.2 equivalents of potassium thioacetate.

  • Heat the mixture to 70-80°C under a nitrogen atmosphere and maintain the temperature for 1.5-3 hours.

  • Add concentrated hydrochloric acid (36-38%) in an amount that is 0.3-0.5 times the volume of the 2,3-dibromopropanesulfonate solution and maintain the reaction for 2-4 hours.

  • Add 0.1-0.2 equivalents of zinc powder and continue the reaction for 3-5 hours.

  • Cool the mixture to room temperature and filter.

  • Adjust the pH of the filtrate to 4-5 with a 15-30% aqueous solution of sodium hydroxide.

Step 3: Purification via Lead Salt Formation and Deleading

  • Heat the sulfhydrylation reaction solution to 50-60°C and add a solution of lead acetate to precipitate the DMPS-lead complex.

  • Filter the complex and mix it into ethanol.

  • Add 30-70% by mass of dilute sulfuric acid to the ethanol suspension for deleading.

  • After the deleading is complete (indicated by the conversion of the yellow solid to white lead sulfate), filter the insoluble lead sulfate.

  • Adjust the pH of the filtrate to 4-4.5 with solid sodium bicarbonate.

  • Isolate the product by crystallization to obtain sodium 2,3-dimercaptopropanesulfonate.

Quantitative Data

The following table summarizes key quantitative data for the synthesis of sodium 2,3-dimercaptopropanesulfonate.

ParameterPathway 1 (from Allyl Bromide)Pathway 2 (from Sodium Allylsulfonate)
Starting Material Allyl BromideSodium Allylsulfonate
Key Reagents Sodium Sulfite, Bromine, Sodium HydrosulfideBromine, Potassium Thioacetate, HCl, Zinc Powder
Sulfhydrylation Temp. Room Temperature70-80°C
Reaction Time Sulfhydrylation: 10-30 hSulfhydrylation: 1.5-3 h (thioacetylation)
Purification Method Precipitation as lead salt, decomplexation with H₂SPrecipitation as lead salt, deleading with H₂SO₄
Reported Total Yield ~30.6%>23.2% (can reach 35-41.5% with zinc reduction)[4]
Reported Purity >99% (iodometry)>99%[4]

Conclusion

The synthesis of this compound is a well-established yet technically demanding process. The choice of the synthesis pathway often depends on the availability of starting materials, safety considerations, and desired scale of production. The use of potassium thioacetate in place of sodium hydrosulfide or hydrogen sulfide represents a significant improvement in the safety and environmental profile of the synthesis. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development, facilitating further research and optimization of DMPS synthesis. Rigorous control over reaction parameters and purification steps is paramount to achieving a high-purity final product suitable for pharmaceutical applications.

References

An In-depth Technical Guide to the Core Mechanism of Action of the Chelating Agent DMPS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3-Dimercapto-1-propanesulfonic acid (DMPS), also known as unithiol, is a dithiol chelating agent with a well-established role in the treatment of heavy metal poisoning.[1] Developed in the Soviet Union in 1958, it has been particularly utilized for intoxication with mercury, arsenic, and lead.[1] The core mechanism of DMPS revolves around its two sulfhydryl (-SH) groups, which exhibit a high affinity for and form stable complexes with heavy metal ions.[2] These water-soluble complexes are then readily excreted from the body, primarily via the kidneys, thereby reducing the systemic toxic burden.[2][3] Beyond simple chelation, DMPS also demonstrates protective effects against heavy metal-induced oxidative stress, though the precise molecular pathways are still under investigation. This guide provides a comprehensive technical overview of the mechanism of action of DMPS, including its binding affinities, pharmacokinetic profile, and relevant experimental protocols.

Core Mechanism of Action: Chelation

The primary mechanism of action of DMPS is chelation, a process involving the formation of a coordination complex between the chelating agent and a central metal ion. The two adjacent sulfhydryl groups on the DMPS molecule act as a bidentate ligand, forming a stable five-membered ring structure with the bound metal.[2] This complex formation effectively sequesters the toxic metal ion, preventing its interaction with endogenous biological molecules such as enzymes and structural proteins.

Chemical Structure of DMPS and Metal Complexation

DMPS is a water-soluble analog of dimercaprol (B125519) (British Anti-Lewisite, BAL).[1] Its chemical structure consists of a three-carbon propane (B168953) backbone with sulfhydryl groups at positions 2 and 3, and a sulfonic acid group at position 1. The sulfonic acid group imparts high water solubility to the molecule.[3]

While it is widely believed that DMPS forms a true chelate complex with heavy metals, some research using X-ray absorption spectroscopy and density functional theory calculations suggests that with mercuric ions, neither DMPS nor DMSA forms a classic chelate complex.[2][4] Instead, at a 1:1 molar ratio, mercury is coordinated by two sulfur atoms with a bond length of approximately 2.37 Å. At higher DMPS to mercury ratios (e.g., 4:1), a four-coordinate species is observed.[4]

Below is a diagram illustrating the chelation of a divalent heavy metal ion (M²⁺) by DMPS.

DMPS_Chelation cluster_reactants Reactants cluster_product Product DMPS DMPS (HS-CH2-CH(SH)-CH2-SO3H) Complex DMPS-Metal Complex (Water-Soluble) DMPS->Complex Chelation Metal Heavy Metal Ion (M²⁺) Metal->Complex

DMPS chelating a heavy metal ion.

Quantitative Data

Binding Affinity of DMPS for Heavy Metals

The efficacy of a chelating agent is largely determined by its binding affinity for specific metals, often expressed as a stability constant (log K). A higher log K value indicates a more stable complex and a stronger binding affinity.

Metal IonDMPS (log K)DMSA (log K)EDTA (log K)
Mercury (Hg²⁺)~35–40~32–38~21.5
Arsenic (As³⁺)~20–25~18–23~8–10
Lead (Pb²⁺)~18–22~18–20~18.0
Cadmium (Cd²⁺)~18–20~17–18~16.5
Nickel (Ni²⁺)~13–15~12–14~18.6
Thallium (Tl⁺)~8–10~8–10~6–7
Aluminum (Al³⁺)~8–11~8–11~16.1
Chromium (Cr³⁺)~8–10~8–10~23.0
Gadolinium (Gd³⁺)~6–10~6–10~17.5
Uranium (UO₂²⁺)~10–12~10–12~21.0

Table 1: Comparative binding affinities of DMPS, DMSA, and EDTA for various heavy metals. Data is based on approximate log K values or practical clinical efficacy.

Pharmacokinetic Parameters of DMPS
ParameterIntravenous (IV) AdministrationOral Administration
Bioavailability 100%~39-50%[3][5]
Elimination Half-life (Parent Drug) 1.8 hours[5]-
Elimination Half-life (Total DMPS) 20 hours[5]-
Time to Peak Plasma Concentration (Tmax) -3 hours[6]
Excretion Primarily renal; ~84% of the dose excreted in urine within 96 hours (10% as parent drug, 74% as disulfide metabolites)[5]Primarily renal[3]

Table 2: Pharmacokinetic parameters of DMPS.

Experimental Protocols

DMPS Challenge (Provocation) Test for Heavy Metal Assessment

The DMPS challenge test is a clinical tool used to estimate the total body burden of heavy metals.[7]

Objective: To mobilize heavy metals from tissues into the bloodstream for urinary excretion and subsequent quantification.

Protocol:

  • Pre-Chelation Urine Collection: A baseline urine sample is collected prior to DMPS administration to measure baseline metal excretion.[3]

  • Patient Preparation: The patient should fast for at least 8 hours. It is recommended to withhold multi-mineral supplements for 24 hours before and during the test.[7]

  • DMPS Administration:

    • Oral: A single dose of 10 mg/kg body weight is administered.[3]

    • Intravenous: A dose of 3 mg/kg body weight is administered, typically as a slow push or infusion.[3]

  • Post-Chelation Urine Collection: All urine is collected for a specified period, typically 6 hours, following DMPS administration.[7]

  • Sample Analysis: The collected urine is analyzed for heavy metal content using methods such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[8]

DMPS_Challenge_Test Start Start Pre_Urine Collect Baseline Urine Sample Start->Pre_Urine Fasting Patient Fasting (≥8 hours) Pre_Urine->Fasting Administer_DMPS Administer DMPS (Oral or IV) Fasting->Administer_DMPS Post_Urine Collect Urine (6 hours) Administer_DMPS->Post_Urine Analysis Analyze Urine for Heavy Metals (ICP-MS) Post_Urine->Analysis End End Analysis->End Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod ROS Reactive Oxygen Species (ROS) ROS->Keap1_Nrf2 Oxidizes Keap1 Heavy_Metals Heavy Metals Heavy_Metals->ROS Induces DMPS DMPS DMPS->Heavy_Metals Chelates Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates

References

An In-depth Technical Guide to 2,3-Dimercapto-1-propanesulfonic acid (DMPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimercapto-1-propanesulfonic acid (DMPS), also known as unithiol, is a chelating agent developed in the Soviet Union in 1958.[1] It is a water-soluble analog of dimercaprol (B125519) (British Anti-Lewisite, BAL) and is utilized primarily in the treatment of heavy metal poisoning, particularly from mercury, arsenic, and lead.[1][2] Its chemical structure, featuring two thiol (-SH) groups and a sulfonic acid (-SO₃H) group, allows it to form stable complexes with various heavy metals, facilitating their excretion from the body.[3] Compared to its predecessor, BAL, DMPS exhibits lower toxicity and can be administered both orally and intravenously.[4] This guide provides a comprehensive technical overview of DMPS, including its chemical properties, synthesis, mechanism of action, pharmacokinetics, and relevant experimental protocols.

Chemical and Physical Properties

DMPS is a hydrophilic compound with the molecular formula C₃H₈O₃S₃.[5] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₃H₈O₃S₃[5]
Molar Mass 188.27 g·mol⁻¹[5]
CAS Number 74-61-3[5]
Appearance White crystalline powderN/A
Solubility Water-soluble[1]
pKa of thiol groups ~8.84 and 11.2N/A

Synthesis of Sodium 2,3-Dimercapto-1-propanesulfonate

The synthesis of sodium 2,3-dimercapto-1-propanesulfonate typically involves a multi-step process starting from an allyl compound. While several variations exist, a common pathway is outlined below.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a composite of methodologies described in the literature.[3][6][7]

Materials:

Procedure:

  • Bromination: Dissolve 1 equivalent of sodium allylsulfonate in water. To this solution, add 0.1-0.3 equivalents of an auxiliary agent (e.g., a phase transfer catalyst) and stir at room temperature until dissolved. Slowly add 0.9-1.2 equivalents of bromine dropwise. After the reaction is complete, add a small amount of sodium sulfite to decolorize the solution, indicating the removal of excess bromine. Adjust the pH to 6-7 with a 15-30% sodium carbonate solution to obtain an aqueous solution of sodium 2,3-dibromopropanesulfonate.[6]

  • Sulfhydrylation: To the aqueous solution of sodium 2,3-dibromopropanesulfonate, add potassium thioacetate as the sulfhydrylation agent. The reaction introduces the thiol groups.

  • Hydrolysis and Reduction (Optional): Hydrolyze the resulting compound under strong acidic conditions. For improved yield, a reduction step using zinc powder can be introduced after hydrolysis to reduce any disulfide byproducts.[6]

  • Lead Salt Precipitation: Add a solution of lead (II) acetate to the reaction mixture to precipitate the DMPS as a lead salt complex.

  • Deleading: Suspend the lead-DMPS complex in ethanol. Add dilute sulfuric acid (40-50%) to precipitate lead sulfate. The reaction is typically stirred at room temperature for 1.5-3 hours.[6]

  • Isolation and Purification: Filter off the insoluble lead sulfate. Adjust the pH of the filtrate to 4-4.5 with solid sodium bicarbonate. The sodium salt of DMPS can then be crystallized from the solution, for example, by cooling. The crude product can be further purified by recrystallization from 90% ethanol.[7]

Mechanism of Action: Chelation

The primary mechanism of action of DMPS is the chelation of heavy metals. The two adjacent thiol groups on the DMPS molecule form a five-membered ring structure with the metal ion, creating a stable, water-soluble complex that can be readily excreted by the kidneys.

Caption: Chelation of a divalent heavy metal ion (Me²⁺) by DMPS.

Binding Affinity

The efficacy of a chelating agent is related to the stability of the complex it forms with a metal ion, often expressed as a stability constant (log K). Higher log K values indicate a stronger and more stable complex.

Metal IonDMPS (log K)DMSA (log K)EDTA (log K)
Mercury (Hg²⁺)~35–40~32–38~21.5
Arsenic (As³⁺)~20–25~18–23~8–10
Lead (Pb²⁺)~18–22~18–20~18.0
Cadmium (Cd²⁺)~18–20~17–18~16.5
Nickel (Ni²⁺)~13–15~12–14~18.6
Chromium (Cr³⁺)~8–10~8–10~23.0
Thallium (Tl⁺)~8–10~8–10~6–7
Aluminum (Al³⁺)~8–11~8–11~16.1
Uranium (UO₂²⁺)~10–12~10–12~21.0
Gadolinium (Gd³⁺)~6–10~6–10~17.5
(Data compiled from available literature)[8]

Pharmacokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: The oral bioavailability of DMPS is approximately 50%.[9] Peak plasma concentrations are typically observed within 30 to 50 minutes after ingestion.[10]

  • Distribution: DMPS is distributed in both intracellular and extracellular compartments.[1][9] Importantly, it does not cross the blood-brain barrier, which prevents the redistribution of heavy metals to the brain.[1][9]

  • Metabolism: The metabolism of DMPS has not been extensively detailed in the literature, but it is known to form acyclic and cyclic disulfides in the urine. It is believed that DMPS can form mixed disulfides with endogenous thiol-containing molecules such as cysteine.

  • Excretion: DMPS and its metal complexes are primarily excreted via the kidneys.[1] Approximately 90% of the administered dose is eliminated through urine, with about 80% excreted within the first 24 hours.[1][9] The peak excretion of chelated metals occurs 2 to 3 hours after DMPS administration.[10]

Renal Excretion Pathway

The renal excretion of DMPS is an active process involving organic anion transporters (OATs) in the proximal tubules of the kidneys.

Renal_Excretion Blood Bloodstream (DMPS-Metal Complex) ProximalTubuleCell Basolateral Membrane Proximal Tubule Cell Apical Membrane Blood->ProximalTubuleCell:basolateral OAT1 / OAT3 (Uptake) Urine Urine ProximalTubuleCell:apical->Urine MRP2 (Efflux)

Caption: Renal excretion of DMPS-metal complexes via organic anion transporters.

Studies have shown that both the reduced (DMPSH) and oxidized (DMPSS) forms of DMPS interact with OAT1 and OAT3 on the basolateral membrane of proximal tubule cells.[11] The oxidized form, which is the predominant form in the blood, shows a higher affinity for OAT3.[11] Once inside the tubular cells, the DMPS-metal complexes are transported across the apical membrane into the urine, a process that may involve multidrug resistance-associated protein 2 (MRP2).

Clinical Efficacy and Applications

DMPS is used clinically for the diagnosis and treatment of heavy metal intoxication.

DMPS Challenge Test

The DMPS challenge test is a provocation test used to assess the body burden of heavy metals. A baseline urine sample is collected before the administration of DMPS, followed by a timed urine collection (typically 6 hours) after an oral or intravenous dose of DMPS.[8] An increase in the urinary excretion of specific metals after DMPS administration suggests an elevated body burden.

Protocol for Oral DMPS Challenge Test:

  • The patient should fast for approximately 8 hours prior to the test.[8]

  • A pre-provocation, first-morning urine sample is collected.[8]

  • An oral dose of DMPS is administered, typically 300 mg for adults or 10 mg/kg of body weight.[8][12]

  • All urine is collected for the next 6 hours.[8]

  • The pre- and post-provocation urine samples are analyzed for heavy metal content.

Quantitative Efficacy Data

Clinical and experimental studies have demonstrated the efficacy of DMPS in increasing the urinary excretion of heavy metals.

MetalStudy PopulationDMPS DoseIncrease in Urinary ExcretionReference
MercuryFormer chloro-alkali workers300 mg oral7.6-fold increase in 24 hours[13]
MercuryOccupationally exposed workersTwo doses (oral or IM)Mobilized 17-20% (oral) and 25-30% (IM) of kidney mercury burden[14]
ArsenicHumans in high-arsenic area300 mg oralSignificant increase in total arsenic excretion, particularly monomethylarsonic acid (MMA)[12]
VariousChronically exposed patientsIV administrationMost suitable for Sb, As, and Hg[15]

Signaling Pathways and Indirect Effects

The primary effect of DMPS on cellular signaling is indirect and stems from its ability to chelate and remove heavy metals. Heavy metals are known to induce oxidative stress and interfere with various signaling pathways. By reducing the cellular concentration of these metals, DMPS can help restore normal cellular function.

Oxidative Stress and Metallothionein (B12644479) Expression

Heavy metals like cadmium and mercury can generate reactive oxygen species (ROS), leading to oxidative stress.[16][17] This oxidative stress can activate signaling pathways such as the NF-κB and MAPK pathways.[5][17]

Cells respond to heavy metal exposure by upregulating the expression of metallothioneins (MTs), which are cysteine-rich proteins that bind to and detoxify heavy metals.[18][19][20] The expression of MTs is regulated by the metal-responsive transcription factor-1 (MTF-1).[18][20] By removing heavy metals, DMPS can indirectly influence the signaling pathways that lead to MT expression.

Indirect_Effects HeavyMetals Heavy Metals OxidativeStress Oxidative Stress (ROS) HeavyMetals->OxidativeStress Induces MTF1 MTF-1 Activation HeavyMetals->MTF1 Induces DMPS DMPS DMPS->HeavyMetals Chelates SignalingPathways Signaling Pathways (NF-κB, MAPK) OxidativeStress->SignalingPathways Activates MT_Expression Metallothionein (MT) Expression MTF1->MT_Expression Promotes Detoxification Detoxification MT_Expression->Detoxification Leads to

Caption: Indirect effects of DMPS on cellular signaling pathways.

Conclusion

This compound is a valuable chelating agent in the management of heavy metal poisoning. Its water solubility, oral bioavailability, and favorable safety profile compared to older chelators make it a clinically important therapeutic. This guide has provided a detailed overview of its chemical properties, synthesis, mechanism of action, and clinical applications, intended to be a valuable resource for researchers and drug development professionals. Further research into the detailed metabolic fate of DMPS and its potential for more nuanced interactions with cellular signaling pathways could provide deeper insights into its therapeutic effects.

References

Intracellular vs. Extracellular Activity of DMPS: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

2,3-Dimercapto-1-propanesulfonic acid (DMPS), a water-soluble chelating agent, is utilized in the treatment of heavy metal intoxication. Its efficacy stems from its ability to form stable complexes with toxic metals, facilitating their excretion. A critical aspect of its pharmacology, and the subject of this technical guide, is its activity in both extracellular and intracellular compartments. While its extracellular role in clearing metals from plasma and interstitial fluid is well-established, its intracellular activity is crucial for detoxifying cellular environments and mitigating metal-induced cytotoxicity. This document provides an in-depth analysis of the dual activity of DMPS, presenting quantitative data, detailed experimental methodologies, and an examination of the signaling pathways it influences.

Quantitative Data Summary

The following tables summarize the quantitative data available on the efficacy of DMPS. Table 2.1 presents data from an in vitro study on the effect of DMPS on intracellular arsenic concentrations in HepG2 cells. Table 2.2 provides a comparative analysis of urinary metal excretion following challenge tests with DMPS and another chelating agent, DMSA, offering insights into the overall efficacy of DMPS in vivo.

Table 2.1: Effect of DMPS on Intracellular Arsenic Species in Arsenite-Exposed HepG2 Cells.[1]
Treatment GroupIntracellular Inorganic Arsenic (ng)Intracellular Monomethylated Arsenic (ng)
25 µM As³⁺231.4311.25
25 µM As³⁺ + 0.2 µM DMPS169.534.88

Data adapted from a study on HepG2 cells, demonstrating the reduction of intracellular arsenic species by DMPS.

Table 2.2: Comparative Urinary Metal Excretion with DMPS vs. DMSA.[2]
MetalPre-flush (Baseline) (µg/g creatinine)Post-DMSA (µg/g creatinine)Post-DMPS (µg/g creatinine)
Arsenic (As)12.017.054.0
Cadmium (Cd)0.30.40.5
Lead (Pb)13.04.3
Mercury (Hg)1.06.411.0

This table compares the mobilization of various heavy metals in urine following a challenge with either DMSA or DMPS, indicating a greater efficacy of DMPS for arsenic and mercury excretion.

Mechanisms of Action: Intracellular vs. Extracellular

DMPS's therapeutic action is predicated on its dual-compartment activity.

Extracellular Activity: In the bloodstream and interstitial fluid, DMPS readily binds to circulating heavy metals. The resulting DMPS-metal complexes are water-soluble and are efficiently filtered by the kidneys, leading to enhanced urinary excretion of the toxic metals. This is the primary mechanism by which DMPS reduces the overall body burden of heavy metals.

Intracellular Activity: DMPS is capable of crossing the cell membrane to a certain extent, where it can chelate metals that have already accumulated within the cell. This is particularly important for mitigating the cytotoxic effects of metals that disrupt intracellular processes. The intracellular activity of DMPS involves:

  • Direct Chelation of Intracellular Metals: DMPS can bind to metals within the cytoplasm and organelles, preventing them from interacting with and damaging sensitive cellular components like enzymes and DNA.

  • Inhibition of Metal-Induced Pathological Processes: As demonstrated in the case of arsenic, DMPS can interfere with the intracellular metabolism of metals. It has been shown to inhibit the biomethylation of arsenite in HepG2 cells, a process that can lead to more toxic intermediates.[1]

  • Reduction of Oxidative Stress: Heavy metals are known to induce oxidative stress by generating reactive oxygen species (ROS). DMPS has been shown to eliminate arsenic-induced ROS accumulation, suggesting an antioxidant or ROS-scavenging capability within the cell.[1] This reduction in oxidative stress can, in turn, affect various downstream signaling pathways.

Experimental Protocols

This section details the methodologies for key experiments to evaluate the intracellular and extracellular activity of DMPS.

In Vitro Assessment of Intracellular DMPS Activity in HepG2 Cells

This protocol is based on the methodology used to study the inhibitory effect of DMPS on arsenic biomethylation.[1]

Objective: To determine the effect of DMPS on the intracellular concentration and speciation of arsenic in a human liver cell line.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics

  • Sodium arsenite (As³⁺) solution

  • DMPS solution

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • High-performance liquid chromatography (HPLC) system coupled with an inductively coupled plasma mass spectrometer (ICP-MS)

Procedure:

  • Cell Culture: Culture HepG2 cells in appropriate flasks or plates until they reach a suitable confluency.

  • Treatment: Expose the cells to a specific concentration of sodium arsenite (e.g., 25 µM) with or without varying concentrations of DMPS (e.g., 0.2 µM) for a defined period (e.g., 24 hours).

  • Cell Harvesting and Washing: After incubation, remove the culture medium and wash the cells multiple times with ice-cold PBS to remove extracellular arsenic and DMPS.

  • Cell Lysis: Lyse the washed cells using a suitable lysis buffer to release the intracellular contents.

  • Sample Preparation: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant containing the intracellular arsenic species.

  • Arsenic Speciation Analysis: Analyze the supernatant using HPLC-ICP-MS to separate and quantify the different arsenic species (e.g., inorganic arsenic, monomethylated arsenic, dimethylated arsenic).

  • Data Analysis: Compare the intracellular arsenic concentrations and species distribution between the control (arsenic only) and DMPS-treated groups.

In Vivo Assessment of DMPS Efficacy via Urinary Excretion (Challenge Test)

Objective: To quantify the effectiveness of DMPS in mobilizing and excreting heavy metals from the body.

Materials:

  • Oral or intravenous DMPS

  • Urine collection containers

  • Inductively coupled plasma mass spectrometer (ICP-MS) for metal analysis

Procedure:

  • Baseline Urine Collection: Collect a baseline urine sample before the administration of DMPS to determine the background levels of heavy metal excretion.

  • DMPS Administration: Administer a standardized dose of DMPS to the subject, either orally or intravenously.

  • Timed Urine Collection: Collect all urine for a specified period following DMPS administration (e.g., 6 or 24 hours).

  • Sample Analysis: Measure the concentration of various heavy metals (e.g., mercury, lead, arsenic, cadmium) in the collected urine samples using ICP-MS.

  • Data Analysis: Compare the amount of each metal excreted in the post-DMPS urine collection to the baseline levels to determine the mobilization efficacy of DMPS.

Signaling Pathways and Logical Relationships

The intracellular activity of DMPS, particularly its ability to reduce heavy metal-induced oxidative stress, has implications for several cellular signaling pathways.

DMPS and the Inhibition of Arsenic Biomethylation

The following diagram illustrates the intracellular mechanism by which DMPS inhibits the biomethylation of arsenic, a key aspect of its intracellular activity.

DMPS_Arsenic_Methylation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space As_ext Arsenite (As³⁺) As_int Intracellular As³⁺ As_ext->As_int Uptake DMPS_ext DMPS DMPS_int Intracellular DMPS DMPS_ext->DMPS_int Uptake hAS3MT hAS3MT (Arsenic Methyltransferase) As_int->hAS3MT ROS Reactive Oxygen Species (ROS) As_int->ROS Induces DMPS_As_complex DMPS-As³⁺ Complex MMA Monomethylarsonous Acid (MMA³⁺) hAS3MT->MMA Methylation DMPS_MMA_complex DMPS-MMA³⁺ Complex DMPS_int->As_int Chelates DMPS_int->hAS3MT Inhibits Methylation DMPS_int->MMA Chelates DMPS_int->ROS Reduces experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., HepG2) treatment 4. Treat Cells - Control - Metal only - Metal + DMPS cell_culture->treatment metal_prep 2. Prepare Heavy Metal Solution metal_prep->treatment chelator_prep 3. Prepare DMPS Solution chelator_prep->treatment incubation 5. Incubate (e.g., 24 hours) treatment->incubation harvest 6. Harvest & Wash Cells incubation->harvest viability 9. Assess Cell Viability (e.g., MTT assay) incubation->viability lysis 7. Cell Lysis harvest->lysis analysis 8. Analyze Intracellular Metals (HPLC-ICP-MS) lysis->analysis signaling_pathway cluster_stress Stressor cluster_response Cellular Response cluster_intervention Intervention metal Heavy Metals (e.g., As, Hg, Pb) ros Oxidative Stress (Increased ROS) metal->ros chelation Metal Chelation & Excretion metal->chelation pathways Signaling Pathways - Nrf2 (inhibited) - MAPK (activated) - PI3K/Akt (dysregulated) ros->pathways damage Cellular Damage & Apoptosis pathways->damage dmps DMPS dmps->chelation ros_reduced Reduced Oxidative Stress chelation->ros_reduced Reduces metal load pathways_norm Normalized Signaling ros_reduced->pathways_norm Restores redox balance protection Cell Protection pathways_norm->protection

References

DMPS and the Blood-Brain Barrier: A Technical Guide to Permeability and Central Nervous System Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3-Dimercapto-1-propanesulfonic acid (DMPS) is a chelating agent utilized in the treatment of heavy metal intoxication. A critical consideration in the context of neurotoxic metals is the ability of a chelator to interact with and remove metals from the central nervous system (CNS). This is governed by its capacity to cross the blood-brain barrier (BBB), a highly selective interface that protects the brain. This technical guide provides an in-depth analysis of the available scientific evidence regarding the permeability of DMPS across the BBB, summarizing key in vivo and physicochemical data, detailing experimental methodologies, and identifying areas where further research is required. The prevailing evidence suggests that DMPS is a hydrophilic molecule with limited ability to passively diffuse across the BBB. However, in vivo studies demonstrate that DMPS administration can lead to a reduction of heavy metals, specifically methylmercury (B97897), in the brain, suggesting a more complex interaction than simple brain penetration.

Physicochemical Properties and Predicted Blood-Brain Barrier Permeability

The ability of a molecule to passively cross the blood-brain barrier is largely dictated by its physicochemical properties, primarily its lipophilicity, molecular size, and charge.

Lipophilicity: The lipophilicity of a compound is a key determinant of its ability to traverse the lipid-rich membranes of the brain endothelial cells. This is commonly expressed as the logarithm of the partition coefficient (LogP), which measures the ratio of a compound's concentration in a lipid phase (typically octanol) to its concentration in an aqueous phase.

  • DMPS LogP: The calculated LogP value for DMPS is -0.2 [1]. A negative LogP value indicates that DMPS is hydrophilic, meaning it has a higher affinity for the aqueous phase than the lipid phase[1]. Generally, compounds with a LogP value around 2 are considered optimal for passive diffusion across the blood-brain barrier. The hydrophilic nature of DMPS strongly suggests that it has a low capacity for passive transcellular diffusion into the brain.

In Vivo Evidence of DMPS Effects on Brain Heavy Metal Concentrations

While the physicochemical properties of DMPS predict poor BBB penetration, in vivo studies in animal models provide crucial insights into its effects on heavy metal concentrations within the brain. A key study investigated the impact of DMPS on mercury levels in the brain of rats exposed to methylmercury.

Quantitative Data from In Vivo Rat Study

The following tables summarize the key quantitative findings from a study on F-344 rats exposed to methylmercury hydroxide (B78521) (MMH) in their drinking water.

Table 1: Brain Mercury Concentrations After a Single DMPS Injection

Treatment Group (after 9 weeks of MMH exposure)Inorganic Mercury (Hg²⁺) (µg/g of brain)Organic Mercury (CH₃Hg⁺) (µg/g of brain)Total Mercury (µg/g of brain)
Saline (Control)0.284.805.08
DMPS (100 mg/kg)Slightly IncreasedSlightly IncreasedSlightly Increased
DMPS (200 mg/kg)Not Significantly Different from ControlNot Significantly Different from ControlNot Significantly Different from Control

Data extracted from a study on rats exposed to methylmercury, indicating that a single dose of DMPS was largely ineffective in reducing brain mercury levels and may have slightly increased them[2].

Table 2: Brain Mercury Concentrations After Consecutive DMPS Injections

Treatment Group (after 6 weeks of MMH exposure)Total Mercury (µg/g of brain)Organic Mercury (CH₃Hg⁺) (µg/g of brain)Inorganic Mercury (Hg²⁺) (µg/g of brain)
Saline (3 injections)~8.0~7.5~0.5
DMPS (1 injection)~8.5~8.0~0.5
DMPS (2 injections)~7.5~7.0~0.5
DMPS (3 injections)~5.0~4.5~0.5

Data extrapolated from graphical representations in a study on rats, showing a significant decrease in total and organic mercury in the brain after the third consecutive DMPS injection[2]. The inorganic mercury concentration remained largely unchanged[2].

Table 3: Blood Mercury Concentrations After Consecutive DMPS Injections

Treatment Group (after 6 weeks of MMH exposure)Total Blood Mercury Concentration (% of Saline Control)
Saline (1 injection)100%
DMPS (1 injection)73%
DMPS (2 injections)~36.5% (50% reduction of the remaining)
DMPS (3 injections)~21.9% (40% reduction of the remaining)

Data indicates that consecutive DMPS treatments were highly effective in reducing total blood mercury levels[2].

These findings suggest that while a single dose of DMPS may not be effective at reducing brain mercury levels, repeated administration can significantly lower the concentration of methylmercury in the brain[2]. Notably, the concentration of inorganic mercury in the brain was not substantially affected by DMPS treatment[2].

Proposed Mechanisms of Action at the Blood-Brain Barrier

The observation that DMPS can reduce brain methylmercury levels despite its hydrophilic nature suggests mechanisms other than simple passive diffusion may be at play.

Conceptual Framework of DMPS-BBB Interaction

DMPS_BBB_Interaction Conceptual model of DMPS interaction with the BBB. cluster_bbb Blood-Brain Barrier cluster_brain Brain DMPS DMPS endothelial_cell Endothelial Cell DMPS->endothelial_cell Limited/No Passive Diffusion (Hydrophilic) Hg_blood Methylmercury (in blood) Hg_blood->endothelial_cell Crosses BBB endothelial_cell->Hg_blood Efflux? Hg_brain Methylmercury (in brain) endothelial_cell->Hg_brain Hg_brain->endothelial_cell Efflux?

Caption: Factors influencing DMPS's effect on brain mercury.

The hydrophilic nature of DMPS limits its passive diffusion across the blood-brain barrier. It is hypothesized that DMPS may exert its effects on brain mercury levels through one or more of the following indirect mechanisms:

  • Chelation in the Periphery: By efficiently binding to mercury in the bloodstream, DMPS creates a concentration gradient that could facilitate the movement of mercury out of the brain and into the blood, where it is then chelated and excreted[2].

  • Interaction with Efflux Transporters: While there is no direct evidence, it is conceivable that DMPS could influence the activity of efflux transporters at the BBB that are responsible for removing xenobiotics and metabolites from the brain.

  • Minimal Penetration with High Efficacy: It is also possible that a very small, analytically undetectable amount of DMPS crosses the BBB, but is still sufficient to chelate and facilitate the removal of mercury from the brain parenchyma.

A study on rats concluded that DMPS treatment does not result in an initial redistribution or increase of lead or inorganic mercury in the brain, supporting the notion of its limited brain penetration[1].

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following section outlines the key experimental protocol from the in vivo rat study that provided the quantitative data presented above.

In Vivo Rat Study of DMPS and Brain Mercury Levels

Objective: To evaluate the capacity of DMPS to reduce brain, kidney, and blood mercury levels and promote mercury elimination in urine following prolonged exposure to methylmercury.

Experimental Workflow

Experimental_Workflow Workflow for in vivo rat study of DMPS effects. cluster_exposure Methylmercury Exposure cluster_treatment DMPS Treatment cluster_analysis Sample Collection and Analysis exposure F-344 Rats receive Methylmercury Hydroxide (10 ppm) in drinking water for 6-9 weeks treatment_single Single intraperitoneal (i.p.) injection: - Saline (Control) - DMPS (100 mg/kg) - DMPS (200 mg/kg) exposure->treatment_single treatment_consecutive Consecutive i.p. injections (at 72-h intervals): - Saline - DMPS (100 mg/kg) exposure->treatment_consecutive collection 24 hours post-injection: - Brain, kidney, and blood collection - 24-hour urine collection treatment_single->collection treatment_consecutive->collection analysis Cold Vapor Atomic Fluorescence Spectroscopy (CVAFS) to quantify inorganic (Hg²⁺) and organic (CH₃Hg⁺) mercury species collection->analysis

Caption: In vivo rat study experimental workflow.

Methodology Details:

  • Animal Model: Male F-344 rats were used in the study.

  • Exposure to Methylmercury: Rats were exposed to methylmercury hydroxide (MMH) at a concentration of 10 ppm in their drinking water for a period of up to 9 weeks.

  • DMPS Administration:

    • Single Dose Study: Following 9 weeks of MMH exposure, rats received a single intraperitoneal (i.p.) injection of either saline (control), 100 mg/kg DMPS, or 200 mg/kg DMPS.

    • Consecutive Dose Study: Following 6 weeks of MMH exposure, rats received up to three i.p. injections of either saline or 100 mg/kg DMPS at 72-hour intervals.

  • Sample Collection: 24 hours after the final injection, brain, kidney, and blood samples were collected. Urine was collected over a 24-hour period post-injection.

  • Analytical Method: Inorganic (Hg²⁺) and organic (CH₃Hg⁺) mercury species in the collected tissues and urine were quantified using cold vapor atomic fluorescence spectroscopy (CVAFS).

In Vitro Studies and Future Directions

To date, there is a notable absence of published in vitro studies specifically investigating the permeability of DMPS across BBB models. Such studies are crucial for corroborating the predictions based on physicochemical properties and for elucidating potential transport mechanisms.

Proposed In Vitro Experimental Design

In_Vitro_Workflow Proposed workflow for in vitro DMPS BBB permeability assay. cluster_model In Vitro BBB Model cluster_experiment Permeability Assay cluster_analysis Analysis model Co-culture of brain endothelial cells, astrocytes, and pericytes on a Transwell insert addition Add DMPS to the apical (blood) side of the Transwell model->addition sampling Sample from the basolateral (brain) side at various time points addition->sampling quantification Quantify DMPS concentration using LC-MS/MS sampling->quantification calculation Calculate Apparent Permeability Coefficient (Papp) quantification->calculation

Caption: Proposed in vitro DMPS permeability assay.

A standard in vitro BBB model, such as a co-culture of brain endothelial cells, astrocytes, and pericytes on a Transwell insert, could be employed to determine the apparent permeability coefficient (Papp) of DMPS. This would provide a quantitative measure of its ability to cross the endothelial cell layer. Furthermore, such a model could be used to investigate whether DMPS is a substrate for any of the known influx or efflux transporters at the BBB, such as P-glycoprotein.

Conclusion and Research Gaps

The available evidence strongly indicates that DMPS is a hydrophilic chelating agent with limited capacity for passive diffusion across the blood-brain barrier. This is supported by its negative LogP value. However, in vivo studies in rats have demonstrated that consecutive administration of DMPS can effectively reduce the concentration of methylmercury in the brain. This suggests that DMPS may influence brain heavy metal levels through indirect mechanisms, such as enhancing peripheral elimination, rather than by direct, significant entry into the central nervous system.

A significant gap in the current understanding is the lack of direct measurements of DMPS concentrations in the brain or cerebrospinal fluid following administration. Furthermore, there are no published in vitro studies that have quantitatively assessed the permeability of DMPS across a blood-brain barrier model. Future research should focus on these areas to provide a more complete picture of the neuropharmacokinetics of DMPS and to clarify the mechanisms by which it affects heavy metal levels in the central nervous system. Such studies will be invaluable for optimizing chelation therapy strategies for neurotoxic metal exposures.

References

An In-depth Technical Guide to 2,3-Dimercapto-1-propanesulfonic acid (DMPS)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The CAS number provided in the topic, 74-61-3, corresponds to Methyl Chloride. This guide focuses on 2,3-Dimercapto-1-propanesulfonic acid, for which the correct CAS number is 4076-02-2.

Introduction

This compound (DMPS), also known as unithiol, is a chelating agent developed in the Soviet Union. It is a water-soluble analog of dimercaprol (B125519) (BAL) and is primarily used in medicine as an antidote to heavy metal poisoning, particularly from mercury, arsenic, and lead. Its chemical structure features two thiol (-SH) groups that can bind to heavy metal ions, forming a stable complex that can be excreted from the body. This guide provides a comprehensive overview of its properties, experimental protocols, and mechanisms of action for researchers, scientists, and drug development professionals.

Core Properties of this compound

The fundamental physicochemical and toxicological properties of DMPS are summarized below, providing a quantitative basis for its use in experimental and clinical settings.

PropertyValueReference
IUPAC Name2,3-disulfanylpropane-1-sulfonic acid
CAS Number4076-02-2
Molecular FormulaC3H8O3S3
Molecular Weight188.29 g/mol
AppearanceWhite crystalline powder
Melting Point192-194 °C (decomposes)
SolubilitySoluble in water
pKapKa1 = 2.9, pKa2 = 9.3, pKa3 = 11.2
Half-lifeApproximately 20 hours
ExcretionPrimarily via urine
ParameterValueSpeciesRoute of Administration
LD501050 mg/kgMouseIntravenous
LD50>2000 mg/kgMouseOral
LD501400 mg/kgRatIntravenous
LD504500 mg/kgRatOral

Mechanism of Action: Heavy Metal Chelation

The primary mechanism of action for DMPS is the chelation of heavy metal ions. The two adjacent sulfhydryl groups on the DMPS molecule form strong covalent bonds with metal ions, creating a stable, water-soluble complex. This complex is then readily excreted by the kidneys. The sulfonic acid group enhances the water solubility of the compound and its metal complexes, contributing to its efficacy and relatively low toxicity compared to other chelating agents like dimercaprol.

G cluster_blood Bloodstream cluster_kidney Kidney cluster_urine Urine DMPS DMPS (Free) DMPS_Complex DMPS-Metal Complex (Water-Soluble) DMPS->DMPS_Complex Chelation HeavyMetal Heavy Metal Ion (e.g., Hg2+, As3+) HeavyMetal->DMPS_Complex Binding Kidney Glomerular Filtration DMPS_Complex->Kidney Urine Excretion Kidney->Urine

Caption: Mechanism of DMPS chelation and renal excretion.

Experimental Protocols

The following sections detail standardized protocols for the application and analysis of DMPS in a research context.

This protocol outlines a method to determine the chelation efficiency of DMPS for a specific heavy metal in a controlled in vitro environment.

  • Preparation of Solutions:

    • Prepare a stock solution of DMPS (e.g., 10 mM) in deionized water.

    • Prepare a stock solution of the heavy metal salt (e.g., HgCl2, AsCl3) of known concentration (e.g., 1 mM) in an appropriate solvent.

  • Chelation Reaction:

    • In a series of microcentrifuge tubes, add a fixed concentration of the heavy metal solution.

    • Add varying concentrations of the DMPS solution to the tubes to achieve different molar ratios (e.g., 1:1, 1:2, 1:5 metal to DMPS).

    • Incubate the mixtures at a controlled temperature (e.g., 37°C) for a specific time (e.g., 1 hour) with gentle agitation.

  • Quantification of Free Metal:

    • Use a method to separate the DMPS-metal complex from the free metal ions. This can be achieved by techniques like ultrafiltration.

    • Quantify the concentration of the remaining free metal in the filtrate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

  • Data Analysis:

    • Calculate the percentage of metal chelated at each molar ratio.

    • Determine the stoichiometry of the DMPS-metal complex.

G prep Prepare Solutions (DMPS, Metal Salt) react Incubate DMPS & Metal Mixtures prep->react separate Separate Free Metal (e.g., Ultrafiltration) react->separate quantify Quantify Free Metal (ICP-MS / AAS) separate->quantify analyze Calculate Chelation Efficiency quantify->analyze

Caption: Workflow for an in vitro metal chelation assay.

This protocol describes a typical DMPS challenge test used to mobilize and assess the body burden of heavy metals in a preclinical animal model.

  • Acclimatization and Baseline Measurement:

    • Acclimatize animals (e.g., rats, mice) to the housing conditions for at least one week.

    • Collect 24-hour urine samples to establish baseline levels of heavy metal excretion. Analyze samples using ICP-MS.

  • DMPS Administration:

    • Administer a single dose of DMPS to the animals. The dose and route will depend on the study design (e.g., 50 mg/kg, intraperitoneal injection).

  • Post-Challenge Urine Collection:

    • House the animals in metabolic cages and collect urine for a specified period (e.g., 24 or 48 hours) post-DMPS administration.

  • Sample Preparation and Analysis:

    • Measure the total volume of urine collected.

    • Acidify a known volume of each urine sample with trace metal grade nitric acid.

    • Analyze the acidified urine samples for heavy metal concentrations using ICP-MS.

  • Data Interpretation:

    • Compare the amount of heavy metal excreted in the 24-hour period post-DMPS challenge to the baseline excretion levels. A significant increase suggests a notable body burden of the specific heavy metal.

Caption: Workflow for a DMPS challenge test in an animal model.

DMPS (2,3-Dimercapto-1-propanesulfonic acid): A Water-Soluble Analog of Dimercaprol for Heavy Metal Chelation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Heavy metal toxicity represents a significant challenge in clinical and environmental toxicology. While chelation therapy remains the cornerstone of treatment, early chelating agents have notable limitations. This technical guide provides an in-depth examination of 2,3-dimercapto-1-propanesulfonic acid (DMPS), a water-soluble analog of the first clinically used chelator, dimercaprol (B125519) (British Anti-Lewisite, BAL). Developed to overcome the shortcomings of BAL, such as high toxicity and poor water solubility, DMPS offers a superior safety profile and versatile administration options. This document details the physicochemical properties, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety of DMPS, presenting a direct comparison with dimercaprol. Furthermore, it includes detailed experimental protocols for clinical and preclinical evaluation and visualizes key molecular pathways and workflows using Graphviz diagrams, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to Chelation Therapy

The use of chelating agents to treat heavy metal poisoning is a critical medical intervention that involves the formation of stable, non-toxic complexes with metal ions, facilitating their excretion from the body.[1][2] The first such agent to be widely used was dimercaprol, or British Anti-Lewisite (BAL), developed during World War II as an antidote to the arsenic-based chemical warfare agent, Lewisite.

Despite its efficacy, dimercaprol has significant disadvantages. It is a lipophilic compound that must be administered via painful intramuscular injection in an oil-based solution.[3] More critically, it has a low therapeutic index and can cause numerous adverse effects.[4][5] A major concern with dimercaprol is its potential to redistribute certain heavy metals, like mercury, into the central nervous system, potentially exacerbating neurotoxicity.[3]

These limitations spurred the development of water-soluble analogs with improved safety profiles. This compound (DMPS), also known as Unithiol, was developed in the Soviet Union in 1958 and introduced to the Western world in 1978.[6] As a dithiol compound like BAL, it effectively binds to heavy metals but incorporates a sulfonic acid group that confers high water solubility.[3][7] This structural modification allows for both oral and intravenous administration and results in a more favorable pharmacokinetic and safety profile, making DMPS a superior alternative for the treatment of mercury, arsenic, and lead poisoning.[3][6][8]

Physicochemical Properties and Mechanism of Action

The therapeutic advantages of DMPS over dimercaprol are rooted in their distinct chemical structures.

2.1 Chemical Structure and Chelation Both DMPS and dimercaprol are dithiols, possessing two sulfhydryl (-SH) groups that are crucial for their metal-binding capabilities.[3] These groups form stable coordinate bonds with heavy metal ions, creating a heterocyclic ring structure known as a chelate. The stability of this metal-chelator complex is essential for preventing the metal from interacting with endogenous biological ligands, such as enzymes, and for facilitating its subsequent excretion.[9]

The key structural difference is the presence of a sulfonic acid group (-SO₃H) at the C1 position of the propane (B168953) backbone in DMPS.[3] This group is highly polar and ionizable, rendering the molecule water-soluble, whereas dimercaprol is lipophilic.[3][8]

Table 1: Comparison of Physicochemical Properties (DMPS vs. Dimercaprol)

PropertyDMPS (Unithiol)Dimercaprol (BAL)Key Significance
Chemical Formula C₃H₈O₃S₃C₃H₈OS₂The additional SO₃ group in DMPS is key to its properties.
Molar Mass 188.27 g/mol [7]124.22 g/mol -
Appearance White crystalline powderColorless to yellowish viscous liquidReflects their different physical states at room temperature.
Water Solubility High (hydrophilic)[8]Low (lipophilic)Allows for oral and IV administration of DMPS; BAL requires oily injection.[3]
LogP -0.2[8]~1.6 (estimated)Quantifies the difference in lipophilicity, affecting distribution.
Administration Oral, Intravenous (IV), Intramuscular (IM)[10]Intramuscular (IM) only[4]DMPS offers greater clinical flexibility.

Pharmacokinetics and Pharmacodynamics

The differing physicochemical properties of DMPS and dimercaprol directly influence their absorption, distribution, metabolism, and excretion (ADME), as well as their therapeutic and toxic effects.

3.1 Pharmacokinetics DMPS is well-absorbed orally, with a bioavailability of approximately 50%.[6] Following administration, it is rapidly distributed throughout the extracellular and intracellular fluid compartments.[6] Crucially, due to its hydrophilic nature, DMPS does not cross the blood-brain barrier and does not redistribute mercury, arsenic, or lead to the brain.[3][6][11] The drug and its metal complexes are primarily eliminated via the kidneys, with about 80% of an administered dose excreted in the urine within 24 hours.[6]

Dimercaprol, by contrast, is absorbed slowly from its oily injection site. Its lipophilicity allows it to penetrate intracellularly and cross the blood-brain barrier, which contributes to its toxic potential through metal redistribution.[3]

Table 2: Pharmacokinetic Parameters (DMPS vs. Dimercaprol)

ParameterDMPS (Unithiol)Dimercaprol (BAL)Reference(s)
Bioavailability (Oral) ~50%Not applicable[6]
Half-life ~9-20 hours (IV)~1.5 hours[10][12]
Distribution Extracellular and intracellular; does not cross BBBIntracellular; crosses BBB[3][6]
Primary Excretion Route Renal (Urine)Renal and Biliary[6][10][11]

3.2 Pharmacodynamics DMPS administration leads to a rapid and significant increase in the urinary excretion of specific heavy metals. It shows a strong affinity for mercury, arsenic, lead, and antimony.[6][13][14] The chelation process can also lead to an increased excretion of essential trace minerals, particularly copper and zinc, which may necessitate supplementation during prolonged therapy.[10][14] Dimercaprol also enhances metal excretion but its dose is limited by its toxicity. Studies have shown that the therapeutic index of DMPS is significantly higher than that of BAL.[8][15]

Clinical Applications and Efficacy

DMPS is used both as a therapeutic agent for acute and chronic metal poisoning and as a diagnostic tool to assess heavy metal body burden.

4.1 Treatment of Heavy Metal Poisoning DMPS is recognized as a highly effective antidote for intoxications with mercury (inorganic and organic), arsenic, and lead.[6]

  • Mercury: DMPS is considered a first-line treatment for mercury poisoning. It effectively clears mercury from the blood and reduces the burden in tissues, particularly the kidneys.[8][16]

  • Arsenic: DMPS is superior to BAL for treating acute arsenic poisoning due to its higher water solubility, lower toxicity, and high therapeutic index.[1] It effectively chelates arsenic and promotes its urinary excretion.[17]

  • Lead: While DMSA and EDTA are also effective for lead, DMPS is a viable option, particularly in cases of mixed metal exposure.[14][18]

4.2 The DMPS Provocation Test Intravenous or oral administration of DMPS is widely used as a "challenge" or provocation test to estimate the body burden of heavy metals. A baseline urine sample is collected, after which a standardized dose of DMPS is given. Urine is then collected for a specified period (e.g., 2-6 hours for IV, 6-9 hours for oral) and analyzed for heavy metal content.[10] A significant increase in metal excretion post-DMPS suggests an elevated and mobilizable body burden.

Table 3: Metal Excretion Following DMPS Provocation (Illustrative Data)

MetalPre-DMPS (µg/g creatinine)Post-DMPS (µg/g creatinine)Fold Increase
Mercury (Hg) < 2> 20> 10x
Lead (Pb) < 5> 25> 5x
Arsenic (As) < 15> 50> 3.3x
Copper (Cu) < 20> 100> 5x
Note: Values are illustrative and clinical interpretation requires correlation with reference ranges and patient history. Data reflects the principle that DMPS mobilizes metals for excretion.

Safety and Toxicity Profile

The primary advantage of DMPS over dimercaprol is its superior safety profile.

5.1 Comparison with Dimercaprol Dimercaprol is associated with a high incidence of adverse effects (up to 50% of patients), including hypertension, tachycardia, nausea, vomiting, and fever.[16] As previously noted, its most dangerous property is the redistribution of metals to the brain.[3] In contrast, DMPS is generally well-tolerated.[8] It does not redistribute arsenic, lead, or inorganic mercury to the brain.[6][11]

5.2 Adverse Effects of DMPS Adverse reactions to DMPS are relatively rare but can occur.[6]

  • Allergic Reactions: Skin reactions (rashes) are the most common side effect, occurring in 5-10% of patients, and are usually transient.[10] Severe reactions like Stevens-Johnson syndrome have been reported in rare cases.[7][10]

  • Cardiovascular: Rapid intravenous injection of high doses can cause a transient drop in blood pressure and tachycardia.[10][19]

  • Mineral Depletion: As a dithiol, DMPS can bind to and increase the excretion of essential minerals like zinc and copper.[10]

  • Other: Mild neutropenia, elevated liver enzymes, and gastrointestinal discomfort have been occasionally reported.[11]

Table 4: Comparative Toxicity of Dithiol Chelators

CompoundLD₅₀ (Mice, IV)Therapeutic Index vs. Arsenite (Mice)Key Safety ConcernReference(s)
DMPS ~1050 mg/kg14Hypersensitivity, hypotension with rapid IV infusion.[15]
Dimercaprol (BAL) ~40-60 mg/kg1High systemic toxicity, redistribution of mercury to the brain.[15]
DMSA ~2480 mg/kg42Generally very safe, some GI upset.[15]

Experimental Protocols

This section provides standardized methodologies for the evaluation of DMPS.

6.1 Protocol: DMPS Provocation Test for Heavy Metal Burden Assessment

Objective: To quantify the mobilizable body burden of toxic heavy metals.

Materials:

  • Sterile, metal-free urine collection containers.

  • DMPS (Dimaval® or compounded equivalent), injectable solution (50 mg/mL) or oral capsules (100 mg).

  • Phlebotomy supplies for optional baseline blood work.

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS) for urine analysis.

Methodology:

  • Patient Preparation: The patient should be well-hydrated. Instruct the patient to avoid seafood for 3-4 days prior to the test to prevent dietary interference with arsenic levels. Certain medications and mineral supplements should be discontinued (B1498344) as advised by the clinician.

  • Baseline Sample: Collect a pre-provocation (baseline) urine sample.

  • DMPS Administration:

    • Intravenous (IV) Protocol: Administer 3 mg/kg body weight of DMPS (up to a maximum of 250 mg) via a slow IV push or infusion over 20 minutes.[6][19] Rapid administration may cause hypotension.[19]

    • Oral Protocol: Administer 10-30 mg/kg body weight of DMPS.

  • Urine Collection:

    • IV Protocol: Begin a timed urine collection immediately after the infusion is complete. Collect all urine for the next 2 to 6 hours.[10] The peak excretion time is between 1-2 hours post-injection.[6]

    • Oral Protocol: Collect urine for 6 to 9 hours post-administration.[10]

  • Sample Processing and Analysis: Record the total volume of the collected urine. Send an aliquot of both the baseline and post-provocation samples to a qualified laboratory for analysis by ICP-MS. Results should be expressed in µg of metal per gram of creatinine (B1669602) to correct for urine dilution.[18][20]

  • Interpretation: Compare the post-DMPS excretion levels to the baseline levels and established reference ranges. A significant rise in metal excretion indicates a positive provocation response.

6.2 Protocol: In Vitro Evaluation of Metal Chelation (Ferrozine Assay for Iron)

Objective: To determine the metal-chelating ability of a compound like DMPS using a colorimetric assay. This protocol uses iron as an example.

Materials:

Methodology:

  • Reaction Mixture: In a microplate well or cuvette, mix 250 µL of the DMPS sample (at various concentrations) with 1 mL of acetate buffer.

  • Add Metal: Add 25 µL of 2 mM FeCl₂ to the mixture. Mix well.

  • Add Indicator: Add 50 µL of 5 mM ferrozine solution. Ferrozine forms a stable, magenta-colored complex with ferrous iron.

  • Incubation: Incubate the mixture for 10 minutes at room temperature.

  • Measurement: Measure the absorbance of the solution at 562 nm. A control sample (without DMPS) should be run in parallel.

  • Calculation: The chelating activity is calculated as a percentage reduction in the magenta color, using the formula:

    • Chelating Effect (%) = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Interpretation: A higher percentage indicates stronger chelating activity, as the DMPS competes with ferrozine to bind the available iron, thus reducing the color of the ferrozine-iron complex.[21]

Signaling Pathways and Visualization

Heavy metals exert their toxicity by interfering with essential cellular functions, often by inducing oxidative stress and inhibiting enzymes. Chelating agents work by removing the inciting metal ion.

7.1 Heavy Metal-Induced Cellular Damage Many toxic heavy metals, such as mercury, lead, and cadmium, are redox-active or bind to sulfhydryl groups in antioxidants like glutathione, disrupting cellular redox homeostasis.[22] This leads to an overproduction of reactive oxygen species (ROS), such as superoxide (B77818) and hydroxyl radicals.[22][23] Excessive ROS damages cellular components through lipid peroxidation of membranes, oxidative modification of proteins, and DNA damage, ultimately leading to mitochondrial dysfunction and cell death.[22][24]

G cluster_0 cluster_1 Cellular Environment cluster_2 Downstream Effects HM Heavy Metal (e.g., Hg, As, Pb) GSH Glutathione Depletion HM->GSH ROS Reactive Oxygen Species (ROS) Production HM->ROS Enzyme Enzyme Inhibition (Sulfhydryl Binding) HM->Enzyme GSH->ROS leads to increased LP Lipid Peroxidation (Membrane Damage) ROS->LP PD Protein Damage ROS->PD DNA DNA Damage ROS->DNA CD Cellular Dysfunction & Apoptosis Enzyme->CD LP->CD PD->CD DNA->CD

Diagram 1: Simplified signaling pathway of heavy metal toxicity.

7.2 DMPS Chelation and Detoxification Workflow DMPS intervenes at the source of toxicity. After administration, it circulates and binds to heavy metals in the blood and tissues. The resulting DMPS-metal complex is water-soluble, biologically inert, and readily excreted by the kidneys. This action prevents the metal from interacting with cellular targets and removes it from the body.

G cluster_0 cluster_1 cluster_2 cluster_3 Admin DMPS Administration (Oral or IV) Dist Distribution in Extracellular/Intracellular Fluid Admin->Dist Complex Formation of Water-Soluble DMPS-Metal Complex Dist->Complex HM Free Heavy Metal in Tissues HM->Complex Chelation Kidney Transport to Kidneys Complex->Kidney Excrete Renal Excretion (Urine) Kidney->Excrete

Diagram 2: Logical workflow of DMPS chelation and excretion.

7.3 Experimental Workflow Visualization The clinical utility of DMPS, particularly for diagnostic provocation, follows a clear experimental sequence. Visualizing this workflow helps standardize the protocol and ensure procedural accuracy.

G cluster_workflow DMPS Provocation Test Workflow start Patient Preparation (Hydration, Diet) s1 Collect Baseline Urine Sample start->s1 s2 Administer DMPS (3 mg/kg IV) s1->s2 s3 Timed Urine Collection (e.g., 6 hours) s2->s3 s4 Measure Volume & Submit Aliquots s3->s4 s5 Analysis via ICP-MS s4->s5 end Report Results (µg/g Creatinine) s5->end

Diagram 3: Experimental workflow for a clinical DMPS provocation test.

Conclusion

DMPS represents a significant advancement in chelation therapy, offering a safer and more versatile alternative to its predecessor, dimercaprol. Its water solubility allows for both oral and intravenous administration, and its hydrophilic nature prevents the dangerous redistribution of heavy metals to the brain. With a well-established efficacy against mercury, arsenic, and lead, and a favorable safety profile, DMPS is an indispensable tool in clinical toxicology for both therapeutic and diagnostic purposes. This guide has provided the core technical information, quantitative data, and experimental protocols necessary for researchers, scientists, and drug development professionals to effectively understand and utilize DMPS in their work. Continued research may further refine its applications and explore its utility against other toxic metals.

References

An In-depth Technical Guide to 2,3-Dimercapto-1-propanesulfonic acid (DMPS): Discovery, History, and Core Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dimercapto-1-propanesulfonic acid (DMPS), a chelating agent pivotal in the treatment of heavy metal poisoning. The document details its discovery and historical development, chemical synthesis, and mechanism of action. Furthermore, it presents a compilation of quantitative toxicological and pharmacokinetic data, alongside detailed experimental protocols for its synthesis and evaluation. Visual diagrams of key processes are included to facilitate a deeper understanding of its biochemical interactions and experimental applications.

Introduction

This compound (DMPS), and its sodium salt Unithiol, is a water-soluble dithiol chelating agent.[1][2] Structurally related to dimercaprol (B125519) (British Anti-Lewisite, BAL), DMPS was developed as a more water-soluble and less toxic alternative for the treatment of heavy metal intoxication, particularly from arsenic and mercury.[1][3][4] Its efficacy in forming stable, water-soluble complexes with heavy metals facilitates their renal excretion, thereby reducing the body's toxic burden. This guide serves as a technical resource for professionals engaged in toxicology research and drug development, offering in-depth information on the scientific journey and technical data of DMPS.

Discovery and History

The synthesis of DMPS was first reported in 1956 by Soviet scientist V. E. Petrunkin in Kiev.[1][2] This development marked a significant advancement in chelation therapy, providing a water-soluble alternative to the oily BAL. Shortly after its synthesis, DMPS, under the name Unithiol, became an official drug in the Soviet Union.[3] Its use and study were largely confined to the Soviet Union and China for several decades. It became more widely known in the Western world in the late 1970s and 1980s. Subsequent research focused on its efficacy in treating poisoning from various heavy metals, including polonium-210, and its comparative effectiveness against other chelators like meso-2,3-dimercaptosuccinic acid (DMSA).

Chemical and Physical Properties

PropertyValueReference
Chemical Formula C₃H₈O₃S₃[2]
Molar Mass 188.27 g·mol⁻¹[2]
Appearance White crystalline solid
Solubility Water-soluble[1]
CAS Number 74-61-3[2]
Sodium Salt (Unithiol) CAS Number 4076-02-2

Quantitative Data

Toxicological Data: Lethal Dose (LD50)
SpeciesRoute of AdministrationLD50Reference
MouseIntraperitoneal (i.p.)10.84 mmol/kg (DL-DMPS)
MouseIntraperitoneal (i.p.)6.53 mmol/kg (D-DMPS)
MouseIntraperitoneal (i.p.)6.53 mmol/kg (L-DMPS)
Pharmacokinetic Parameters in Humans (Intravenous Administration)
ParameterValueReference
Elimination Half-life (Total DMPS) ~20 hours
Primary Route of Excretion Renal
Protein Binding Extensively bound to plasma proteins (mainly albumin)
Metabolism Rapidly transformed to disulfide forms

Experimental Protocols

Synthesis of Sodium 2,3-Dimercapto-1-propanesulfonate (Unithiol)

This protocol is adapted from patented industrial synthesis methods.

Materials:

Procedure:

  • Step 1: Formation of Sodium Allylsulfonate. Reflux allyl bromide with sodium sulfite in an aqueous solution.

  • Step 2: Bromination. To the resulting sodium allylsulfonate solution, add bromine at room temperature.

  • Step 3: Dithiol Formation. React the brominated intermediate with sodium hydrosulfide.

  • Step 4: Precipitation of the Lead-DMPS Complex. Add a solution of lead (II) acetate to the reaction mixture to precipitate the lead-DMPS complex.

  • Step 5: Liberation of DMPS. Suspend the lead-DMPS complex in methanol and bubble hydrogen sulfide gas through the suspension to precipitate lead sulfide.

  • Step 6: Isolation and Purification. Filter off the lead sulfide. The filtrate contains the sodium salt of DMPS. Purify by recrystallization from 90% ethanol.

Determination of Acute Oral Toxicity (LD50) - Adapted from OECD Guideline 423

This is a generalized protocol and should be adapted with specific details for DMPS.

Animals:

  • Healthy, young adult rats of a single sex (females generally preferred).

Procedure:

  • Acclimatization: Acclimate animals to laboratory conditions for at least 5 days.

  • Fasting: Fast animals overnight prior to dosing (with access to water).

  • Dose Administration: Administer DMPS dissolved in a suitable vehicle (e.g., water) by oral gavage. Start with a single animal at a defined dose level (e.g., 300 mg/kg).

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Stepwise Dosing: Based on the outcome for the first animal, dose additional animals in a stepwise manner with higher or lower fixed doses (e.g., 2000 mg/kg, 300 mg/kg, 50 mg/kg) to identify the dose range causing mortality.

  • Data Analysis: The LD50 is determined based on the dose at which 50% of the animals die.

In Vivo Efficacy Study for Mercury Detoxification in a Rodent Model

Animals:

  • Male Wistar rats.

Procedure:

  • Induction of Mercury Toxicity: Administer a non-lethal toxic dose of mercuric chloride (HgCl₂) subcutaneously or intraperitoneally.

  • Treatment Groups: Divide the animals into groups: a control group receiving vehicle only, and treatment groups receiving different doses of DMPS (e.g., 25, 50, 100 mg/kg) orally or intravenously at specific time points post-mercury exposure.

  • Sample Collection: Collect urine and feces at regular intervals to measure mercury excretion. At the end of the study, collect tissues (kidney, liver, brain) for mercury analysis.

  • Biochemical Analysis: Analyze blood samples for markers of kidney and liver function.

  • Data Analysis: Compare the levels of mercury in excreta and tissues between the control and DMPS-treated groups to determine the efficacy of DMPS in promoting mercury elimination.

Quantification of DMPS in Human Urine by HPLC

This is a representative protocol and may require optimization.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or electrochemical detector.

  • Reversed-phase C18 column.

Procedure:

  • Sample Preparation: Centrifuge urine samples to remove particulate matter. Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV detection at a wavelength appropriate for the DMPS-metal complex or the native compound, or electrochemical detection for the thiol groups.

  • Quantification: Prepare a standard curve using known concentrations of DMPS. Quantify the amount of DMPS in the urine samples by comparing their peak areas to the standard curve.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of DMPS is the chelation of heavy metals . The two thiol (-SH) groups on adjacent carbon atoms in the DMPS molecule form stable, five-membered rings with heavy metal ions like mercury (Hg²⁺) and arsenic (As³⁺). This process sequesters the metal ions, preventing them from interacting with and damaging biological macromolecules such as enzymes. The sulfonic acid group (-SO₃H) imparts high water solubility to the DMPS-metal complex, which facilitates its excretion through the kidneys.

Currently, there is limited evidence to suggest that DMPS directly interacts with and modulates specific intracellular signaling pathways in a manner independent of its chelating activity. The observed biological effects of DMPS are predominantly attributed to the downstream consequences of heavy metal removal, such as the restoration of enzyme function and reduction of oxidative stress.

Visualizations

Synthesis_of_DMPS A Allyl Bromide + Sodium Sulfite B Sodium Allylsulfonate A->B C Bromination B->C D Dibromo Intermediate C->D E Reaction with NaSH D->E F Crude DMPS E->F G Precipitation with Lead Acetate F->G H Lead-DMPS Complex G->H I Reaction with H2S H->I J Sodium 2,3-Dimercapto-1-propanesulfonate (Unithiol) I->J

Caption: Synthesis pathway of Sodium 2,3-Dimercapto-1-propanesulfonate.

Chelation_Mechanism cluster_body In the Body cluster_excretion Excretion DMPS DMPS HeavyMetal Heavy Metal Ion (e.g., Hg²⁺) DMPS->HeavyMetal Chelation Complex Stable DMPS-Metal Complex DMPS->Complex Enzyme Enzyme HeavyMetal->Enzyme Inhibition HeavyMetal->Complex Kidney Kidney Complex->Kidney Urine Urine Kidney->Urine

Caption: Mechanism of heavy metal chelation and excretion by DMPS.

Experimental_Workflow A Animal Acclimatization B Induction of Heavy Metal Toxicity A->B C Randomization into Treatment Groups B->C D1 Control Group (Vehicle) C->D1 D2 DMPS Treatment Group C->D2 E Sample Collection (Urine, Blood, Tissues) D1->E D2->E F Biochemical and Metal Analysis E->F G Data Analysis and Interpretation F->G

Caption: General experimental workflow for in vivo efficacy studies.

References

An In-Depth Technical Guide on the Theoretical Binding Affinity of DMPS for Various Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimercapto-1-propanesulfonic acid (DMPS), and its sodium salt unithiol, is a chelating agent utilized in the treatment of heavy metal poisoning. Its efficacy is rooted in its molecular structure, which features two thiol (-SH) groups and a sulfonic acid (-SO₃H) group. This configuration allows for the formation of stable complexes with a variety of metal ions, facilitating their excretion from the body.[1][2][3] This technical guide provides a comprehensive overview of the theoretical binding affinity of DMPS for various metals, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Data on Binding Affinity

The strength of the interaction between DMPS and a metal ion is quantified by the stability constant (log K). A higher log K value indicates a stronger and more stable complex. The available data on the stability constants of DMPS with various metal ions are summarized in the table below. It is important to note that comprehensive, directly comparable quantitative data for a wide range of metals under identical experimental conditions are limited in the publicly available literature.

Metal Ionlog K ValueNotes
Mercury (Hg²⁺)38.3Indicates a very high binding affinity.
Lead (Pb²⁺)16.6Signifies a strong binding affinity.
Cadmium (Cd²⁺)ModerateQualitative descriptions suggest a moderate binding capacity.[1]
Arsenic (As³⁺)HighDMPS is considered highly effective for chelating arsenic.[4]
Copper (Cu²⁺)HighDMPS exhibits a strong binding ability for copper.[5]
Zinc (Zn²⁺)ModerateDMPS is known to bind with zinc.[6]

Note: The log K values are dependent on experimental conditions such as pH, temperature, and ionic strength. The values presented here are indicative of the relative binding strengths.

Experimental Protocols for Determining Binding Affinity

The stability constants of DMPS-metal complexes are typically determined using potentiometric titration and spectrophotometric methods.

Potentiometric Titration

This method involves monitoring the change in the potential of an electrode in a solution containing the metal ion and DMPS as a titrant (a solution of known concentration) is added.

Detailed Methodology:

  • Solution Preparation:

    • Prepare a standard solution of the metal salt (e.g., nitrate (B79036) or chloride salt) of known concentration in a suitable buffer to maintain a constant pH.

    • Prepare a standard solution of DMPS of known concentration.

    • Prepare a titrant solution, typically a strong base like NaOH, standardized against a primary standard.

    • All solutions should be prepared in deionized water with a constant ionic strength, usually maintained with a background electrolyte like KCl or KNO₃.

  • Apparatus Setup:

    • Use a thermostated titration vessel to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).

    • Employ a calibrated pH meter with a combination glass electrode or a specific ion-selective electrode for the metal being studied.

    • Use a precision burette for the addition of the titrant.

    • Continuously stir the solution with a magnetic stirrer.

    • Purge the solution with an inert gas (e.g., nitrogen or argon) to prevent oxidation, especially of the thiol groups in DMPS.

  • Titration Procedure:

    • Pipette a known volume of the metal ion solution into the titration vessel.

    • Add a known volume of the DMPS solution.

    • Allow the solution to equilibrate.

    • Record the initial potential or pH.

    • Add small, precise increments of the titrant (NaOH solution).

    • After each addition, allow the potential or pH to stabilize and record the reading along with the volume of titrant added.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the measured potential or pH against the volume of titrant added to obtain a titration curve.

    • The stability constants are calculated from the titration data using specialized software that fits the experimental data to a chemical model of the equilibria involved in the complex formation.

Experimental Workflow for Potentiometric Titration

G Workflow for Potentiometric Titration of DMPS-Metal Complexes prep Prepare Standard Solutions (Metal, DMPS, Titrant) setup Set Up Titration Apparatus (Thermostated Vessel, Electrodes, Stirrer) prep->setup mix Mix Metal and DMPS Solutions in Titration Vessel setup->mix titrate Titrate with Standard Base (e.g., NaOH) mix->titrate record Record Potential/pH vs. Volume of Titrant titrate->record analyze Analyze Titration Curve to Calculate Stability Constants record->analyze

Caption: A flowchart illustrating the key steps in determining DMPS-metal stability constants via potentiometric titration.

UV-Vis Spectrophotometry

This technique is based on the principle that the formation of a metal-ligand complex often results in a change in the solution's absorbance of ultraviolet or visible light.

Detailed Methodology:

  • Solution Preparation:

    • Prepare a series of solutions with a constant concentration of either the metal ion or DMPS, and varying concentrations of the other component.

    • Maintain a constant pH and ionic strength using a suitable buffer and background electrolyte.

  • Spectrophotometric Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectrum of each solution over a relevant wavelength range to identify the wavelength of maximum absorbance (λ_max) for the DMPS-metal complex.

    • Measure the absorbance of each solution at the determined λ_max.

  • Data Analysis:

    • The data can be analyzed using various methods, such as the mole-ratio method or Job's method of continuous variation, to determine the stoichiometry of the complex.

    • The stability constant can be calculated by applying non-linear regression analysis to the absorbance data as a function of the concentrations of the metal and DMPS.

Experimental Workflow for UV-Vis Spectrophotometry

G Workflow for UV-Vis Spectrophotometric Analysis of DMPS-Metal Binding prep Prepare Solutions with Varying Metal:DMPS Ratios scan Scan Absorption Spectra to Find λ_max of Complex prep->scan measure Measure Absorbance at λ_max for all Solutions scan->measure plot Plot Absorbance vs. Concentration Ratio measure->plot calculate Calculate Stoichiometry and Stability Constant plot->calculate

Caption: A flowchart outlining the procedure for determining DMPS-metal binding properties using UV-Vis spectrophotometry.

Signaling Pathways Affected by DMPS Chelation

Heavy metal toxicity is often mediated by the induction of oxidative stress and interference with cellular signaling pathways. DMPS, by chelating these metals, can mitigate their toxic effects and restore normal cellular function. Key signaling pathways implicated include the MAP kinase (MAPK) and Nrf2 pathways.

Mitigation of Oxidative Stress and MAP Kinase (MAPK) Pathway Dysregulation

Heavy metals like mercury, lead, and cadmium are known to induce the production of reactive oxygen species (ROS), leading to oxidative stress.[5][7] This oxidative stress can activate the MAPK signaling cascade, which is involved in cellular processes such as proliferation, differentiation, and apoptosis.[5] By binding to and facilitating the removal of these metals, DMPS can reduce the ROS burden and thereby attenuate the aberrant activation of the MAPK pathway, preventing downstream cellular damage.

Logical Relationship of DMPS Action on MAPK Pathway

G DMPS Intervention in Heavy Metal-Induced MAPK Signaling HM Heavy Metals (e.g., Hg, Pb, Cd) ROS Increased ROS (Oxidative Stress) HM->ROS MAPK MAPK Pathway Activation ROS->MAPK Damage Cellular Damage (Apoptosis) MAPK->Damage DMPS DMPS Chelation Chelation and Metal Excretion DMPS->Chelation Chelation->HM Inhibits

Caption: Diagram showing how DMPS chelates heavy metals, thereby reducing oxidative stress and subsequent MAPK pathway activation.

Modulation of the Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Exposure to heavy metals can induce the Nrf2 pathway as a cellular defense mechanism against oxidative stress.[8][9][10] While this is a protective response, chronic activation can be detrimental. DMPS, by removing the metallic trigger, can help to normalize the activity of the Nrf2 pathway, ensuring an appropriate antioxidant response without the potential for long-term adverse effects associated with persistent activation.

Logical Relationship of DMPS Action on Nrf2 Pathway

G DMPS Influence on the Nrf2 Antioxidant Response HM Heavy Metals Stress Cellular Stress HM->Stress Nrf2 Nrf2 Activation Stress->Nrf2 ARE Antioxidant Response Element (ARE) Activation Nrf2->ARE Detox Detoxification and Antioxidant Gene Expression ARE->Detox DMPS DMPS Chelation Chelation DMPS->Chelation Chelation->HM Removes

Caption: Diagram illustrating how DMPS, by chelating heavy metals, modulates the Nrf2-mediated antioxidant and detoxification response.

Conclusion

DMPS is a potent chelating agent with a particularly high affinity for mercury and a strong affinity for lead, arsenic, and copper. The quantitative determination of its binding affinities relies on established experimental techniques such as potentiometric titration and UV-Vis spectrophotometry. By effectively binding and promoting the excretion of heavy metals, DMPS plays a crucial role in mitigating their toxicity, in part by modulating key cellular signaling pathways involved in oxidative stress and antioxidant defense. Further research to expand the quantitative database of DMPS binding affinities for a wider range of metals and to further elucidate its precise mechanisms of action at the cellular level will be invaluable for the continued development and optimization of chelation therapies.

References

Methodological & Application

Protocol for DMPS Administration in Rodent Models: Application Notes for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the administration of 2,3-Dimercapto-1-propanesulfonic acid (DMPS), a chelating agent, in rodent models for preclinical research. DMPS is primarily utilized for its ability to bind to heavy metals, facilitating their excretion from the body. These protocols are designed to offer standardized procedures for investigating the therapeutic potential and toxicological profile of DMPS in various research contexts, including heavy metal detoxification and the mitigation of drug-induced toxicities.

Introduction

This compound (DMPS) is a water-soluble analog of dimercaprol (B125519) (British Anti-Lewisite) developed for use as a heavy metal chelator.[1] It is effective in binding to a range of heavy metals, including mercury, lead, arsenic, and cadmium, thereby reducing their systemic toxicity.[2] In rodent models, DMPS has been instrumental in studying the mechanisms of heavy metal poisoning and evaluating the efficacy of chelation therapy.[3] Furthermore, its potential protective effects against drug-induced organ damage, such as cisplatin-induced nephrotoxicity, are an active area of investigation.[4]

These application notes provide comprehensive protocols for the preparation and administration of DMPS in mice and rats via common routes, including oral gavage, intraperitoneal (IP), and intravenous (IV) injection. Additionally, this document summarizes key quantitative data on DMPS, including its toxicity and efficacy in reducing heavy metal burdens, and provides visualizations of relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize key quantitative data for DMPS administration in rodent models.

Table 1: DMPS Toxicity Data

ParameterSpeciesRoute of AdministrationValueReference
LD50 of related dithiol DMSAMouseIntravenous (i.v.)2.4 g/kg[1]
Intramuscular (i.m.)3.8 g/kg[1]
Intraperitoneal (i.p.)4.4 g/kg[1]
Oral8.5 g/kg[1]
No Observable Effect Level (NOEL) - DevelopmentalMouseOral630 mg/kg/day

Table 2: DMPS Efficacy in Heavy Metal Chelation in Rodents

Heavy MetalSpeciesDMPS Dose and RouteTissue% Reduction in Metal BurdenReference
Inorganic MercuryRat100 mg/kg (i.p.)Kidney~38% (inorganic Hg), ~59% (organic Hg)[5]
Rat200 mg/kg (i.p.)Kidney~65% (inorganic Hg), ~45% (organic Hg)[5]
RatTwo consecutive doses (oral)Kidney~30%[6]
RatTwo consecutive doses (i.p.)Kidney~50%[6]
LeadRat0.27 mmol/kg/day (i.p.) for 4 daysBrainNo increase observed[3]
CadmiumMouseEquimolar dose (i.p.)KidneyIncreased retention noted with DMSA, a related chelator[2]

Experimental Protocols

Preparation of DMPS Solution for Administration

Materials:

  • DMPS sodium salt (e.g., Dimaval®)

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile vials

  • Vortex mixer

  • pH meter (optional)

  • Sterile filters (0.22 µm)

Procedure:

  • Determine the required concentration of the DMPS solution based on the desired dosage and administration volume.

  • Under sterile conditions, weigh the appropriate amount of DMPS sodium salt powder.

  • Dissolve the DMPS powder in a sterile vehicle such as saline or PBS. DMPS is water-soluble.

  • Vortex the solution until the DMPS is completely dissolved.

  • (Optional) Check the pH of the solution and adjust to physiological pH (~7.4) if necessary.

  • Sterile-filter the solution using a 0.22 µm filter into a sterile vial.

  • Store the prepared solution as recommended by the manufacturer, typically protected from light.

Protocol for Oral Gavage Administration

Rodent Species: Mouse or Rat

Purpose: To administer a precise dose of DMPS directly into the stomach.

Materials:

  • Prepared DMPS solution

  • Appropriately sized gavage needle (flexible or rigid with a ball-tip)

  • Syringe

Procedure:

  • Restrain the animal securely. For mice, this can be done by scruffing the neck. For rats, a firmer grip around the torso may be necessary.

  • Measure the correct length for gavage needle insertion by holding the needle alongside the animal, with the tip at the animal's mouth and the end of the needle at the last rib.

  • Attach the syringe containing the DMPS solution to the gavage needle.

  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

  • Allow the animal to swallow the needle. Do not force the needle. If resistance is met, withdraw and re-insert.

  • Once the needle is in the esophagus, advance it to the pre-measured depth.

  • Slowly administer the DMPS solution.

  • Gently remove the gavage needle.

  • Monitor the animal for any signs of distress, such as difficulty breathing.

Protocol for Intraperitoneal (IP) Injection

Rodent Species: Mouse or Rat

Purpose: To administer DMPS into the peritoneal cavity for systemic absorption.

Materials:

  • Prepared DMPS solution

  • Sterile syringe and needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats)

Procedure:

  • Restrain the animal, exposing the abdomen. For mice, scruffing and securing the tail is effective. For rats, a two-handed grip securing the head and body is required.

  • Tilt the animal slightly downwards to move the abdominal organs away from the injection site.

  • Insert the needle into the lower right or left quadrant of the abdomen at a 30-45 degree angle, avoiding the midline to prevent injection into the bladder or cecum.

  • Aspirate to ensure no fluid (blood or urine) is drawn into the syringe.

  • Slowly inject the DMPS solution into the peritoneal cavity.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any adverse reactions.

Protocol for Intravenous (IV) Injection (Tail Vein)

Rodent Species: Mouse or Rat

Purpose: To administer DMPS directly into the systemic circulation for rapid distribution.

Materials:

  • Prepared DMPS solution

  • Sterile syringe and needle (e.g., 27-30 gauge for mice, 25-27 gauge for rats)

  • Restraining device (e.g., rodent restrainer)

  • Heat lamp or warm water to dilate the tail vein

Procedure:

  • Place the animal in a restraining device, allowing access to the tail.

  • Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.

  • Disinfect the tail with an alcohol swab.

  • Identify one of the lateral tail veins.

  • Insert the needle, bevel up, into the vein at a shallow angle.

  • Successful entry into the vein is often indicated by a flash of blood in the needle hub (this may not always be visible with small needles).

  • Slowly inject the DMPS solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt.

  • After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the animal to its cage and monitor its condition.

Visualizations

Signaling Pathways in Heavy Metal Toxicity

Heavy metals exert their toxic effects through various signaling pathways, leading to cellular damage. DMPS acts by chelating these metals, thereby mitigating their downstream effects.

Heavy_Metal_Toxicity_Pathways cluster_metal Heavy Metals (e.g., Mercury, Lead, Cadmium) cluster_cellular_effects Cellular Effects cluster_signaling Signaling Pathways cluster_dmps Chelation by DMPS Heavy Metals Heavy Metals ROS Increased Reactive Oxygen Species (ROS) Heavy Metals->ROS Mito_Dys Mitochondrial Dysfunction Heavy Metals->Mito_Dys ER_Stress ER Stress Heavy Metals->ER_Stress MAPK MAPK Pathway Activation Heavy Metals->MAPK Nrf2 Nrf2 Pathway Inhibition Heavy Metals->Nrf2 mTOR mTOR Pathway Activation Heavy Metals->mTOR Chelation Metal Chelation & Excretion Heavy Metals->Chelation ROS->MAPK Apoptosis Apoptosis Mito_Dys->Apoptosis ER_Stress->Apoptosis DMPS DMPS DMPS->Chelation Chelation->Heavy Metals Inactivates

Caption: Signaling pathways affected by heavy metal toxicity and the role of DMPS.

Experimental Workflow for Evaluating DMPS in a Rodent Model of Heavy Metal Toxicity

This workflow outlines the key steps in an experiment designed to assess the efficacy of DMPS in a rodent model of heavy metal-induced toxicity.

DMPS_Workflow start Start: Acclimatization of Rodents group_allocation Group Allocation (e.g., Control, Metal-Exposed, Metal + DMPS) start->group_allocation metal_exposure Heavy Metal Administration (e.g., Mercury Chloride in drinking water) group_allocation->metal_exposure dmps_treatment DMPS Administration (Specify route, dose, frequency) metal_exposure->dmps_treatment monitoring Monitoring (Clinical signs, body weight) dmps_treatment->monitoring sample_collection Sample Collection (Blood, urine, tissues) monitoring->sample_collection analysis Biochemical & Histopathological Analysis (e.g., BUN, creatinine, tissue metal levels, histology) sample_collection->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for DMPS evaluation in heavy metal toxicity.

Discussion and Considerations

The administration of DMPS in rodent models requires careful attention to experimental design and technical execution. The choice of administration route will depend on the specific research question. Oral administration is less invasive but may result in lower bioavailability compared to parenteral routes.[7][8] Intraperitoneal injection offers a convenient method for systemic delivery, while intravenous injection ensures immediate and complete bioavailability.

Dosage selection is critical and should be based on the specific application. For heavy metal chelation studies, doses in the range of 50-200 mg/kg have been shown to be effective in rodents.[5][6] In studies of cisplatin-induced nephrotoxicity, the timing of DMPS administration relative to cisplatin (B142131) exposure is a key variable.

It is essential to include appropriate control groups in all experiments, including a vehicle control group to account for any effects of the solvent used to dissolve the DMPS. When investigating heavy metal toxicity, a group receiving the heavy metal alone is necessary to establish the extent of toxicity against which the effects of DMPS can be compared.

Conclusion

The protocols and data presented in these application notes provide a comprehensive resource for researchers utilizing DMPS in rodent models. Adherence to these standardized procedures will enhance the reproducibility and reliability of experimental findings. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of DMPS in different rodent strains and to explore its full therapeutic potential in a range of preclinical models.

References

Application Notes and Protocols for In Vitro Heavy Metal Detoxification Studies Using DMPS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heavy metal contamination poses a significant threat to human health. In vitro studies are crucial for understanding the mechanisms of heavy metal toxicity and for the development of effective chelating agents. 2,3-Dimercapto-1-propanesulfonic acid (DMPS), a water-soluble chelating agent, has been recognized for its potential in detoxifying heavy metals such as mercury, lead, and arsenic.[1][2][3] Its dithiol structure allows it to form stable complexes with heavy metal ions, facilitating their removal from biological systems.[1] These application notes provide detailed protocols for in vitro studies designed to evaluate the efficacy of DMPS in heavy metal detoxification.

Mechanism of Action of DMPS

DMPS primarily functions as a chelating agent. Its two sulfhydryl (-SH) groups have a high affinity for heavy metal ions like mercury (Hg²⁺), lead (Pb²⁺), and arsenic (As³⁺).[1] Upon binding, DMPS forms a stable, water-soluble complex with the metal ion, which can then be more readily excreted from cells and the body.[1] Beyond simple chelation, DMPS has also been shown to mitigate oxidative stress induced by heavy metals, a key mechanism of their toxicity.[4] Studies have indicated that DMPS can reduce the levels of reactive oxygen species (ROS) generated by heavy metal exposure.[4] In the context of arsenic detoxification, DMPS can influence its biomethylation process, a critical step in arsenic metabolism and excretion.[4]

Signaling Pathway of Heavy Metal-Induced Oxidative Stress and DMPS Intervention

cluster_0 Cellular Environment cluster_1 Intracellular Events Heavy Metals Heavy Metals ROS_Generation Increased ROS (Reactive Oxygen Species) Heavy Metals->ROS_Generation Induces Chelation Chelation of Heavy Metals Heavy Metals->Chelation DMPS DMPS DMPS->Chelation Mediates Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage, Protein Oxidation) Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis Chelation->ROS_Generation Reduces start Start cell_culture Cell Culture (e.g., HepG2, SH-SY5Y) start->cell_culture treatment Treatment Groups: 1. Control 2. Heavy Metal only 3. Heavy Metal + DMPS 4. DMPS only cell_culture->treatment incubation Incubation (e.g., 24 hours) treatment->incubation cytotoxicity Cytotoxicity Assay (MTT Assay) incubation->cytotoxicity ros_assay ROS Assay (DCFH-DA Assay) incubation->ros_assay data_analysis Data Analysis cytotoxicity->data_analysis ros_assay->data_analysis end End data_analysis->end

References

Application of DMPS in Cell Culture Experiments: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimercapto-1-propanesulfonic acid (DMPS) is a water-soluble chelating agent primarily utilized as an antidote for heavy metal poisoning, particularly from mercury and arsenic. In the realm of cell culture, DMPS serves as a crucial tool for investigating the mechanisms of heavy metal-induced cytotoxicity and for evaluating the efficacy of chelation therapy at a cellular level. Its ability to sequester metal ions prevents them from interfering with vital cellular processes, thereby mitigating their toxic effects. These application notes provide detailed protocols for the use of DMPS in cell culture experiments to assess its protective effects against heavy metal-induced cytotoxicity and apoptosis, and to explore its influence on relevant signaling pathways.

Mechanism of Action

DMPS is a dithiol compound containing two sulfhydryl (-SH) groups that form stable complexes with heavy metal ions. This chelation process effectively inactivates the metal ions, preventing them from binding to and disrupting the function of cellular macromolecules such as enzymes and structural proteins. In cell culture systems, DMPS can be used to prevent or reverse the toxic effects of heavy metals, which often include the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the induction of apoptosis.

Data Presentation: Protective Effects of DMPS

The following table summarizes the effective concentrations of DMPS used in various cell culture studies to counteract the cytotoxic effects of heavy metals. As DMPS is primarily a chelating agent, its efficacy is demonstrated by its ability to protect cells from heavy metal-induced damage rather than by direct cytotoxicity (IC50 values for DMPS alone are not commonly reported as it exhibits low intrinsic toxicity at typical experimental concentrations).

Cell LineHeavy MetalHeavy Metal ConcentrationDMPS ConcentrationObserved Protective EffectReference
Opossum Kidney (OK) cellsMercuric Chloride (HgCl₂)15 µM60 µMPartial restoration of cell morphology, viability, intracellular ATP, and mitochondrial membrane potential.[1]
HepG2Arsenite (As³⁺)Not specifiedLow concentrationsDecreased intracellular arsenic content and inhibited cellular methylation of arsenite.
Rabbit Proximal TubulesInorganic Mercury20 µM200 µMComplete protection from toxic effects, decreased uptake and accumulation of mercury.
Mouse OocytesN/A (investigating DMPS effect)N/A10-300 µMInvestigated effects on oocyte quality, noting potential for zinc deficiency and increased ROS at higher concentrations.

Experimental Protocols

Protocol 1: Assessing the Protective Effect of DMPS on Cell Viability using the MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the protective effect of DMPS against heavy metal-induced reduction in cell viability.

Materials:

  • Cell line of interest (e.g., OK, HepG2)

  • Complete cell culture medium

  • DMPS (sodium 2,3-dimercapto-1-propanesulfonate)

  • Heavy metal salt (e.g., HgCl₂, CdCl₂)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare fresh dilutions of the heavy metal and DMPS in complete culture medium.

    • Remove the medium from the wells and replace it with 100 µL of medium containing:

      • Vehicle control (medium only)

      • Heavy metal alone (at various concentrations)

      • DMPS alone (at various concentrations)

      • Heavy metal and DMPS in combination (co-treatment)

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells (medium and MTT only) from all other readings.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the concentration of the heavy metal to generate dose-response curves with and without DMPS.

G Experimental Workflow for Assessing DMPS Protective Effects cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Seed cells in 96-well plate attachment 2. Allow cells to attach (24h) cell_culture->attachment treatment_prep 3. Prepare heavy metal and DMPS solutions attachment->treatment_prep add_treatment 4. Treat cells with: - Vehicle - Heavy Metal - DMPS - Heavy Metal + DMPS treatment_prep->add_treatment incubation 5. Incubate for desired time (e.g., 24-72h) add_treatment->incubation add_mtt 6. Add MTT solution incubation->add_mtt formazan_incubation 7. Incubate for formazan formation (2-4h) add_mtt->formazan_incubation solubilize 8. Solubilize formazan crystals formazan_incubation->solubilize read_absorbance 9. Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability 10. Calculate % cell viability read_absorbance->calculate_viability plot_curves 11. Generate dose-response curves calculate_viability->plot_curves

Caption: Workflow for assessing the protective effects of DMPS on cell viability.

Protocol 2: Detecting the Anti-Apoptotic Effect of DMPS using Annexin V/Propidium Iodide (PI) Staining

This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, thereby assessing the ability of DMPS to prevent heavy metal-induced apoptosis.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • DMPS

  • Heavy metal salt

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.

    • Allow cells to attach overnight.

    • Treat cells as described in Protocol 1 (Step 2) for the desired duration.

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium (which contains floating apoptotic cells) and save it. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine the detached cells with the saved medium.

    • Suspension cells: Collect the cells directly from the culture flask.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Acquire data and analyze the distribution of cells in the four quadrants:

      • Lower-left (Annexin V- / PI-): Viable cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

G Workflow for Annexin V/PI Apoptosis Assay cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry seed_cells 1. Seed and treat cells in 6-well plates harvest_cells 2. Harvest adherent and floating cells seed_cells->harvest_cells wash_cells 3. Wash cells with cold PBS harvest_cells->wash_cells resuspend 4. Resuspend in 1X Binding Buffer wash_cells->resuspend add_stains 5. Add Annexin V-FITC and PI resuspend->add_stains incubate 6. Incubate for 15 min in the dark add_stains->incubate add_buffer 7. Add 1X Binding Buffer incubate->add_buffer acquire_data 8. Analyze on flow cytometer add_buffer->acquire_data quantify 9. Quantify cell populations (viable, apoptotic, necrotic) acquire_data->quantify

Caption: Workflow for assessing the anti-apoptotic effects of DMPS.

Signaling Pathways

Heavy metal toxicity is often mediated by the induction of oxidative stress and the dysregulation of key signaling pathways that control cell survival and apoptosis. DMPS, by chelating heavy metals, can indirectly modulate these pathways.

Nrf2/ARE Antioxidant Response Pathway

Heavy metals can generate reactive oxygen species (ROS), leading to oxidative stress. The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive by Keap1. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes. While direct activation of Nrf2 by DMPS is not extensively documented, its role in reducing heavy metal-induced ROS can alleviate oxidative stress, thereby influencing the Nrf2 pathway's activation state.

G cluster_nucleus HM Heavy Metals (e.g., Cd, Hg) ROS ROS HM->ROS Induces DMPS DMPS DMPS->HM Chelates Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Disrupts Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription of Cell_Protection Cell Protection Antioxidant_Genes->Cell_Protection Leads to

Caption: DMPS indirectly influences the Nrf2/ARE antioxidant response pathway.

MAPK and PI3K/Akt Pro-Apoptotic Pathways

Heavy metals are known to activate pro-apoptotic signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[2] Activation of specific arms of the MAPK pathway (e.g., JNK and p38) and inhibition of the pro-survival PI3K/Akt pathway by heavy metals can lead to the activation of caspases and ultimately apoptosis. By chelating heavy metals, DMPS can prevent the initial stimulus that triggers these pro-apoptotic cascades, thereby promoting cell survival.

G HM Heavy Metals (e.g., Cd, Hg) MAPK MAPK Pathway (JNK, p38) HM->MAPK Activates PI3K_Akt PI3K/Akt Pathway HM->PI3K_Akt Inhibits DMPS DMPS DMPS->HM Chelates Bax Bax MAPK->Bax Activates Bcl2 Bcl-2 PI3K_Akt->Bcl2 Activates Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Promotes Mitochondria Mitochondria Bax->Mitochondria Induces MMP Disruption Bcl2->Bax Inhibits Caspases Caspases Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: DMPS protects against heavy metal-induced apoptosis by preventing dysregulation of MAPK and PI3K/Akt pathways.

References

Application Notes and Protocols: 2,3-Dimercapto-1-propanesulfonic Acid (DMPS) as a Radioprotective Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionizing radiation, a cornerstone of cancer therapy and a component of environmental and occupational exposures, induces cellular damage primarily through the generation of reactive oxygen species (ROS) and direct DNA damage, leading to cell death and tissue injury.[1][2][3] Radioprotective agents are compounds sought after to mitigate the harmful effects of radiation on healthy tissues without compromising its efficacy against cancerous cells.[4] 2,3-Dimercapto-1-propanesulfonic acid (DMPS), a water-soluble chelating agent, has been investigated for its potential protective effects against toxicity induced by heavy metals and certain chemotherapeutic agents.[5][6][7] Its dithiol structure suggests a capacity for scavenging free radicals, a key mechanism in radioprotection.

These application notes provide a comprehensive overview of the theoretical framework and practical methodologies for evaluating DMPS as a radioprotective agent. The protocols outlined below are based on established methods for assessing radioprotective efficacy and are intended to guide researchers in the systematic investigation of DMPS.

Mechanism of Action: Postulated Radioprotective Effects

The primary proposed mechanism for the radioprotective action of thiol-containing compounds like DMPS is the scavenging of free radicals generated by the radiolysis of water.[4] These highly reactive species, including hydroxyl radicals (•OH), are responsible for a significant portion of radiation-induced cellular damage. By donating a hydrogen atom, the sulfhydryl groups (-SH) in DMPS can neutralize these free radicals, thereby reducing oxidative stress and protecting critical cellular macromolecules like DNA, proteins, and lipids from damage.[1][2][3]

Furthermore, thiol compounds may influence endogenous antioxidant defense systems and modulate signaling pathways involved in cell survival and DNA repair. While direct evidence for DMPS is limited, related thiol compounds have been shown to influence pathways such as PI3K/Akt, MAPK, and NF-κB, which are crucial in the cellular response to radiation-induced stress.[8][9][10][11]

Quantitative Data Summary

Direct quantitative data on the radioprotective efficacy of DMPS, such as a Dose Reduction Factor (DRF), is not extensively available in the public domain. The DRF is a measure of the extent to which a radioprotective agent can reduce the biological effect of a given dose of radiation. However, studies on analogous thiol compounds and antioxidants provide a basis for expected efficacy. The following tables summarize representative quantitative data from studies on related compounds, which can serve as a benchmark for designing and interpreting experiments with DMPS.

Table 1: In Vivo Radioprotective Efficacy of Thiol-Containing Compounds and Antioxidants

CompoundAnimal ModelRadiation Dose (Gy)EndpointDose Reduction Factor (DRF) / Survival IncreaseReference
AmifostineMiceLethal Dose30-day survival1.5 - 2.7[4]
WR-1065 (active metabolite of Amifostine)Mice9.530-day survivalIncreased survival[12]
N-acetylcysteine (NAC)Rats8Intestinal injuryReduced apoptosis, increased crypt survivalInferred from general radioprotection studies
MelatoninMice8.1530-day survival85% survival vs. 45% in controls[4]

Table 2: In Vitro Radioprotective Effects of Antioxidant Compounds

CompoundCell LineRadiation Dose (Gy)AssayOutcomeReference
WR-1065V79VariousClonogenic SurvivalIncreased cell survivalInferred from general radioprotection studies
N-acetylcysteine (NAC)Human Lymphocytes2Chromosomal AberrationsReduced frequency of aberrationsInferred from general radioprotection studies
TempolCHOVariousClonogenic SurvivalIncreased cell survival[4]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the radioprotective potential of DMPS.

In Vitro Cell Survival: Clonogenic Assay

This assay is the gold standard for determining the ability of a single cell to proliferate indefinitely, forming a colony, after treatment with a cytotoxic agent like ionizing radiation.[13][14][15]

Objective: To determine the effect of DMPS on the survival of irradiated cells.

Materials:

  • Cell line of interest (e.g., human lung fibroblasts, intestinal epithelial cells)

  • Complete cell culture medium

  • DMPS (sterile, stock solution)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 6-well culture plates

  • Gamma irradiator (e.g., Cesium-137 source)

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into 6-well plates at a density predetermined to yield 50-150 colonies per well for each radiation dose. The number of cells seeded will need to be increased with higher radiation doses to account for increased cell killing.

    • Allow cells to attach for 4-6 hours.

  • DMPS Treatment:

    • Prepare fresh dilutions of DMPS in complete culture medium at various concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM).

    • Replace the medium in the wells with the DMPS-containing medium or control medium (without DMPS).

    • Incubate for a predetermined time before irradiation (e.g., 1-2 hours).

  • Irradiation:

    • Transport the plates to the irradiator.

    • Expose the plates to graded doses of gamma radiation (e.g., 0, 2, 4, 6, 8 Gy).

  • Post-Irradiation Culture:

    • After irradiation, remove the DMPS-containing medium, wash the cells twice with PBS, and add fresh complete culture medium.

    • Incubate the plates for 7-14 days, or until colonies are visible to the naked eye.

  • Staining and Counting:

    • Aspirate the medium and wash the wells with PBS.

    • Fix the colonies with methanol (B129727) for 10-15 minutes.

    • Stain with crystal violet solution for 20-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies containing at least 50 cells.

  • Data Analysis:

    • Calculate the Plating Efficiency (PE) for non-irradiated controls: PE = (Number of colonies formed / Number of cells seeded) x 100%.

    • Calculate the Surviving Fraction (SF) for each radiation dose: SF = (Number of colonies formed / (Number of cells seeded x PE))

    • Plot the SF (on a logarithmic scale) against the radiation dose (on a linear scale) to generate cell survival curves.

    • Determine the Dose Reduction Factor (DRF) by comparing the radiation dose required to produce a certain level of cell killing (e.g., 50%) in the presence and absence of DMPS.

DNA Damage Assessment: γ-H2AX Foci Formation Assay

Phosphorylation of the histone variant H2AX (to form γ-H2AX) is one of the earliest events in the DNA damage response, marking the sites of DNA double-strand breaks (DSBs).[16]

Objective: To quantify the effect of DMPS on the formation and repair of radiation-induced DNA double-strand breaks.

Materials:

  • Cells cultured on coverslips or in chamber slides

  • DMPS

  • Gamma irradiator

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: fluorescently-labeled anti-mouse/rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells onto coverslips or chamber slides and allow them to attach.

    • Treat cells with DMPS or control medium as described in the clonogenic assay protocol.

  • Irradiation:

    • Expose the cells to a specific dose of radiation (e.g., 2 Gy).

  • Time Course for Repair:

    • Fix cells at different time points post-irradiation (e.g., 30 minutes, 1 hour, 4 hours, 24 hours) to assess both the initial damage and the kinetics of repair.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.25% Triton X-100 for 10 minutes.

    • Block with 5% BSA for 1 hour.

    • Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Mount the coverslips with a mounting medium containing DAPI.

  • Image Acquisition and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of multiple fields for each condition.

    • Quantify the number of γ-H2AX foci per nucleus using image analysis software.

    • Compare the number of foci in DMPS-treated cells versus control cells at each time point.

In Vivo Radioprotection: Mouse Survival Study

This protocol assesses the overall protective effect of DMPS against lethal doses of total body irradiation (TBI) in an animal model.

Objective: To determine if DMPS administration increases the survival of mice following lethal irradiation.

Materials:

  • Male or female mice (e.g., C57BL/6 or BALB/c, 8-10 weeks old)

  • DMPS (sterile solution for injection)

  • Saline (sterile)

  • Gamma irradiator

  • Animal housing and care facilities

Procedure:

  • Animal Acclimation:

    • Acclimate the mice to the housing conditions for at least one week before the experiment.

  • Grouping and Treatment:

    • Randomly assign mice to different treatment groups (e.g., Vehicle + Sham Irradiation, Vehicle + Irradiation, DMPS + Irradiation). A minimum of 10-15 mice per group is recommended.

    • Administer DMPS (at various doses, e.g., 50, 100, 200 mg/kg) or vehicle (saline) via an appropriate route (e.g., intraperitoneal injection) at a specified time before irradiation (e.g., 30-60 minutes).

  • Irradiation:

    • Expose the mice to a lethal dose of TBI (e.g., LD50/30, the dose that is lethal to 50% of the animals within 30 days). The exact dose will depend on the mouse strain.

  • Post-Irradiation Monitoring:

    • Monitor the mice daily for 30 days for survival, body weight changes, and clinical signs of radiation sickness (e.g., lethargy, ruffled fur, diarrhea).

  • Data Analysis:

    • Plot Kaplan-Meier survival curves for each group.

    • Compare the survival rates between the DMPS-treated and vehicle-treated irradiated groups using statistical tests (e.g., log-rank test).

    • Calculate the Dose Reduction Factor (DRF) if multiple radiation doses are used. DRF = (LD50/30 of DMPS-treated group) / (LD50/30 of vehicle-treated group).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by DMPS in the context of radioprotection and a general experimental workflow.

Radioprotection_Signaling_Pathways cluster_radiation Ionizing Radiation cluster_dmps DMPS Intervention cluster_cellular_response Cellular Response Radiation Ionizing Radiation ROS Reactive Oxygen Species (ROS) Radiation->ROS DNA_Damage DNA Double-Strand Breaks (DSBs) Radiation->DNA_Damage DMPS DMPS (Thiol Donor) DMPS->ROS Scavenges ROS->DNA_Damage PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt MAPK MAPK Pathway ROS->MAPK NFkB NF-κB Pathway ROS->NFkB DNA_Damage->PI3K_Akt DNA_Damage->MAPK DNA_Damage->NFkB Apoptosis Apoptosis DNA_Damage->Apoptosis PI3K_Akt->Apoptosis Inhibits Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Promotes MAPK->Apoptosis DNA_Repair DNA Repair MAPK->DNA_Repair Promotes NFkB->Apoptosis Inhibits NFkB->Cell_Survival Promotes DNA_Repair->Cell_Survival

Caption: Postulated signaling pathways in DMPS-mediated radioprotection.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis and Interpretation Cell_Culture Cell Culture (e.g., Fibroblasts, Epithelial Cells) DMPS_Treatment_InVitro DMPS Treatment (Dose-Response) Cell_Culture->DMPS_Treatment_InVitro Irradiation_InVitro Irradiation (Graded Doses) DMPS_Treatment_InVitro->Irradiation_InVitro Clonogenic_Assay Clonogenic Survival Assay Irradiation_InVitro->Clonogenic_Assay DNA_Damage_Assay DNA Damage Assessment (γ-H2AX, Comet Assay) Irradiation_InVitro->DNA_Damage_Assay Apoptosis_Assay Apoptosis Assay (TUNEL, Caspase Activity) Irradiation_InVitro->Apoptosis_Assay Oxidative_Stress_Assay Oxidative Stress Markers (ROS, Lipid Peroxidation) Irradiation_InVitro->Oxidative_Stress_Assay Data_Analysis Calculate DRF, Survival Curves, Statistical Analysis Clonogenic_Assay->Data_Analysis DNA_Damage_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Oxidative_Stress_Assay->Data_Analysis Animal_Model Animal Model (e.g., Mice) DMPS_Treatment_InVivo DMPS Administration (Dose, Route, Timing) Animal_Model->DMPS_Treatment_InVivo Irradiation_InVivo Total Body Irradiation (Lethal/Sub-lethal Dose) DMPS_Treatment_InVivo->Irradiation_InVivo Survival_Analysis 30-Day Survival Analysis Irradiation_InVivo->Survival_Analysis Tissue_Analysis Histopathological Analysis of Target Organs Irradiation_InVivo->Tissue_Analysis Hematological_Analysis Hematological Parameters Irradiation_InVivo->Hematological_Analysis Survival_Analysis->Data_Analysis Tissue_Analysis->Data_Analysis Hematological_Analysis->Data_Analysis Mechanism_Elucidation Western Blot for Signaling Proteins (p-Akt, p-MAPK, NF-κB) Data_Analysis->Mechanism_Elucidation Conclusion Evaluate Radioprotective Efficacy and Mechanism of DMPS Mechanism_Elucidation->Conclusion

Caption: General experimental workflow for evaluating DMPS as a radioprotective agent.

Conclusion

While this compound (DMPS) is primarily known as a heavy metal chelator, its chemical structure suggests a potential role as a radioprotective agent through the scavenging of free radicals. The application notes and protocols provided here offer a comprehensive framework for the systematic evaluation of this potential. By employing established in vitro and in vivo assays, researchers can generate the necessary data to quantify the radioprotective efficacy of DMPS, elucidate its mechanisms of action, and determine its potential for further development as a clinical radioprotector. Rigorous investigation into its effects on cell survival, DNA damage, and key signaling pathways will be crucial in establishing the utility of DMPS in mitigating the harmful effects of ionizing radiation.

References

Application Notes and Protocols for the Analytical Detection of DMPS-Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 2,3-dimercapto-1-propanesulfonic acid (DMPS)-metal complexes in biological matrices, particularly urine. The protocols are intended to guide researchers in selecting and implementing appropriate analytical techniques for monitoring heavy metal chelation therapy and conducting related toxicological studies.

Introduction to DMPS Chelation and Analytical Challenges

DMPS is a water-soluble chelating agent used clinically to treat heavy metal poisoning, particularly from mercury, lead, and arsenic.[1] It is also used in a "challenge test" or "provocation test" to assess the total body burden of heavy metals. In this test, DMPS is administered to the patient, and the subsequent increase in urinary excretion of heavy metals, in the form of DMPS-metal complexes, is measured.[2][3][4]

The accurate and sensitive detection of these DMPS-metal complexes is crucial for clinical diagnosis, monitoring treatment efficacy, and research into the toxicology of heavy metals. The primary analytical challenge lies in the separation and quantification of these complexes from the complex biological matrix of urine, which contains numerous endogenous compounds that can interfere with the analysis. This document outlines protocols for three key analytical techniques suited for this purpose: High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS), Capillary Electrophoresis (CE), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)

HPLC-ICP-MS is a powerful hyphenated technique that combines the separation capabilities of HPLC with the high sensitivity and elemental specificity of ICP-MS.[5][6] This makes it an ideal method for the speciation and quantification of DMPS-metal complexes in biological samples.

Application Note:

This method allows for the simultaneous determination of various metal species complexed with DMPS. The use of a reversed-phase C18 column with a mobile phase containing a complexing agent like L-cysteine ensures the stable separation of the metal complexes.[7] The ICP-MS detector provides elemental identification and quantification with extremely low detection limits.

Experimental Protocol:

1. Sample Preparation (Urine):

  • Collect urine samples in metal-free containers. For DMPS challenge tests, a complete 6-hour urine collection post-administration is common.[3]

  • To minimize matrix effects, dilute the urine sample 5 to 10-fold with deionized water.[7]

  • Centrifuge the diluted sample at 4000 rpm for 10 minutes to remove any particulate matter.

  • Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.

2. HPLC-ICP-MS Instrumentation and Conditions:

ParameterSetting
HPLC System Agilent 1260 Infinity or similar
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]
Mobile Phase 0.1% L-cysteine, 5 mM NH₄H₂PO₄, and 4 mM tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) in water. Adjust pH to 3.0 with formic acid.[7]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
ICP-MS System Agilent 7850 ICP-MS or similar
RF Power 1550 W
Carrier Gas Flow 1.0 L/min (Argon)
Makeup Gas Flow 0.2 L/min (Argon)
Monitored Isotopes ²⁰²Hg, ²⁰⁸Pb, ⁷⁵As (and others as required)
Detector Mode Pulse counting

3. Data Analysis:

  • Calibrate the instrument using a series of standards containing known concentrations of DMPS-metal complexes.

  • Quantify the concentration of each DMPS-metal complex in the urine sample by comparing its peak area to the calibration curve.

Quantitative Data Summary:
AnalyteTechniqueMatrixLOD (µg/L)LOQ (µg/L)Linearity (µg/L)Recovery (%)
DMPS-HgHPLC-ICP-MSUrine0.06 - 0.08[7]0.20 - 0.26[7]1 - 20[7]95 - 110[7]
DMPS-AsHPLC-ICP-MSUrine0.03 - 0.09[7]0.10 - 0.29[7]1 - 20[7]87 - 110[7]

Capillary Electrophoresis (CE)

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. It is a high-resolution separation technique that requires minimal sample volume and can be used for the analysis of charged DMPS-metal complexes.[6][8]

Application Note:

CE is particularly useful for separating different metal complexes based on their charge and size.[8] For the analysis of non-chromophoric metal ions, indirect UV detection is often employed, where a UV-absorbing species is added to the background electrolyte (BGE).[9]

Experimental Protocol:

1. Sample Preparation (Urine):

  • Follow the same sample preparation steps as for HPLC-ICP-MS (dilution, centrifugation, and filtration).

2. Capillary Electrophoresis Instrumentation and Conditions:

ParameterSetting
CE System Beckman Coulter P/ACE MDQ or similar
Capillary Fused-silica capillary, 50 cm total length (40 cm effective length), 50 µm i.d.[10]
Background Electrolyte (BGE) 5 mmol/L imidazole, 6 mmol/L 2-hydroxyisobutyric acid (HIBA), and 23.3 mmol/L 18-crown-6 (B118740) in 3.7 % (v/v) methanol.[10]
Separation Voltage +15 kV[10]
Injection Hydrodynamic injection at 0.5 psi for 5 seconds.[10]
Capillary Temperature 25 °C
Detection Indirect UV detection at 214 nm.[9][10]

3. Data Analysis:

  • Identify peaks by comparing their migration times with those of known standards.

  • Quantify the concentration of each DMPS-metal complex by comparing its peak area to a calibration curve.

Quantitative Data Summary:
AnalyteTechniqueMatrixLOD (µg/L)LOQ (µg/L)
Pb²⁺CE-UV (Indirect)Water~5[11]~17[11]
Hg²⁺CE-UV (Indirect)Water~2[11]~7[11]

Note: Data for specific DMPS-metal complexes using this exact CE method is limited in the literature. The provided data is for the free metal ions and serves as an estimate of the expected sensitivity.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a more accessible and cost-effective technique that can be used for the quantification of DMPS-metal complexes that exhibit absorbance in the ultraviolet-visible range. The formation of a complex between DMPS and a metal ion can lead to a shift in the maximum absorbance wavelength (λmax) and an increase in molar absorptivity.

Application Note:

This method is suitable for the quantification of a specific, known DMPS-metal complex, particularly when the concentration is relatively high. It is less suitable for complex mixtures or for speciation analysis. A calibration curve must be prepared using standards of the specific DMPS-metal complex of interest.

Experimental Protocol:

1. Sample Preparation (Urine):

  • Follow the same sample preparation steps as for HPLC-ICP-MS (dilution, centrifugation, and filtration). A greater dilution factor may be necessary depending on the concentration of the complex.

2. UV-Vis Spectrophotometry Instrumentation and Conditions:

ParameterSetting
Spectrophotometer Shimadzu UV-1800 or similar
Wavelength Scan 200 - 800 nm to determine λmax of the DMPS-metal complex
Measurement Wavelength λmax of the specific DMPS-metal complex (e.g., ~385 nm for a similar mercury-thiol complex)
Cuvette 1 cm path length quartz cuvette
Blank Diluted urine sample without DMPS administration or a standard blank matrix.

3. Data Analysis:

  • Determine the λmax of the DMPS-metal complex by scanning a standard solution.

  • Prepare a series of standard solutions of the DMPS-metal complex of known concentrations.

  • Measure the absorbance of the standards and the sample at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of the DMPS-metal complex in the sample from the calibration curve.

Quantitative Data Summary:
AnalyteTechniqueMolar Absorptivity (L·mol⁻¹·cm⁻¹)
Hg(II)-thiol complexUV-Vis~5.58 x 10⁴

Note: The molar absorptivity value is for a similar mercury-thiol complex and serves as an example. The specific value for each DMPS-metal complex needs to be determined experimentally.

Visualizations

DMPS Chelation and Analysis Workflow

cluster_clinical Clinical Phase cluster_lab Laboratory Phase Patient Patient DMPS_Admin DMPS Administration (Oral or IV) Patient->DMPS_Admin Challenge Test Urine_Collection 6-hour Urine Collection DMPS_Admin->Urine_Collection Sample_Prep Sample Preparation (Dilution, Centrifugation, Filtration) Urine_Collection->Sample_Prep Analysis Analytical Technique Sample_Prep->Analysis Data_Analysis Data Analysis (Quantification) Analysis->Data_Analysis Report Report Generation Data_Analysis->Report

Caption: General workflow for DMPS challenge testing and laboratory analysis.

HPLC-ICP-MS Experimental Workflow

Urine_Sample Urine Sample (Post-DMPS) Dilution Dilute with Deionized Water Urine_Sample->Dilution Centrifugation Centrifuge (4000 rpm, 10 min) Dilution->Centrifugation Filtration Filter (0.45 µm) Centrifugation->Filtration Autosampler Transfer to Autosampler Vial Filtration->Autosampler HPLC HPLC Separation (C18 Column) Autosampler->HPLC ICPMS ICP-MS Detection (Elemental Analysis) HPLC->ICPMS Data Chromatogram & Mass Spectra ICPMS->Data

Caption: Step-by-step workflow for HPLC-ICP-MS analysis of DMPS-metal complexes.

Capillary Electrophoresis Experimental Workflow

Urine_Sample Urine Sample (Post-DMPS) Sample_Prep Dilute, Centrifuge, Filter Urine_Sample->Sample_Prep CE_Vial Transfer to CE Vial Sample_Prep->CE_Vial Injection Hydrodynamic Injection CE_Vial->Injection Separation CE Separation (+15 kV) Injection->Separation Detection Indirect UV Detection (214 nm) Separation->Detection Data Electropherogram Detection->Data

Caption: Workflow for the analysis of DMPS-metal complexes by Capillary Electrophoresis.

References

DMPS as a Probe for Studying Metal-Dependent Enzymes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimercapto-1-propanesulfonic acid (DMPS) is a chelating agent recognized for its high affinity for various metal ions. While clinically used for treating heavy metal poisoning, its potent metal-binding properties also make it a valuable tool in the research setting for studying the structure and function of metal-dependent enzymes, also known as metalloenzymes. These enzymes utilize a metal ion, often zinc, as a cofactor for their catalytic activity and are involved in a myriad of physiological and pathological processes, making them attractive targets for drug development.

This document provides detailed application notes and protocols for utilizing DMPS as a probe to investigate the role of metal ions in enzyme catalysis, to determine the mechanism of metalloenzyme inhibition, and to explore the downstream effects on cellular signaling pathways.

Principle of Action

DMPS functions as a probe for metal-dependent enzymes primarily through its ability to chelate the catalytic metal ion within the enzyme's active site. The two thiol groups on the DMPS molecule form strong coordination bonds with the metal ion, effectively sequestering it from the enzyme. This removal or displacement of the essential metal cofactor leads to a loss of enzymatic activity. By observing the effect of DMPS on enzyme function, researchers can infer the dependency of the enzyme on a metal ion for its catalytic mechanism. This approach is particularly useful for identifying and characterizing novel metalloenzymes.

The inhibition of metalloenzymes by DMPS is often competitive, where DMPS competes with the substrate for binding to the enzyme's active site. By performing kinetic studies in the presence of varying concentrations of DMPS and the substrate, key kinetic parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) can be determined. These values provide quantitative measures of the potency of DMPS as an inhibitor for a specific metalloenzyme.

Applications in Metalloenzyme Research

DMPS can be employed as a versatile tool in several key areas of metalloenzyme research:

  • Identification and Characterization of Metalloenzymes: The sensitivity of an enzyme's activity to the presence of DMPS can serve as a primary indicator of its identity as a metalloenzyme.

  • Elucidation of Catalytic Mechanisms: By observing the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), insights into the role of the metal ion in substrate binding and catalysis can be gained.

  • Screening for Novel Metalloenzyme Inhibitors: DMPS can be used as a reference compound in high-throughput screening assays to identify new and more specific inhibitors of metalloenzymes.

  • Probing Cellular Signaling Pathways: By inhibiting specific metalloenzymes, DMPS can be used to study the downstream consequences on cellular signaling cascades, helping to elucidate the physiological roles of these enzymes.

Key Metal-Dependent Enzymes Susceptible to DMPS Inhibition

Several classes of clinically relevant metalloenzymes are known to be inhibited by chelating agents like DMPS. These enzymes often contain a zinc ion in their active site and are implicated in a range of diseases, from bacterial infections to cancer.

  • Metallo-β-Lactamases (MBLs): These bacterial enzymes confer resistance to a broad spectrum of β-lactam antibiotics. MBLs are zinc-dependent, and their inhibition by chelating agents can restore the efficacy of these antibiotics.[1][2][3]

  • Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[4][5] Their dysregulation is associated with cancer, arthritis, and cardiovascular diseases.[5][6]

  • Carbonic Anhydrases (CAs): These zinc-containing enzymes catalyze the reversible hydration of carbon dioxide and are involved in processes such as pH regulation and fluid secretion.[7][8][9] CAs are therapeutic targets for glaucoma, epilepsy, and altitude sickness.[10]

  • Zinc-Dependent Deacetylases: This class of enzymes, including histone deacetylases (HDACs), plays a crucial role in gene expression and is a major target in cancer therapy.[11][12]

Quantitative Data on Metalloenzyme Inhibition

The inhibitory potency of a compound is typically quantified by its IC₅₀ and Kᵢ values. While specific Ki and IC50 values for DMPS against a wide range of metalloenzymes are not extensively documented in publicly available literature and need to be determined empirically for each enzyme of interest, the following table provides a template for presenting such data once obtained. The use of chelators to inhibit metalloenzymes is a well-established principle.[1]

Enzyme ClassSpecific Enzyme (Example)Metal CofactorDMPS IC₅₀ (μM)DMPS Kᵢ (μM)Notes
Metallo-β-Lactamases (MBLs)NDM-1Zn²⁺TBDTBDInhibition by chelators like dipicolinic acid (DPA) has been demonstrated, suggesting DMPS would also be an effective inhibitor.[13] The mononuclear Zn form of IMP-1 MBL was found to be catalytically competent.[1]
Matrix Metalloproteinases (MMPs)MMP-9Zn²⁺, Ca²⁺TBDTBDMMP activity is dependent on zinc as a cofactor.[6] Various zinc-binding groups are used to design MMP inhibitors.[14][15]
Carbonic Anhydrases (CAs)Carbonic Anhydrase IIZn²⁺TBDTBDInhibition of CAs by compounds that bind to the active site zinc is a common therapeutic strategy.[7][9]
Zinc-Dependent DeacetylasesHistone Deacetylase 1Zn²⁺TBDTBDThese enzymes utilize a zinc-water complex for their catalytic activity, making them susceptible to inhibition by chelating agents.[11]

TBD: To Be Determined empirically.

Experimental Protocols

Protocol 1: General Enzyme Inhibition Assay Using DMPS

This protocol provides a general framework for determining the inhibitory effect of DMPS on a purified metal-dependent enzyme.

Materials:

  • Purified metalloenzyme of interest

  • Substrate for the enzyme

  • DMPS (this compound sodium salt)

  • Assay buffer (e.g., HEPES or phosphate (B84403) buffer at the optimal pH for the enzyme)

  • Cofactors (if required by the enzyme, other than the metal being chelated)

  • Microplate reader or spectrophotometer

  • 96-well plates or cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the enzyme in the assay buffer.

    • Prepare a stock solution of the substrate in the assay buffer.

    • Prepare a stock solution of DMPS in the assay buffer. A series of dilutions should be prepared to test a range of concentrations.

  • Enzyme Activity Assay (Control):

    • In a well of the 96-well plate or a cuvette, add the assay buffer, the enzyme at its final concentration, and any necessary cofactors.

    • Initiate the reaction by adding the substrate at a concentration close to its Kₘ value.

    • Immediately measure the rate of product formation or substrate consumption over time using the microplate reader or spectrophotometer. This is the uninhibited reaction rate (V₀).

  • Enzyme Inhibition Assay:

    • In separate wells or cuvettes, pre-incubate the enzyme with varying concentrations of DMPS for a set period (e.g., 10-15 minutes) at room temperature or the optimal temperature for the enzyme.

    • Initiate the reaction by adding the substrate.

    • Measure the reaction rate (Vᵢ) for each DMPS concentration.

  • Data Analysis:

    • Calculate the percentage of inhibition for each DMPS concentration using the formula: % Inhibition = [(V₀ - Vᵢ) / V₀] * 100.

    • Plot the percentage of inhibition against the logarithm of the DMPS concentration to determine the IC₅₀ value (the concentration of DMPS that causes 50% inhibition).

    • To determine the Kᵢ value and the mode of inhibition, perform the assay with varying concentrations of both the substrate and DMPS. Plot the data using a Lineweaver-Burk or Dixon plot.[16]

Protocol 2: Investigating the Effect of DMPS on Metalloenzyme Activity in a Cellular Context

This protocol outlines a method to assess the impact of DMPS on the activity of a specific metalloenzyme within a cellular system.

Materials:

  • Cell line expressing the metalloenzyme of interest

  • Cell culture medium and supplements

  • DMPS

  • Cell lysis buffer

  • Assay kit or reagents to measure the activity of the specific enzyme

  • Protein quantification assay (e.g., BCA or Bradford assay)

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to the desired confluency.

    • Treat the cells with varying concentrations of DMPS for a specific duration. Include an untreated control.

  • Cell Lysis:

    • After treatment, wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer to release the intracellular contents, including the enzyme of interest.

  • Enzyme Activity Measurement:

    • Measure the activity of the metalloenzyme in the cell lysates using a specific assay kit or a previously established method.

    • Normalize the enzyme activity to the total protein concentration in each lysate, determined by a protein quantification assay.

  • Data Analysis:

    • Compare the enzyme activity in DMPS-treated cells to that in untreated control cells.

    • Plot the enzyme activity against the DMPS concentration to determine the dose-dependent inhibitory effect of DMPS in a cellular environment.

Visualization of Pathways and Workflows

Signaling Pathway: MMP Inhibition and Downstream Effects

Matrix metalloproteinases (MMPs) are key regulators of the extracellular matrix (ECM) and are involved in signaling pathways that control cell growth, migration, and invasion. Inhibition of MMPs by DMPS can disrupt these pathways.

MMP_Inhibition_Pathway DMPS DMPS MMP Matrix Metalloproteinase (e.g., MMP-9) DMPS->MMP Inhibition (Chelation of Zn²⁺) ECM Extracellular Matrix (e.g., Collagen) MMP->ECM Degradation GrowthFactors Release of ECM-Bound Growth Factors ECM->GrowthFactors CellSurfaceReceptor Cell Surface Receptor GrowthFactors->CellSurfaceReceptor Activation SignalingCascade Intracellular Signaling Cascade (e.g., MAPK pathway) CellSurfaceReceptor->SignalingCascade Activation CellularResponse Cellular Responses: - Proliferation - Migration - Invasion SignalingCascade->CellularResponse

Caption: Inhibition of MMPs by DMPS prevents ECM degradation and subsequent cell signaling.

Experimental Workflow: Enzyme Inhibition Assay

The following workflow diagram illustrates the key steps in performing an enzyme inhibition assay with DMPS.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis PrepEnzyme Prepare Enzyme Solution ControlReaction Run Control Reaction (No DMPS) PrepEnzyme->ControlReaction InhibitionReaction Run Inhibition Reactions (with DMPS) PrepEnzyme->InhibitionReaction PrepSubstrate Prepare Substrate Solution PrepSubstrate->ControlReaction PrepSubstrate->InhibitionReaction PrepDMPS Prepare DMPS Dilutions PrepDMPS->InhibitionReaction MeasureRates Measure Reaction Rates (V₀ and Vᵢ) ControlReaction->MeasureRates InhibitionReaction->MeasureRates CalcInhibition Calculate % Inhibition MeasureRates->CalcInhibition PlotData Plot Data and Determine IC₅₀/Kᵢ CalcInhibition->PlotData

Caption: Workflow for determining enzyme inhibition by DMPS.

Logical Relationship: Mechanism of DMPS Inhibition

This diagram illustrates the competitive inhibition mechanism of DMPS on a metal-dependent enzyme.

Competitive_Inhibition E Enzyme (with Metal) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I (DMPS) S Substrate P Product I DMPS ES->E - S ES->P k_cat EI->E - I (DMPS)

Caption: Competitive inhibition of a metalloenzyme by DMPS.

Conclusion

DMPS is a powerful and accessible tool for the study of metal-dependent enzymes. Its ability to specifically chelate metal cofactors provides a straightforward method for identifying metalloenzymes and investigating their catalytic mechanisms. The protocols and application notes provided herein offer a foundation for researchers to employ DMPS in their studies of this important class of enzymes, with the ultimate goal of advancing our understanding of their roles in health and disease and facilitating the development of novel therapeutics.

References

Application Notes and Protocols for Assessing Mercury Body Burden Using DMPS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-dimercapto-1-propanesulfonic acid (DMPS) is a chelating agent utilized in assessing the body burden of heavy metals, particularly mercury.[1] It is a water-soluble analog of dimercaprol (B125519) (BAL) and is employed as a diagnostic tool to mobilize mercury from tissues, thereby increasing its urinary excretion.[2][3] This document provides detailed application notes and protocols for the use of DMPS in estimating mercury body burden, based on findings from various scientific studies. It is intended for use by researchers, scientists, and drug development professionals.

Mechanism of Action

DMPS is a hydrophilic compound that is primarily eliminated through the kidneys, with approximately 80% of a dose excreted within 24 hours.[2] It does not cross the blood-brain barrier and has not been found to redistribute inorganic mercury to the brain.[2] DMPS binds to mercury and other heavy metals, forming a stable, water-soluble complex that is then excreted in the urine.[1] This mobilization of mercury from body stores allows for an estimation of the total body burden.

Experimental Protocols

The DMPS challenge test, also known as a provoked urine test, involves the administration of DMPS followed by the collection of urine to measure the amount of mobilized mercury.[4] There is no single, universally standardized protocol; however, the following methodologies have been utilized in clinical and research settings.

Oral DMPS Challenge Protocol

This protocol is often used for its convenience and non-invasive nature.

Patient Preparation:

  • Patients should be on an empty stomach before DMPS administration to avoid the chelation of dietary minerals.[1]

  • It is recommended to discontinue supplements containing minerals like zinc and copper on the day of the test.[2]

  • A baseline morning urine sample should be collected before DMPS intake to establish pre-provocation mercury levels.[1]

DMPS Administration:

  • Dosage: A common oral dose for adults is 10 mg of DMPS per kg of body weight, with typical doses ranging from 200 mg to 400 mg.[2] Another cited dosage is a single oral administration of 300 mg of DMPS.[5][6]

  • Administration: The DMPS capsule is ingested with a glass of water.

Urine Collection:

  • Collection Period: Urine is collected for a specified period following DMPS administration. Common collection times are 2-3 hours, 6 hours, or 24 hours.[1][7] Peak excretion of the DMPS-mercury complex typically occurs between 2 and 3 hours after ingestion.[1] A significant portion (62%) of the mobilized mercury is excreted within the first six hours.[5]

  • Sample Handling: Urine samples should be collected in acid-washed or heavy-metal-free containers and refrigerated during and after collection.[3]

Intravenous (IV) DMPS Challenge Protocol

Intravenous administration of DMPS is also utilized and may result in a more potent chelation effect compared to oral administration.[8]

Patient Preparation:

  • Similar to the oral protocol, patients should have an empty stomach.

  • Baseline urine and blood pressure should be recorded before the infusion.[2]

DMPS Administration:

  • Dosage: A typical IV dose is 3 mg of DMPS per kg of body weight.[2]

  • Administration: The DMPS solution is added to 100ml of 0.9% sodium chloride and infused over approximately 15 minutes.[2]

Urine Collection:

  • Collection Period: The peak excretion time after IV DMPS is between 1 and 2 hours.[2] Urine is typically collected for 1 to 2 hours post-infusion.[2]

  • Sample Handling: The same handling procedures as the oral protocol should be followed.

Data Presentation

The following tables summarize quantitative data from studies on urinary mercury excretion following DMPS administration.

Table 1: Urinary Mercury Excretion in Different Populations After Oral DMPS Administration

Population StudiedDMPS DoseUrine Collection PeriodBaseline Urinary Mercury (µ g/48h )Post-DMPS Urinary Mercury (µ g/48h )Fold IncreaseReference
Chloralkali Industry Workers (n=43)Two doses, 24h interval48 hoursNot specified1513Not specified[9]
Dentists (n=12)Two doses, 24h interval48 hoursNot specified132.6Not specified[9]
Non-Exposed Individuals (n=20)Two doses, 24h interval48 hoursNot specified3.78Not specified[9]
Dental Technicians (n=10)300 mgNot specifiedNot specified88x baseline88[7]
Dentists (n=5)300 mgNot specifiedNot specified49x baseline49[7]
Non-Dental Personnel (n=13)300 mgNot specifiedNot specified35x baseline35[7]
Former Chloro-alkali Workers (n=7)300 mg24 hoursNot specified7.6x baseline7.6[5]
Subjects with and without amalgam fillings (n=29)300 mg24 hoursNot specified6-7x baseline6-7[6]

Table 2: Estimated Kidney Mercury Burden and Mobilization by DMPS

PopulationEstimated Kidney Mercury Burden (ng/g)Percentage of Kidney Mercury Mobilized by Two DMPS DosesRoute of AdministrationReference
Controls6117-20%Oral[9]
Controls6125-30%Intramuscular[9]
Dentists280017-20%Oral[9]
Dentists280025-30%Intramuscular[9]
Industrial Workers2800017-20%Oral[9]
Industrial Workers2800025-30%Intramuscular[9]

Table 3: Effects of DMPS on Mercury Levels in Animal Studies (Rats)

DMPS Dose (ip)TissueAnalyte% Change from Pre-chelationReference
100 mg/kgKidneyInorganic Mercury (Hg2+)-38%[10]
100 mg/kgKidneyMethylmercury (CH3Hg+)-59%[10]
100 mg/kgBrainTotal MercurySlight Increase[10]

Visualizations

Diagram 1: Experimental Workflow of a DMPS Challenge Test

DMPS_Challenge_Workflow cluster_pre Pre-Administration Phase cluster_admin Administration Phase cluster_post Post-Administration Phase cluster_analysis Data Analysis Patient_Prep Patient Preparation (Fasting, discontinue supplements) Baseline_Sample Baseline Urine Sample Collection Patient_Prep->Baseline_Sample DMPS_Admin DMPS Administration (Oral or IV) Baseline_Sample->DMPS_Admin Urine_Collection Provoked Urine Sample Collection (Timed) DMPS_Admin->Urine_Collection Sample_Analysis Sample Analysis (Mercury Concentration) Urine_Collection->Sample_Analysis Data_Interpretation Data Interpretation (Comparison of pre- and post-DMPS levels) Sample_Analysis->Data_Interpretation

Caption: Workflow for a DMPS challenge test.

Diagram 2: Logical Relationship in DMPS-Mediated Mercury Mobilization

DMPS_Mercury_Mobilization cluster_body Human Body Tissue_Hg Mercury in Body Tissues DMPS_Complex DMPS-Mercury Complex Tissue_Hg->DMPS_Complex Chelation Bloodstream Bloodstream Bloodstream->Tissue_Hg Distribution Kidneys Kidneys Bloodstream->Kidneys Filtration Urine_Excretion Urinary Excretion Kidneys->Urine_Excretion Elimination DMPS_Admin DMPS Administration DMPS_Admin->Bloodstream Absorption DMPS_Complex->Bloodstream Body_Burden Estimated Body Burden Urine_Excretion->Body_Burden Informs

References

DMPS Challenge Test Protocol for Heavy Metal Assessment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dimercapto-1-propanesulfonic acid (DMPS) challenge test is a valuable diagnostic tool for assessing the body burden of certain heavy metals, particularly mercury and arsenic.[1][2][3] DMPS is a water-soluble chelating agent that forms stable complexes with heavy metals, facilitating their excretion through the urine.[2][3][4] This application note provides detailed protocols for the DMPS challenge test, guidelines for data interpretation, and an overview of the underlying cellular mechanisms of heavy metal toxicity and chelation.

The test involves collecting a baseline urine sample before administering DMPS, followed by a timed urine collection after administration.[2] By comparing the levels of heavy metals in the pre- and post-provocation urine samples, researchers can estimate the body's mobilizable pool of these toxic elements.[2][5] It is important to note that the DMPS challenge test is a provocative test and its interpretation requires careful consideration of the patient's clinical history, exposure sources, and symptoms.[5][6] The American College of Medical Toxicology has expressed concerns about the lack of established reference ranges for provoked samples and the potential for misinterpretation.[6][7]

Data Presentation

The quantitative data from a DMPS challenge test should be presented in a clear and structured format to allow for easy comparison of pre- and post-provocation urinary excretion levels. Results are typically reported in micrograms of metal per gram of creatinine (B1669602) (µg/g creatinine) to account for variations in urine dilution.[1]

Table 1: Example of Pre- and Post-DMPS Urinary Heavy Metal Excretion (Oral Administration)

MetalPre-DMPS (µg/g creatinine)Post-DMPS (µg/g creatinine)Fold Increase
Mercury (Hg)1.16.35.7
Lead (Pb)<1.04.3-
Arsenic (As)5.225.85.0

Note: Data presented here is illustrative and based on findings from various studies.[1][5] Actual results will vary depending on the individual's exposure and metabolic factors.

Table 2: Comparison of Heavy Metal Mobilization by Different Chelating Agents

MetalPre-Provocation (µg/g creatinine)Post-DMSA (30 mg/kg oral) (µg/g creatinine)Post-DMPS (3 mg/kg IV) (µg/g creatinine)
Mercury (Hg)1.933.0-
Lead (Pb)13.04.3
Cadmium (Cd)0.50.2-

Source: Adapted from Crinnion, W. J. (2009). The Benefit of Pre- and Post- challenge Urine Heavy Metal Testing: Part 2. Alternative Medicine Review, 14(2), 103-108.[1] This table highlights that different chelating agents have varying affinities for different metals.

Experimental Protocols

Patient Preparation

Proper patient preparation is crucial for accurate and reliable results.

  • Dietary Restrictions: Patients should avoid consuming fish and seafood for at least one week prior to the test due to their potential to contain high levels of mercury.[8]

  • Supplement and Medication Review: Multivitamin and mineral supplements should be discontinued (B1498344) 24-48 hours before and during the test, as they can interfere with the results.[8] All non-essential medications should be reviewed by a qualified healthcare professional.

  • Fasting: For oral administration of DMPS, an overnight fast is recommended to ensure optimal absorption.[2]

  • Hydration: Patients should be well-hydrated before and during the test to ensure adequate urine output.

Protocol 1: Oral DMPS Challenge Test
  • Baseline Urine Collection (Pre-Provocation):

    • The patient should collect a first-morning, mid-stream urine sample in a sterile container. This sample serves as the baseline measurement of heavy metal excretion.

  • DMPS Administration:

    • Administer DMPS orally at a dose of 10 mg/kg of body weight.[8] A common adult dose is 300-500 mg.[8][5]

  • Post-Provocation Urine Collection:

    • Following DMPS administration, the patient should collect all urine for a specified period, typically 6 hours.[8][5] The peak excretion of DMPS-metal complexes occurs within the first few hours.[2]

  • Sample Handling and Analysis:

    • The total volume of the collected urine should be recorded.

    • Aliquots from both the pre- and post-provocation samples should be sent to a qualified laboratory for heavy metal analysis using methods such as inductively coupled plasma mass spectrometry (ICP-MS).

Protocol 2: Intravenous (IV) DMPS Challenge Test
  • Baseline Urine Collection (Pre-Provocation):

    • Follow the same procedure as for the oral challenge test.

  • IV DMPS Administration:

    • A qualified healthcare professional should administer DMPS intravenously at a dose of 3 mg/kg of body weight.[1] The infusion should be given slowly over 15-20 minutes.

  • Post-Provocation Urine Collection:

    • Collect all urine for a 6-hour period following the IV administration.

  • Sample Handling and Analysis:

    • Follow the same procedures as for the oral challenge test.

Contraindications and Adverse Effects
  • Contraindications: The DMPS challenge test should not be performed in individuals with severe renal impairment, as DMPS and the metal complexes are excreted by the kidneys.[3][9] It is also contraindicated in individuals with a known hypersensitivity to DMPS.

  • Adverse Effects: Side effects are generally mild and infrequent but may include skin reactions, nausea, and dizziness.[10] Rapid intravenous infusion can cause hypotension.[10] As DMPS can also bind to essential minerals like zinc and copper, long-term chelation therapy may require monitoring and supplementation of these nutrients.[11]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Heavy_Metal_Toxicity_and_Chelation cluster_toxicity Cellular Mechanisms of Heavy Metal Toxicity cluster_chelation DMPS Chelation and Excretion HM Heavy Metals (e.g., Mercury, Lead, Arsenic) ROS Increased Reactive Oxygen Species (ROS) HM->ROS Mito_Dys Mitochondrial Dysfunction HM->Mito_Dys Enzyme_Inhib Enzyme Inhibition (Thiol-containing proteins) HM->Enzyme_Inhib HM_DMPS_Complex Stable, Water-Soluble Heavy Metal-DMPS Complex HM->HM_DMPS_Complex Chelation DNA_Damage DNA Damage ROS->DNA_Damage Cell_Damage Cellular Damage & Apoptosis Mito_Dys->Cell_Damage Enzyme_Inhib->Cell_Damage DNA_Damage->Cell_Damage DMPS DMPS (this compound) DMPS->HM Binds to Heavy Metals Excretion Renal Excretion (Urine) HM_DMPS_Complex->Excretion

Caption: Cellular pathways of heavy metal toxicity and the mechanism of DMPS chelation.

DMPS_Challenge_Test_Workflow cluster_prep Patient Preparation cluster_protocol Test Protocol cluster_analysis Data Analysis Prep Dietary Restrictions (No fish/seafood for 1 week) Discontinue Supplements (24-48h) Fasting (for oral DMPS) Pre_Urine 1. Collect Baseline (Pre-Provocation) Urine Prep->Pre_Urine Administer_DMPS 2. Administer DMPS (Oral or IV) Pre_Urine->Administer_DMPS Post_Urine 3. Collect Timed (Post-Provocation) Urine (6 hours) Administer_DMPS->Post_Urine Lab_Analysis 4. Laboratory Analysis (ICP-MS) Post_Urine->Lab_Analysis Compare 5. Compare Pre- and Post- Provocation Levels (µg/g creatinine) Lab_Analysis->Compare Interpretation 6. Interpretation in Clinical Context Compare->Interpretation

Caption: Workflow of the DMPS Challenge Test for heavy metal assessment.

References

Spectrophotometric Assay for 3-Deoxy-D-manno-octulosonate 8-phosphate Synthase (DMPS) Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-deoxy-D-manno-octulosonate 8-phosphate synthase (DMPS), also known as KDO8P synthase, is a key enzyme in the biosynthesis of the outer membrane lipopolysaccharide (LPS) in most Gram-negative bacteria.[1] It catalyzes the condensation of phosphoenolpyruvate (B93156) (PEP) and D-arabinose 5-phosphate (A5P) to form 3-deoxy-D-manno-octulosonate 8-phosphate (KDO8P) and inorganic phosphate (B84403) (Pi).[1] The absence of this pathway in mammals makes DMPS an attractive target for the development of novel antibacterial agents.

These application notes provide detailed protocols for two continuous spectrophotometric assays for determining DMPS activity. These assays are suitable for enzyme characterization, kinetic analysis, and high-throughput screening of potential inhibitors.

Principle of the Assays

The catalytic activity of DMPS does not inherently produce a change in absorbance, necessitating the use of a coupled enzyme system. Two primary methods are presented:

  • Pyruvate (B1213749) Kinase/Lactate Dehydrogenase (PK/LDH) Coupled Assay: This assay quantifies DMPS activity by measuring the consumption of its substrate, PEP. In this system, the rate of PEP consumption by DMPS is coupled to the oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm.

  • Purine (B94841) Nucleoside Phosphorylase (PNP) Coupled Assay: This assay measures the production of inorganic phosphate (Pi), a product of the DMPS reaction. The release of Pi is coupled to the phosphorolysis of a chromogenic substrate, 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG), by purine nucleoside phosphorylase (PNP). This results in an increase in absorbance at 360 nm.

Data Presentation

Table 1: Kinetic Parameters of E. coli DMPS
ParameterValueOrganismNotes
kcat (s-1)~45Escherichia coliApproximated from pre-steady-state kinetics.[2]
Km (PEP)Not explicitly foundEscherichia coli
Km (A5P)Not explicitly foundEscherichia coli
Table 2: Properties of Coupling Enzymes
EnzymeSubstrate(s)Product(s)Optimal pHInhibitors
Pyruvate Kinase (PK)PEP, ADPPyruvate, ATP7.0-8.0Some amino acids, ATP (at high conc.)
Lactate Dehydrogenase (LDH)Pyruvate, NADHLactate, NAD+7.0-7.5Oxamate, high pyruvate concentrations
Purine Nucleoside Phosphorylase (PNP)MESG, PiRibose-1-phosphate, 2-amino-6-mercapto-7-methylpurine7.5-8.0Acyclovir, ganciclovir

Experimental Protocols

Protocol 1: Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Coupled Assay

This protocol is designed to measure the consumption of PEP.

Materials:

  • DMPS enzyme

  • Phosphoenolpyruvate (PEP)

  • D-arabinose 5-phosphate (A5P)

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • NADH

  • ADP

  • Tris-HCl buffer (50 mM, pH 7.5)

  • MgCl2

  • KCl

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the reaction buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 100 mM KCl.

  • Prepare the assay cocktail: For a 200 µL final reaction volume, prepare a master mix containing:

    • 100 µL of 2x Reaction Buffer

    • Final concentrations of:

      • 0.2 mM NADH

      • 1 mM ADP

      • Excess of PK (e.g., 10 units/mL)

      • Excess of LDH (e.g., 15 units/mL)

      • Varying concentrations of A5P for Km determination.

  • Initiate the reaction:

    • Add the assay cocktail to the wells of the microplate or cuvette.

    • Add the DMPS enzyme to the desired final concentration.

    • Initiate the reaction by adding PEP at varying concentrations.

  • Monitor the reaction: Immediately measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot.

    • The rate of NADH oxidation is directly proportional to the rate of PEP consumption by DMPS.

    • Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1) to convert the change in absorbance per unit time to the rate of reaction.

Diagrams:

pk_ldh_workflow cluster_dmps DMPS Reaction cluster_coupling Coupling Reactions PEP PEP DMPS DMPS PEP->DMPS PK PK PEP->PK A5P A5P A5P->DMPS KDO8P KDO8P DMPS->KDO8P Pi Pi DMPS->Pi Pyruvate Pyruvate LDH LDH Pyruvate->LDH ATP ATP ADP ADP ADP->PK PK->Pyruvate PK->ATP Lactate Lactate NAD NAD+ NADH NADH NADH->LDH Monitor Monitor Decrease in Absorbance at 340 nm NADH->Monitor LDH->Lactate LDH->NAD

Caption: Workflow for the PK/LDH coupled assay for DMPS activity.

Protocol 2: Purine Nucleoside Phosphorylase (PNP) Coupled Assay

This protocol is designed to measure the production of inorganic phosphate.

Materials:

  • DMPS enzyme

  • Phosphoenolpyruvate (PEP)

  • D-arabinose 5-phosphate (A5P)

  • Purine Nucleoside Phosphorylase (PNP)

  • 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 360 nm

Procedure:

  • Prepare the reaction buffer: 50 mM Tris-HCl, pH 7.5.

  • Prepare the assay cocktail: For a 200 µL final reaction volume, prepare a master mix containing:

    • 100 µL of 2x Reaction Buffer

    • Final concentrations of:

      • 0.2 mM MESG

      • Excess of PNP (e.g., 1 unit/mL)

      • Varying concentrations of A5P for Km determination.

  • Initiate the reaction:

    • Add the assay cocktail to the wells of the microplate or cuvette.

    • Add the DMPS enzyme to the desired final concentration.

    • Initiate the reaction by adding PEP at varying concentrations.

  • Monitor the reaction: Immediately measure the increase in absorbance at 360 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot.

    • The rate of increase in absorbance is directly proportional to the rate of Pi production by DMPS.

    • Use the extinction coefficient for the product of the PNP reaction (typically provided by the supplier of the MESG reagent) to convert the change in absorbance per unit time to the rate of reaction.

Diagrams:

pnp_workflow cluster_dmps DMPS Reaction cluster_coupling Coupling Reaction PEP PEP DMPS DMPS PEP->DMPS A5P A5P A5P->DMPS KDO8P KDO8P DMPS->KDO8P Pi Pi DMPS->Pi PNP PNP Pi->PNP MESG MESG MESG->PNP Product Ribose-1-P + 2-amino-6-mercapto- 7-methylpurine PNP->Product Monitor Monitor Increase in Absorbance at 360 nm Product->Monitor

Caption: Workflow for the PNP coupled assay for DMPS activity.

Application Notes for Drug Development Professionals

Inhibitor Screening:

Both coupled assays are amenable to high-throughput screening (HTS) in 96- or 384-well plate formats. The choice of assay may depend on the properties of the compound library.

  • PK/LDH Assay: Compounds that absorb at 340 nm will interfere with this assay. It is crucial to perform control experiments with library compounds in the absence of DMPS to identify such interferences.

  • PNP Assay: Compounds that absorb at 360 nm can interfere. Additionally, compounds that inhibit PNP will give false-positive results. Counter-screening against PNP is recommended for any identified hits.

Mechanism of Inhibition Studies:

To determine the mechanism of action of an inhibitor (e.g., competitive, non-competitive, uncompetitive), kinetic experiments should be performed by varying the concentration of one substrate (PEP or A5P) while keeping the other substrate at a saturating concentration, in the presence of different fixed concentrations of the inhibitor. The data can then be analyzed using Michaelis-Menten kinetics and Lineweaver-Burk plots.

Known Inhibitors of DMPS:

Several substrate and transition-state analogues have been reported as inhibitors of DMPS. These can serve as positive controls in inhibitor screening campaigns. Examples include derivatives of PEP and A5P.

Diagrams:

inhibition_pathway PEP PEP DMPS DMPS PEP->DMPS A5P A5P A5P->DMPS KDO8P KDO8P DMPS->KDO8P Pi Pi DMPS->Pi Inhibitor Inhibitor Inhibitor->DMPS

Caption: Inhibition of the DMPS-catalyzed reaction.

References

Application Notes and Protocols: DMPS in Environmental Toxicology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimercapto-1-propanesulfonic acid (DMPS), a water-soluble chelating agent, is a valuable tool in environmental toxicology research, primarily for its ability to bind to heavy metals. Its application extends from investigating the toxicokinetics of metals to developing therapeutic strategies for metal-induced toxicities. These notes provide an overview of DMPS's applications, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action. DMPS is recognized for its effectiveness in promoting the excretion of a range of metals, including inorganic and organic mercury, lead, and arsenic, without causing redistribution of these metals to the brain.[1][2]

Mechanism of Action

DMPS is a dithiol compound that forms stable, water-soluble complexes with heavy metals, facilitating their excretion from the body, primarily through the kidneys.[2][3] Its mechanism involves the sulfhydryl groups (-SH) on the DMPS molecule binding to metal ions, effectively removing them from tissues and circulation.[4] This process not only aids in detoxification but can also mitigate metal-induced oxidative stress by reducing the pool of free metal ions that can catalyze the formation of reactive oxygen species (ROS).[5]

Applications in Heavy Metal Toxicology

Mercury Detoxification

DMPS has been extensively studied for its efficacy in chelating both inorganic and organic forms of mercury.[6] It has been shown to significantly reduce mercury levels in key organs such as the kidneys and brain and to promote urinary excretion.[6][7]

Quantitative Data Summary: DMPS and Mercury

ParameterPre-DMPS TreatmentPost-DMPS TreatmentSpecies/ModelDosage and AdministrationReference
Kidney Total Mercury75.6 ± 5.7 µg/g55.2 µg/g (single injection)Rats (MMH-exposed)100 mg/kg, IP[6]
Kidney Inorganic Mercury37.2 µg/g (pre-chelation)26.5 µg/g (63% of pre-chelation)Rats (MMH-exposed)100 mg/kg, IP[6]
Kidney Organic MercuryNot specified63% of pre-chelation valueRats (MMH-exposed)100 mg/kg, IP[6]
Brain Total MercuryNot specifiedSignificantly decreased with consecutive injectionsRats (MMH-exposed)100 mg/kg, IP, at 72-h intervals[6]
Blood Total MercuryNot specifiedReduced to 73% of saline controlRats (MMH-exposed)Single 100 mg/kg injection, IP[6]
Urine Inorganic Mercury1.13 µg/ml7.2-fold increaseRats (MMH-exposed)100 mg/kg, IP[6]
Urine Organic Mercury1.17 µg/ml28.3-fold increaseRats (MMH-exposed)100 mg/kg, IP[6]
Urinary Mercury Excretion (48h)3.78 µg1513 µgHumans (industrial workers)Two doses at 24-h interval[7]
Urinary Mercury Excretion (48h)3.78 µg132.6 µgHumans (dentists)Two doses at 24-h interval[7]
Kidney Mercury ReductionNot specified~30% (oral), ~50% (IP)Rats (chronic mercury vapor exposure)Two consecutive doses[7]
Lead Detoxification

DMPS is also effective in mobilizing lead, particularly from the kidneys.[8] Studies have demonstrated a dose-dependent removal of lead from various tissues.

Quantitative Data Summary: DMPS and Lead

ParameterConditionEffect of DMPSSpecies/ModelDosage and AdministrationReference
Renal Lead BurdenRats exposed to >0.5 mg Pb/kgSignificant decreaseRats150 µmol/kg, oral[8]
Tissue Lead RemovalHigh dose (200 µmol/kg)Removed from kidneys, liver, and boneRatsIntraperitoneal[8]
Tissue Lead RemovalLow doses (25 and 50 µmol/kg)Removed only from kidneysRatsIntraperitoneal[8]
Arsenic Detoxification

DMPS has shown promise as an antidote for arsenic poisoning by mobilizing tissue arsenic and promoting its excretion.[9][10] It has been found to be more effective than British Anti-Lewisite (BAL) in this regard.[9]

Quantitative Data Summary: DMPS and Arsenic

ParameterConditionEffect of DMPSSpecies/ModelDosage and AdministrationReference
Urinary Arsenic ExcretionHumans with chronic arsenicosisSignificant increaseHumans100 mg, 4 times/day for 1 week, repeated[11]
Urinary Arsenic Species (2-hr post-DMPS)Humans exposed to arsenic in drinking waterMMA: 42%, Inorganic As: 20-22%, DMA: 37-38%Humans300 mg, oral[10][12]

Experimental Protocols

Protocol 1: Evaluation of DMPS Efficacy in a Rat Model of Methylmercury (MMH) Exposure

Objective: To assess the effectiveness of DMPS in reducing mercury burden in tissues and promoting urinary excretion in rats chronically exposed to methylmercury.

Materials:

  • Male Sprague-Dawley rats

  • Methylmercury hydroxide (B78521) (MMH)

  • DMPS (sodium 2,3-dimercapto-1-propanesulfonate)

  • Saline solution (0.9% NaCl)

  • Metabolic cages for urine collection

  • Analytical equipment for mercury quantification (e.g., Cold Vapor Atomic Absorption Spectrometry)

Procedure:

  • Animal Model: Expose rats to MMH in their drinking water for a specified period (e.g., 6 weeks) to establish a significant body burden of mercury.[6] A control group should receive deionized water.

  • DMPS Administration:

    • For single-dose studies, administer a single intraperitoneal (IP) injection of DMPS (e.g., 100 mg/kg body weight).[6] A control group receives a saline injection.

    • For multiple-dose studies, administer consecutive IP injections of DMPS (e.g., 100 mg/kg) at regular intervals (e.g., every 72 hours).[6]

  • Sample Collection:

    • Urine: House rats in metabolic cages and collect urine at baseline (pre-DMPS) and at specified time points post-DMPS administration (e.g., 24 hours).[6]

    • Tissues: At the end of the study, euthanize the animals and collect key tissues such as the kidneys, brain, and liver. Collect blood samples via cardiac puncture.

  • Sample Analysis:

    • Homogenize tissue samples.

    • Determine the total mercury concentration, as well as inorganic and organic mercury species, in urine, blood, and tissue homogenates using appropriate analytical methods.

  • Data Analysis: Compare mercury levels in tissues and urine between DMPS-treated and control groups. Calculate the percentage reduction in tissue mercury and the fold-increase in urinary mercury excretion.

Protocol 2: DMPS Provocation Test for Assessing Heavy Metal Body Burden in Humans

Objective: To use DMPS to mobilize and quantify the excretion of heavy metals (e.g., mercury, lead, arsenic) as an indicator of the total body burden.

Materials:

  • DMPS (oral capsules, e.g., 100 mg, or intravenous solution)[2][13]

  • Sterile urine collection containers

  • Analytical equipment for heavy metal analysis in urine (e.g., Inductively Coupled Plasma Mass Spectrometry - ICP-MS)

Procedure:

  • Baseline Urine Collection: The patient should collect a first-morning void urine sample to establish baseline metal excretion levels.[14]

  • DMPS Administration:

    • Oral: Administer a single oral dose of DMPS (e.g., 10 mg/kg body weight or a standard 300 mg dose) on an empty stomach.[2][12]

    • Intravenous: Administer DMPS intravenously (e.g., 3 mg/kg body weight) over a period of 15 minutes.[2][13]

  • Post-Provocation Urine Collection: Collect all urine for a specified period following DMPS administration. A 2-3 hour or 6-hour collection period is common.[2][14][15]

  • Sample Analysis: Measure the concentration of heavy metals in both the baseline and post-provocation urine samples.

  • Data Interpretation: A significant increase in urinary metal excretion after DMPS administration suggests a notable body burden of that metal.

Visualizations

Signaling Pathway: DMPS in Mitigating Heavy Metal-Induced Oxidative Stress

HeavyMetal_DMPS_OxidativeStress HeavyMetals Heavy Metals (e.g., Hg, Pb, As) Cell Cellular Environment HeavyMetals->Cell Enters cell MetalDMPSComplex Metal-DMPS Complex HeavyMetals->MetalDMPSComplex AntioxidantEnzymes Antioxidant Enzymes HeavyMetals->AntioxidantEnzymes Inhibits ROS Reactive Oxygen Species (ROS) Cell->ROS Catalyzes formation OxidativeStress Oxidative Stress (Lipid peroxidation, DNA damage) ROS->OxidativeStress DMPS DMPS DMPS->HeavyMetals Chelates DMPS->ROS Reduces (by chelating metals) DMPS->MetalDMPSComplex Excretion Urinary Excretion MetalDMPSComplex->Excretion

Caption: DMPS chelates heavy metals, preventing them from catalyzing ROS formation and inhibiting antioxidant enzymes, thereby reducing oxidative stress.

Experimental Workflow: Evaluating DMPS Efficacy in a Rodent Model

DMPS_Rodent_Workflow start Start: Heavy Metal Exposure Model grouping Randomize into Control & DMPS Groups start->grouping control Control Group: Administer Saline grouping->control dmps_group DMPS Group: Administer DMPS grouping->dmps_group collection Collect Urine & Tissues (Kidney, Brain, Blood) control->collection dmps_group->collection analysis Analyze Heavy Metal Concentrations collection->analysis comparison Compare Metal Levels between Groups analysis->comparison end Conclusion: Assess DMPS Efficacy comparison->end

Caption: Workflow for assessing DMPS efficacy in reducing heavy metal burden in a rodent model.

Logical Relationship: DMPS Chelation and Excretion

DMPS_Chelation_Excretion DMPS_admin DMPS Administration (Oral or IV) Absorption Absorption into Bloodstream DMPS_admin->Absorption Distribution Distribution to Tissues (Intracellular & Extracellular) Absorption->Distribution Chelation Chelation of Heavy Metals Distribution->Chelation Complex_formation Formation of Water-Soluble Metal-DMPS Complex Chelation->Complex_formation Excretion Renal Excretion (Urine) Complex_formation->Excretion

Caption: The process of DMPS chelation, from administration to the excretion of heavy metals.

Conclusion

DMPS is a potent chelating agent with significant applications in environmental toxicology research. Its ability to effectively mobilize and promote the excretion of mercury, lead, and arsenic makes it an invaluable tool for studying the toxicokinetics of these metals and for developing potential therapeutic interventions. The protocols and data presented here provide a framework for researchers to utilize DMPS in their own studies. Further research into the long-term effects and potential side effects of DMPS is warranted to fully understand its toxicological profile.[4][16][17]

References

Application Notes and Protocols for the Synthesis of DMPS Analogs for Targeted Chelation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heavy metal poisoning is a significant global health issue. Chelating agents are a class of drugs capable of binding to toxic metal ions, forming stable, excretable complexes. 2,3-Dimercapto-1-propanesulfonic acid (DMPS) is a water-soluble dithiol chelating agent clinically used to treat poisoning by heavy metals such as mercury, arsenic, and lead.[1][2][3] While effective, untargeted chelation therapy can lead to side effects, including the depletion of essential minerals and potential redistribution of toxic metals.[4] The development of DMPS analogs that can be specifically targeted to cells or tissues burdened by heavy metals offers a promising strategy to enhance therapeutic efficacy and minimize off-target effects.

This document provides detailed application notes and protocols for the synthesis of DMPS analogs conjugated to targeting moieties, their evaluation for targeted chelation, and an overview of the cellular pathways involved in heavy metal toxicity.

Data Presentation: Efficacy and Toxicity of Chelating Agents

The following tables summarize representative quantitative data for the evaluation of chelating agents.

Table 1: In Vitro Cytotoxicity of a Heavy Metal and Protective Effect of a Targeted DMPS Analog

Cell LineTreatmentConcentration (µM)Cell Viability (%)
Target CellsControl-100 ± 5
Heavy Metal (e.g., HgCl₂)5045 ± 7
Heavy Metal + DMPS50 + 10070 ± 6
Heavy Metal + Targeted DMPS Analog50 + 10092 ± 5
Non-Target CellsControl-100 ± 4
Heavy Metal (e.g., HgCl₂)5048 ± 6
Heavy Metal + DMPS50 + 10072 ± 5
Heavy Metal + Targeted DMPS Analog50 + 10075 ± 7

Table 2: Targeted Chelation Efficacy: Intracellular Heavy Metal Concentration

Cell LineTreatmentIntracellular Heavy Metal (ng/mg protein)
Target CellsHeavy Metal Exposed150 ± 12
+ DMPS85 ± 9
+ Targeted DMPS Analog35 ± 5
Non-Target CellsHeavy Metal Exposed145 ± 15
+ DMPS80 ± 11
+ Targeted DMPS Analog75 ± 10

Experimental Protocols

Protocol 1: Synthesis of a Peptide-Targeted DMPS Analog

This protocol describes the synthesis of a DMPS analog conjugated to a targeting peptide via solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids

  • Wang resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Coupling agents (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water)

  • Maleimide-functionalized linker

  • DMPS sodium salt

  • Reaction vessels for SPPS

  • HPLC for purification

  • Mass spectrometer for characterization

Methodology:

  • Peptide Synthesis:

    • Swell the resin in DMF.

    • Perform stepwise Fmoc-SPPS to assemble the targeting peptide sequence.[5][6] Each cycle consists of:

      • Fmoc deprotection with piperidine in DMF.

      • Washing with DMF.

      • Coupling of the next Fmoc-amino acid using a coupling agent and base in DMF.

      • Washing with DMF.

    • Couple a maleimide-functionalized linker to the N-terminus of the peptide.[7][8]

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (B109758) (DCM).

    • Cleave the peptide-linker conjugate from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).[5]

    • Precipitate the crude product in cold diethyl ether.

    • Purify the peptide-linker by preparative HPLC.

    • Confirm the identity and purity by mass spectrometry.

  • Conjugation of DMPS:

    • Dissolve the purified peptide-linker in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7).

    • Add an excess of DMPS sodium salt.

    • Allow the thiol-maleimide Michael addition reaction to proceed at room temperature.[7]

    • Monitor the reaction by HPLC.

    • Purify the final DMPS-peptide conjugate by preparative HPLC.

    • Characterize the final product by mass spectrometry.

Protocol 2: In Vitro Evaluation of Targeted Chelation

This protocol details the assessment of the targeted DMPS analog's ability to reduce heavy metal-induced cytotoxicity and lower intracellular heavy metal concentrations in a cell-based model.

Materials:

  • Target cell line (expressing the receptor for the targeting peptide)

  • Non-target cell line (lacking the receptor)

  • Cell culture medium and supplements

  • Heavy metal salt (e.g., HgCl₂, NaAsO₂)

  • DMPS sodium salt

  • Synthesized targeted DMPS analog

  • Cell viability assay kit (e.g., MTS, MTT)

  • Lysis buffer

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for metal quantification[9]

  • Protein assay kit (e.g., BCA)

Methodology:

  • Cell Culture and Treatment:

    • Culture target and non-target cells to 80-90% confluency.

    • Seed cells in appropriate plates for the planned assays.

    • Expose cells to a predetermined toxic concentration of the heavy metal for a specified duration.

    • Treat the heavy metal-exposed cells with DMPS or the targeted DMPS analog at various concentrations. Include untreated and heavy metal-only controls.

  • Cytotoxicity Assay:

    • Following the treatment period, perform a cell viability assay according to the manufacturer's instructions.[10]

    • Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the untreated control.

  • Quantification of Intracellular Heavy Metals:

    • After treatment, wash the cells thoroughly with PBS to remove extracellular metals.

    • Lyse the cells using a suitable lysis buffer.

    • Determine the protein concentration of the cell lysates.

    • Analyze the metal concentration in the lysates using ICP-MS or AAS.[9]

    • Normalize the metal concentration to the protein concentration.

Visualizations

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Purification1 Cleavage & Purification cluster_Conjugation DMPS Conjugation cluster_Purification2 Final Purification Resin Resin Support Peptide_on_Resin Peptide on Resin Resin->Peptide_on_Resin Stepwise Amino Acid Coupling Linker_Peptide_Resin Linker-Peptide on Resin Peptide_on_Resin->Linker_Peptide_Resin Linker Conjugation Crude_Peptide_Linker Crude Peptide-Linker Linker_Peptide_Resin->Crude_Peptide_Linker TFA Cleavage Purified_Peptide_Linker Purified Peptide-Linker Crude_Peptide_Linker->Purified_Peptide_Linker HPLC Targeted_DMPS Targeted DMPS Analog Purified_Peptide_Linker->Targeted_DMPS DMPS DMPS DMPS->Targeted_DMPS Thiol-Maleimide Reaction Final_Product Purified Targeted DMPS Targeted_DMPS->Final_Product HPLC

Caption: Workflow for the synthesis of a peptide-targeted DMPS analog.

Targeted_Chelation cluster_Extracellular Extracellular Space cluster_Cell Target Cell Targeted_DMPS Targeted DMPS Analog Receptor Receptor Targeted_DMPS->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Heavy_Metal Heavy Metal Ions Internalization->Heavy_Metal Chelation Cellular_Targets Cellular Targets (Proteins, DNA) Heavy_Metal->Cellular_Targets Toxicity Chelation_Complex Chelation_Complex Heavy_Metal->Chelation_Complex Chelated_Complex DMPS-Metal Complex Excretion Excretion Chelation_Complex->Excretion Heavy_Metal_Toxicity_Pathway cluster_Stress Oxidative Stress cluster_Damage Cellular Damage cluster_Apoptosis Apoptosis Heavy_Metal Heavy Metal Ions ROS Increased ROS Heavy_Metal->ROS Mitochondria Mitochondrial Dysfunction Heavy_Metal->Mitochondria Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Cysteines Protein_Damage Protein Damage ROS->Protein_Damage Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation DNA_Damage DNA Damage ROS->DNA_Damage Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release ARE ARE Nrf2->ARE Nuclear Translocation & Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCLC) ARE->Antioxidant_Genes Transcription Cell_Death Cell Death DNA_Damage->Cell_Death Caspases Caspase Activation Mitochondria->Caspases Caspases->Cell_Death

References

Application Notes and Protocols: The Role of DMPS in Arsenic Biomethylation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,3-Dimercapto-1-propanesulfonic acid (DMPS) in the scientific investigation of arsenic biomethylation. Detailed protocols for both in vivo and in vitro studies are presented to facilitate research into the mechanisms of arsenic toxicity and the efficacy of chelation therapies.

Introduction

Arsenic, a ubiquitous environmental toxicant, undergoes a complex metabolic process in the body known as biomethylation. This process, which involves the conversion of inorganic arsenic (iAs) into monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA), has long been considered a detoxification pathway. However, recent studies suggest that trivalent methylated intermediates, such as MMA(III), may be more toxic than the parent inorganic form.[1] Understanding the dynamics of arsenic biomethylation is therefore crucial for assessing health risks and developing effective therapeutic strategies for arsenic poisoning.

DMPS is a chelating agent that has been effectively used in the treatment of heavy metal poisoning, including arsenic intoxication.[2] It functions by binding to arsenic, thereby promoting its excretion from the body.[3] Notably, DMPS has been shown to modulate the urinary profile of arsenic species, providing a valuable tool for assessing the body's arsenic burden and investigating the intricacies of its metabolic pathways.[4][5]

Application 1: Assessment of Arsenic Body Burden using the DMPS Challenge Test

The DMPS challenge test is a provocative test used to estimate the total body burden of arsenic. Administration of DMPS mobilizes arsenic from tissues, leading to a transient increase in its urinary excretion.[4] By comparing the levels of arsenic species in urine before and after DMPS administration, researchers can gain insights into an individual's exposure and metabolic capacity.

Quantitative Data: Urinary Arsenic Excretion Pre- and Post-DMPS Administration

The following tables summarize data from a study conducted in two towns in Northeastern Chile, one with high arsenic exposure (San Pedro de Atacama, 593 µg As/L in drinking water) and a control town (Toconao, 21 µg As/L in drinking water).[4][6] Participants were administered 300 mg of DMPS orally.

Table 1: Total Urinary Arsenic Concentration (µg/g creatinine) Before and After a 300 mg Oral DMPS Dose

Time PointSan Pedro de Atacama (High Exposure)Toconao (Control)
Before DMPS~150~25
0-2 hours post-DMPS~1200~200
2-4 hours post-DMPS~600~100
4-6 hours post-DMPS~400~75
6-24 hours post-DMPS~200~50

Table 2: Percentage of Urinary Arsenic Species During the 2-hour Period Following 300 mg Oral DMPS Administration

Arsenic SpeciesPercentage of Total Urinary Arsenic
Inorganic Arsenic (iAs)20 - 22%
Monomethylarsonic Acid (MMA)42%
Dimethylarsinic Acid (DMA)37 - 38%

Note: The typical range for MMA percentage in human urine is 10-20%. The significant increase after DMPS administration suggests a specific effect on MMA metabolism or excretion.[3]

Experimental Protocol: Oral DMPS Challenge Test

This protocol is intended for research purposes to assess arsenic body burden.

1. Participant Preparation:

  • Participants should fast for approximately 8 hours prior to the test.[2]

  • Discontinue non-essential medications and dietary supplements for 48 hours before and during the urine collection period.[2]

  • Abstain from consuming fish and seafood for one week prior to the test to avoid interference from organic arsenic compounds.[2]

2. Baseline Urine Collection (Pre-Provocation):

  • Before DMPS administration, instruct the participant to collect a first-morning urine specimen.[2] This sample will serve as the baseline for arsenic excretion.

  • Label the container clearly as "Pre-DMPS".

3. DMPS Administration:

  • The participant should empty their bladder completely before receiving DMPS.[2]

  • Administer DMPS orally at a dose of 10 mg/kg body weight (not to exceed 500 mg).[2]

4. Post-Provocation Urine Collection:

  • Collect all urine for a specified period following DMPS administration. Common collection periods are:

    • 1-2 hours: Captures the peak excretion of arsenic.[7]

    • 3 hours: A common duration for a challenge test.[7]

    • 6 hours: A more comprehensive collection period.[2]

    • 24 hours: Provides a complete picture of arsenic excretion.[7]

  • Encourage the consumption of 0.5 to 1 liter of water during the collection period to ensure adequate urine output.[2]

  • A light meal (excluding fish) may be consumed 2-4 hours after DMPS administration.[2]

  • Label the collection container clearly with the collection start and end times.

5. Sample Processing and Analysis:

  • Measure the total volume of the collected urine.

  • Aliquot a portion of the urine for arsenic speciation analysis.

  • Analyze the urine samples for inorganic arsenic (AsIII and AsV), MMA, and DMA using High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).

Experimental Workflow: DMPS Challenge Test

DMPS_Challenge_Workflow cluster_prep Preparation cluster_protocol Protocol cluster_analysis Analysis prep1 Participant Fasting (8h) collect_pre Collect Baseline Urine (Pre-DMPS) prep1->collect_pre prep2 Discontinue Supplements/Medications (48h) prep2->collect_pre prep3 Abstain from Seafood (1 week) prep3->collect_pre admin_dmps Administer Oral DMPS (10 mg/kg) collect_pre->admin_dmps collect_post Collect Urine (e.g., 6 hours) admin_dmps->collect_post measure_vol Measure Total Urine Volume collect_post->measure_vol aliquot Aliquot for Speciation measure_vol->aliquot hplc_icpms HPLC-ICP-MS Analysis (iAs, MMA, DMA) aliquot->hplc_icpms DMPS_Mechanism cluster_cell Hepatocyte As_in Arsenite (As³⁺) Monomethylarsonous Acid (MMA³⁺) hAS3MT hAS3MT (Arsenic Methyltransferase) As_in->hAS3MT Upregulates Expression ROS Reactive Oxygen Species (ROS) As_in->ROS Induces As_DMPS_complex As-DMPS Complex MMA-DMPS Complex hAS3MT->As_in Methylates DMPS DMPS DMPS->As_in Competitively Binds DMPS->hAS3MT Inhibits Upregulation DMPS->ROS Scavenges Excretion Excretion As_DMPS_complex->Excretion

References

Troubleshooting & Optimization

DMPS Stability in Aqueous Solutions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2,3-Dimercapto-1-propanesulfonic acid (DMPS) in aqueous solutions for laboratory use. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity and efficacy of your experiments involving DMPS.

Frequently Asked Questions (FAQs)

Q1: What is DMPS and what is its primary laboratory application?

A1: DMPS (this compound) is a chelating agent containing two thiol (-SH) groups that can bind to heavy metal ions.[1] In a laboratory setting, it is primarily used in in vitro studies to investigate heavy metal detoxification, assess the efficacy of chelation therapy, and study the mechanisms of metal-induced toxicity.[2][3]

Q2: What are the main factors that affect the stability of DMPS in aqueous solutions?

A2: The stability of DMPS in aqueous solutions is primarily affected by pH, exposure to oxygen (oxidation), and temperature. DMPS is a dithiol compound and is prone to oxidation, especially in neutral to alkaline conditions and when exposed to air.[2][4]

Q3: How does pH influence the stability of DMPS solutions?

A3: DMPS is significantly more stable in acidic conditions. At a pH of 5.0, it can retain a substantial amount of its active thiol groups over several days.[5][6] Conversely, at a neutral pH of 7.0 or higher, it degrades rapidly, leading to a loss of its chelating ability.[4][5]

Q4: What happens when DMPS degrades?

A4: Degradation of DMPS primarily occurs through the oxidation of its thiol groups, which are essential for binding to heavy metals. This oxidation can lead to the formation of disulfides, rendering the DMPS inactive as a chelating agent.[7] There is no scientific evidence to suggest that oxidized DMPS has any value in chelation.[4]

Q5: What is the recommended way to store DMPS solutions?

A5: To maximize stability, DMPS solutions should be prepared in an acidic buffer (ideally around pH 5.0), using deoxygenated water.[5] They should be stored in tightly sealed containers to minimize exposure to air, protected from light, and kept at low temperatures (e.g., 4°C for short-term storage). For long-term storage, it is advisable to prepare fresh solutions before use.

Q6: Can I mix DMPS with other solutions or buffers like PBS or saline?

A6: It is generally not recommended to mix DMPS with other solutions unless their pH is controlled to be acidic.[4] Standard buffers like Phosphate-Buffered Saline (PBS) often have a pH around 7.4, which will cause rapid degradation of DMPS. Similarly, mixing with normal saline or sodium bicarbonate can alter the pH and accelerate oxidation.[4]

DMPS Stability Data

The stability of DMPS is highly dependent on the pH of the aqueous solution. The following table summarizes the available data on its stability.

pHTemperature (°C)DurationRemaining Active DMPS (%)Reference
5.0247 days78-87%[5]
7.0247 days0% (no titratable mercapto groups)[5]

Note: Comprehensive kinetic data on the degradation of DMPS at various temperatures is limited in publicly available literature. The provided data highlights the critical importance of maintaining an acidic pH for DMPS stability.

Experimental Protocols

Protocol 1: Preparation of a Stable DMPS Aqueous Solution

This protocol outlines the steps for preparing a DMPS solution with enhanced stability for use in in vitro laboratory experiments.

Materials:

  • DMPS sodium salt

  • High-purity, deoxygenated water (e.g., by boiling and cooling under an inert gas like nitrogen or argon)

  • Acidic buffer components (e.g., acetate (B1210297) buffer)

  • pH meter

  • Sterile, airtight containers

Procedure:

  • Prepare an Acidic Buffer: Prepare an acidic buffer solution with a pH of approximately 5.0. An acetate buffer is a suitable choice. Ensure all glassware is clean.

  • Deoxygenate the Buffer: To minimize oxidation, deoxygenate the buffer by boiling it for at least 15 minutes and then allowing it to cool to room temperature under a stream of inert gas (e.g., nitrogen or argon).

  • Weigh DMPS: In a clean, dry weighing boat, accurately weigh the required amount of DMPS sodium salt.

  • Dissolve DMPS: Add the weighed DMPS to the deoxygenated acidic buffer. Gently swirl the container to dissolve the DMPS completely. Avoid vigorous shaking, which can introduce oxygen.

  • Verify pH: Check the pH of the final solution and adjust if necessary to be within the optimal range (around 5.0).

  • Storage: Immediately transfer the DMPS solution to a sterile, airtight container. If not for immediate use, flush the headspace of the container with an inert gas before sealing. Store at 4°C and protect from light. For best results, use the solution as fresh as possible.

G cluster_prep Preparation of Stable DMPS Solution prep_buffer Prepare Acidic Buffer (pH ~5.0) deoxygenate Deoxygenate Buffer (e.g., by boiling under inert gas) prep_buffer->deoxygenate dissolve Dissolve DMPS in Deoxygenated Buffer deoxygenate->dissolve weigh_dmps Weigh DMPS Sodium Salt weigh_dmps->dissolve check_ph Verify and Adjust pH dissolve->check_ph store Store in Airtight Container at 4°C, Protected from Light check_ph->store G cluster_troubleshooting DMPS Experiment Troubleshooting start Problem Encountered in DMPS Experiment q1 Is there a loss of chelation activity? start->q1 q2 Is the solution discolored or cloudy? start->q2 q3 Are the results inconsistent? start->q3 a1 Check solution pH. Is it > 6.0? q1->a1 a2 Check for precipitation or contamination. q2->a2 a3 Review solution preparation and storage procedures. q3->a3 a1_yes pH is too high, causing oxidation. Prepare fresh solution at pH ~5.0. a1->a1_yes Yes a1_no Check for exposure to air/oxygen. a1->a1_no No a1_no_yes Oxidation likely occurred. Use deoxygenated buffer and store in airtight containers. a1_no->a1_no_yes Yes a1_no_no Check for expired DMPS solid or improper storage. a1_no->a1_no_no No a2_yes Possible contamination or reaction with buffer components. Use high-purity reagents. a2->a2_yes Yes a3_yes Inconsistent solution preparation leads to variable activity. Strictly follow the protocol. a3->a3_yes Yes G cluster_chelation Simplified DMPS Chelation Pathway DMPS DMPS (with two -SH groups) Complex Stable DMPS-Metal Complex DMPS->Complex HeavyMetal Heavy Metal Ion (e.g., Hg²⁺) HeavyMetal->Complex Excretion Analysis / Excretion Complex->Excretion

References

Technical Support Center: Adverse Effects of DMPS in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for identifying and managing potential adverse effects of 2,3-Dimercapto-1-propanesulfonic acid (DMPS) in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is DMPS and why is it used in research?

DMPS is a chelating agent, primarily known for its use as an antidote in heavy metal poisoning, such as from mercury or arsenic. In a research context, it may be used to study the effects of heavy metal toxicity and the mechanisms of chelation therapy in vitro.

Q2: What are the primary concerns when using DMPS in primary cell cultures?

While DMPS is often used for its protective effects against heavy metals, it can have direct effects on cells. The main concerns are:

  • Chelation of Essential Divalent Cations: DMPS is not entirely specific to heavy metals and can bind to essential ions like zinc, which are crucial for the function of many enzymes and proteins.

  • Disruption of Protein Function: As a dithiol compound, DMPS has the potential to reduce disulfide bonds in extracellular and cell-surface proteins, which could interfere with protein structure, cell adhesion, and signaling.

  • Alteration of Cellular Redox Environment: The introduction of a potent reducing agent can affect the delicate redox balance within the cell culture medium and potentially within the cells themselves.

Q3: What are the typical signs of DMPS-induced toxicity in primary cell cultures?

Common indicators of toxicity are similar to those caused by other cytotoxic compounds and include:

  • A noticeable decrease in cell viability and proliferation.

  • Changes in cell morphology, such as rounding, shrinking, or detaching from the culture surface.

  • Signs of apoptosis, like membrane blebbing.

  • Increased levels of lactate (B86563) dehydrogenase (LDH) in the culture medium, indicating compromised cell membrane integrity.

Q4: What is a recommended starting concentration for DMPS in my experiments?

There is no universal "safe" concentration, as this is highly dependent on the primary cell type. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cells. A starting point for a dose-response curve could range from low micromolar (e.g., 1 µM) to several hundred micromolar (e.g., 500 µM).

Q5: How can I differentiate between the effects of DMPS and the effects of a solvent like DMSO?

Always include a vehicle control in your experiments. This control should contain the highest concentration of the solvent (e.g., DMSO) used in your DMPS-treated groups, but without the DMPS. This allows you to isolate the effects of the solvent from the effects of DMPS itself.

Potential Adverse Effects and Underlying Mechanisms

While DMPS is valued for its ability to chelate toxic heavy metals, its chemical properties can lead to unintended effects in sensitive primary cell cultures.

Depletion of Essential Divalent Cations (Zinc)

DMPS can sequester essential divalent cations, most notably zinc, from the culture medium or even from cells. Zinc is a critical cofactor for numerous enzymes and transcription factors. Its depletion can lead to significant cellular stress.

Table 1: Summary of Potential Effects of Zinc Depletion in Primary Cell Cultures

Cellular Process AffectedPotential Consequence
DNA IntegrityIncreased DNA strand breaks and genomic instability.[1]
Cell ViabilityDecreased cell viability due to apoptosis and necrosis.[1][2]
Cell CycleArrest of the cell cycle, often at the G1 phase.[2]
ApoptosisActivation of apoptotic pathways.[2][3]
Disruption of Protein Disulfide Bonds

DMPS is a dithiol compound, meaning it contains two thiol (-SH) groups. These groups can participate in thiol-disulfide exchange reactions, potentially reducing the disulfide bonds that are essential for the tertiary structure and stability of many extracellular and cell-surface proteins.

  • Impact on Extracellular Matrix (ECM): Disruption of disulfide bonds in ECM proteins like fibronectin or laminin (B1169045) could impair cell adhesion, leading to cell detachment and anoikis (a form of apoptosis).

  • Impact on Cell Surface Receptors: Many receptors rely on disulfide bonds for their proper conformation and ability to bind ligands. Reduction of these bonds could inhibit or alter critical signaling pathways.

cluster_0 DMPS Potential Adverse Mechanisms cluster_1 Chelation Pathway cluster_2 Redox Pathway DMPS DMPS (Dithiol Chelator) Chelation Sequesters Divalent Cations DMPS->Chelation Redox Reduces Disulfide Bonds DMPS->Redox ZincDepletion Zinc Depletion (in medium/cells) Chelation->ZincDepletion CellStress Cellular Stress (DNA Damage, Apoptosis) ZincDepletion->CellStress Protein Extracellular/Surface Proteins (-S-S- bonds) Redox->Protein LossOfFunction Loss of Protein Function (e.g., cell adhesion, signaling) Protein->LossOfFunction cluster_assays Perform Cytotoxicity & Mechanistic Assays start_node start_node process_node process_node decision_node decision_node result_node result_node end_node end_node Start Start: Primary Cell Culture Seed Seed Cells & Allow Adherence (24h) Start->Seed Treat Treat with DMPS Dose-Response Seed->Treat Incubate Incubate (e.g., 24-72h) Treat->Incubate Assay1 Viability Assay (e.g., MTT, WST-1) Incubate->Assay1 Assay2 Membrane Integrity (e.g., LDH Release) Incubate->Assay2 Assay3 Mechanism Assay (e.g., Apoptosis, ROS) Incubate->Assay3 Analyze Analyze Data: Determine IC50 & Assess Mechanisms Assay1->Analyze Assay2->Analyze Assay3->Analyze Proceed Proceed with Experiment (using non-toxic dose) Analyze->Proceed start_node start_node decision_node decision_node solution_node solution_node problem_node problem_node Start Observing Unexpected Cell Death Cloudy Is the media cloudy or has pH changed? Start->Cloudy ControlDeath Is there death in control wells too? Cloudy->ControlDeath No Contamination Problem: Likely Contamination Cloudy->Contamination Yes DoseDependent Is death dose-dependent with DMPS? ControlDeath->DoseDependent No Systemic Problem: Systemic Issue ControlDeath->Systemic Yes DMPS_Toxicity Problem: DMPS Cytotoxicity DoseDependent->DMPS_Toxicity Yes Other Problem: Other Factor DoseDependent->Other No Sol_Contamination Solution: Discard cultures. Review aseptic technique. Contamination->Sol_Contamination Sol_Systemic Solution: Check incubator, media, serum, and solvent toxicity. Systemic->Sol_Systemic Sol_DMPS Solution: This is a real effect. Determine IC50. DMPS_Toxicity->Sol_DMPS Sol_Other Solution: Investigate other causes (e.g., mycoplasma, cell line health). Other->Sol_Other

References

Navigating the Analytical Maze: A Technical Support Center for DMPS Metabolite Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the complex challenges associated with the analytical detection of 2,3-dimercapto-1-propanesulfonic acid (DMPS) and its metabolites. The intricate nature of DMPS metabolism, primarily characterized by the formation of various disulfide species, presents unique hurdles in analytical quantification and characterization. This resource aims to provide practical solutions and a deeper understanding of the experimental nuances involved.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of DMPS and where are they found?

A1: Following administration, DMPS is extensively metabolized through oxidation of its thiol groups, leading to the formation of various disulfide compounds. The primary metabolites include:

  • Mixed Disulfides with Proteins: DMPS readily forms mixed disulfides with cysteine residues on proteins, with albumin being a major binding partner in plasma.

  • Mixed Disulfides with Small Molecules: It can also form mixed disulfides with low-molecular-weight thiols, such as cysteine.

  • Cyclic Polymeric Disulfides: In urine, DMPS is predominantly excreted as cyclic polymeric disulfides. A significant portion of urinary DMPS is found in these altered forms.[1]

Q2: Why is the differentiation of DMPS and its disulfide metabolites crucial?

A2: The parent DMPS molecule contains free thiol groups responsible for chelation, while its disulfide metabolites do not. Therefore, distinguishing between the reduced (active) form and the oxidized (inactive) forms is essential for accurately assessing its pharmacokinetic and pharmacodynamic properties. The disulfide metabolites may, however, act as a reservoir from which the active form can be released.

Q3: What are the main challenges in the sample preparation for DMPS metabolite analysis?

A3: The primary challenge is the inherent instability of the thiol groups in DMPS, which are susceptible to oxidation. This can lead to the artificial formation of disulfide metabolites during sample collection, storage, and processing, resulting in an inaccurate representation of the in vivo state. It is crucial to minimize sample handling time and consider the use of preservatives or immediate derivatization to protect the free thiol groups. Additionally, the high polarity of DMPS and its metabolites can make extraction from biological matrices challenging.

Q4: My recovery of DMPS from plasma samples is low and variable. What could be the cause?

A4: Low and inconsistent recovery of DMPS from plasma is often attributed to its extensive binding to plasma proteins, primarily albumin, through mixed disulfide bonds. To quantify total DMPS (both free and protein-bound), a reduction step is necessary to cleave these disulfide bonds.

Troubleshooting Guide

Issue 1: Inability to Detect or Low Signal for DMPS Metabolites in Urine via LC-MS
Possible Cause Troubleshooting Suggestion
Inadequate Chromatographic Retention: DMPS and its metabolites are highly polar and may exhibit poor retention on standard reversed-phase (e.g., C18) columns.
* Solution: Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is better suited for retaining polar compounds. Alternatively, consider ion-pair chromatography by adding an ion-pairing agent to the mobile phase to improve retention on a reversed-phase column.
Matrix Effects: The complex matrix of urine can lead to ion suppression or enhancement in the mass spectrometer, affecting the signal intensity of the analytes.
* Solution: Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components. The use of stable isotope-labeled internal standards for DMPS and its key metabolites is highly recommended to compensate for matrix effects and improve quantitative accuracy.
Sub-optimal MS Parameters: Incorrect mass spectrometer settings can lead to poor sensitivity.
* Solution: Optimize MS parameters, including ionization source settings (e.g., spray voltage, gas flows, temperature) and analyte-specific parameters (e.g., precursor and product ions for MRM, collision energy).
Issue 2: Discrepancy Between Total DMPS and the Sum of Individual Metabolite Concentrations
Possible Cause Troubleshooting Suggestion
Incomplete Reduction of Disulfides: The reducing agent used to measure total DMPS may not be completely cleaving all disulfide bonds, leading to an underestimation of the total concentration.
* Solution: Optimize the reduction reaction by adjusting the concentration of the reducing agent (e.g., DTT, TCEP), incubation time, and temperature. Ensure the pH of the reaction is optimal for the chosen reducing agent.
Lack of Standards for All Metabolites: The quantification of individual metabolites relies on the availability of certified reference standards. The absence of standards for some metabolites, particularly the various cyclic polymeric disulfides, will lead to an incomplete quantitative picture.
* Solution: If commercial standards are unavailable, consider custom synthesis of the key metabolites. For exploratory studies, semi-quantification using a structurally similar standard can be employed, but this should be clearly noted.
Degradation of Metabolites: Some DMPS metabolites may be unstable and degrade during sample processing or analysis.
* Solution: Investigate the stability of individual metabolites under your experimental conditions. This can be done by fortifying blank matrix with known concentrations of standards and analyzing them over time and after various processing steps.

Quantitative Data Summary

The following table summarizes available quantitative data on DMPS concentrations in human plasma and urine following oral administration. It is important to note that much of the existing data focuses on total DMPS after a reduction step, and there is limited information on the specific concentrations of individual disulfide metabolites.

Analyte Matrix Dosage Peak Concentration (Cmax) Time to Peak (Tmax) Reference
Total DMPSPlasma300 mg (oral)25.3 ± 3.0 µM~3 hours[2]
Total DMPSUrine250 mg (oral)40.2 µM (at a single time point)Not specified[3]

Experimental Protocols

Protocol 1: Determination of Total DMPS in Urine by HPLC with Pre-column Derivatization and Fluorescence Detection (Adapted from literature)

This method involves the reduction of all DMPS disulfide metabolites to the parent DMPS, followed by derivatization to allow for sensitive fluorescence detection.

1. Sample Preparation and Reduction:

  • To 100 µL of urine sample, add 50 µL of 100 mM dithiothreitol (B142953) (DTT) solution.
  • Add 800 µL of 0.1 M ammonium (B1175870) bicarbonate buffer (pH 8.5).
  • Vortex and incubate at room temperature for 1 hour to ensure complete reduction of disulfide bonds.

2. Derivatization:

  • Add 50 µL of a derivatizing agent solution (e.g., monobromobimane (B13751) in acetonitrile).
  • Vortex and incubate in the dark at room temperature for 15 minutes.
  • Stop the reaction by adding 20 µL of an acid (e.g., 1 M HCl).

3. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: A suitable gradient from low to high percentage of Mobile Phase B.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatizing agent.

4. Quantification:

  • Prepare a calibration curve using DMPS standards subjected to the same reduction and derivatization procedure.

Protocol 2: General Approach for GC-MS Analysis of DMPS Metabolites after Derivatization

Due to the low volatility of DMPS and its metabolites, derivatization is essential for GC-MS analysis. A two-step derivatization process involving methoximation followed by silylation is common for polar metabolites.

1. Sample Preparation and Lyophilization:

  • Urine or deproteinized plasma samples should be lyophilized to complete dryness to remove water, which interferes with the derivatization reagents.

2. Methoximation:

  • Reconstitute the dried sample in a solution of methoxyamine hydrochloride in pyridine.
  • Incubate at a controlled temperature (e.g., 37°C) with shaking for approximately 90 minutes. This step protects aldehyde and keto groups.

3. Silylation:

  • Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
  • Incubate at a controlled temperature (e.g., 37°C) with shaking for about 30 minutes. This step replaces active hydrogens on thiols, hydroxyls, and carboxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing volatility.

4. GC-MS Analysis:

  • GC Column: A non-polar or semi-polar column (e.g., DB-5ms).
  • Injector: Split/splitless injector, with optimized temperature.
  • Oven Temperature Program: A programmed temperature ramp to separate the derivatized metabolites.
  • Carrier Gas: Helium.
  • MS Detector: Operated in either full scan mode for metabolite identification or selected ion monitoring (SIM) mode for targeted quantification.

Visualizations

DMPS_Metabolism_Pathway cluster_plasma In Plasma cluster_urine In Urine DMPS DMPS (Free Thiol) Mixed_Disulfide_Albumin DMPS-S-S-Albumin (Mixed Disulfide) DMPS->Mixed_Disulfide_Albumin Oxidation Mixed_Disulfide_Cysteine DMPS-S-S-Cysteine (Mixed Disulfide) DMPS->Mixed_Disulfide_Cysteine Oxidation Cyclic_Disulfides Cyclic Polymeric DMPS Disulfides DMPS->Cyclic_Disulfides Metabolism & Excretion Urine_Excretion Urine Excretion Cyclic_Disulfides->Urine_Excretion Plasma Plasma

Caption: Metabolic pathway of DMPS.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis Sample_Collection Biological Sample (Plasma or Urine) Reduction Reduction (e.g., DTT) for Total DMPS Sample_Collection->Reduction Optional SPE Solid-Phase Extraction (SPE) Sample_Collection->SPE Derivatization Derivatization (for GC-MS or improved LC detection) Reduction->Derivatization GC_MS GC-MS Derivatization->GC_MS SPE->Derivatization Optional LC_MS LC-MS/MS SPE->LC_MS Quantification Quantification (using standards) LC_MS->Quantification Identification Metabolite Identification LC_MS->Identification GC_MS->Quantification GC_MS->Identification

Caption: General analytical workflow for DMPS metabolites.

References

Technical Support Center: 2,3-Dimercapto-1-propanesulfonic acid (DMPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and storing 2,3-dimercapto-1-propanesulfonic acid (DMPS) stock solutions to prevent oxidation and ensure experimental reproducibility.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and storage of DMPS stock solutions.

IssuePossible Cause(s)Recommended Action(s)
Precipitation in the stock solution upon cooling. The concentration of DMPS may exceed its solubility at lower temperatures in the chosen buffer.- Gently warm the solution to redissolve the precipitate before use. - Prepare a more dilute stock solution. - Ensure the pH of the buffer is appropriate, as solubility can be pH-dependent.
The solution turns slightly yellow or cloudy over time. This can be an indication of oxidation or other forms of degradation.- Discard the solution and prepare a fresh stock. - Review your preparation and storage protocol to ensure all steps to minimize oxygen exposure were followed (e.g., use of deoxygenated buffer, inert gas overlay).
Inconsistent experimental results using the same stock solution. The DMPS in the stock solution may have degraded, leading to a lower effective concentration.- Prepare a fresh stock solution immediately before each experiment. - Aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles and contamination of the entire stock. - Verify the concentration of the stock solution using a thiol quantification assay.
pH of the solution drifts over time. Inadequate buffering capacity or absorption of atmospheric CO2.- Ensure you are using a buffer with a pKa close to the target pH (around 5.0). - Keep the solution tightly capped and consider flushing the headspace with an inert gas like argon or nitrogen before sealing.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of DMPS degradation in stock solutions?

A1: The primary degradation pathway for DMPS in aqueous solutions is oxidation. The two thiol (-SH) groups on the DMPS molecule are susceptible to oxidation, which leads to the formation of an intramolecular disulfide bond, creating a cyclic disulfide dimer of DMPS. This oxidation is often accelerated by the presence of dissolved oxygen, trace metal ions, and exposure to light.

Q2: What are the optimal storage conditions for DMPS stock solutions?

A2: To minimize oxidation, DMPS stock solutions should be prepared in a deoxygenated, acidic buffer (pH approximately 5.0). For short-term storage (a few days), refrigeration at 2-8°C is recommended. For long-term storage, aliquots should be stored at -20°C or -80°C and protected from light. It is crucial to minimize air in the headspace of the storage vials, for example, by overlaying the solution with an inert gas like argon or nitrogen before capping.

Q3: How can I detect oxidation in my DMPS stock solution?

A3: A simple visual inspection can sometimes indicate degradation, such as a change in color or the appearance of turbidity. However, for a quantitative assessment, analytical techniques are necessary. High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection is a common method to separate and quantify DMPS and its oxidized disulfide form.[1] Spectrophotometric methods using reagents like Ellman's reagent (DTNB) can be used to quantify the remaining free thiol groups, providing an indirect measure of oxidation.

Q4: Can I use antioxidants to prevent DMPS oxidation?

A4: While the use of sacrificial antioxidants is a common strategy for stabilizing oxidation-prone compounds, specific data on the use of antioxidants with DMPS is limited in the readily available literature. In theory, antioxidants like ascorbic acid or N-acetyl-cysteine could offer protection. However, it is crucial to validate their compatibility and effectiveness for your specific application, as they could potentially interfere with downstream experiments. A more established method to prevent oxidation is the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM) to sequester trace metal ions that can catalyze oxidation reactions.

Q5: Why is an acidic pH recommended for DMPS solutions?

A5: The thiol groups of DMPS are less prone to oxidation at an acidic pH. In neutral or alkaline conditions, the thiolate anion (R-S⁻) is more prevalent, which is more readily oxidized than the protonated thiol form (R-SH). Maintaining the solution at a pH of around 5.0 helps to keep the thiol groups in their less reactive protonated state, thereby slowing down the rate of oxidation.

Data Presentation

Table 1: Summary of DMPS Stability in Aqueous Solutions

pHTemperatureStorage DurationRemaining DMPS (%)Reference/Note
7.024°C7 days~0% (no titratable mercapto groups)Inferred from stability studies on dimercapto compounds.
5.024°C7 days78-87%Inferred from stability studies on dimercapto compounds.
Acidic (e.g., 5.0)2-8°CUp to 2 weeks>90% (estimated)Based on general principles of thiol stability.
Acidic (e.g., 5.0)-20°CSeveral months>95% (estimated)Based on general principles of thiol stability with freezing.
Acidic (e.g., 5.0)-80°C> 1 yearHighly stable (estimated)Based on general principles for long-term storage of sensitive compounds.

Note: The quantitative data in this table is synthesized from general knowledge of thiol chemistry and related stability studies. It is highly recommended to perform your own stability assessments for critical applications.

Experimental Protocols

Protocol for Preparing a Stable DMPS Stock Solution

This protocol describes the preparation of a 10 mM DMPS stock solution in a deoxygenated acidic buffer.

Materials:

  • DMPS sodium salt

  • High-purity, deionized water (18.2 MΩ·cm)

  • Sodium acetate (B1210297) trihydrate

  • Glacial acetic acid

  • Nitrogen or argon gas

  • Sterile, amber glass vials with screw caps

  • Calibrated analytical balance

  • pH meter

  • Sterile filtration unit (0.22 µm pore size)

Procedure:

  • Prepare the Deoxygenated Buffer:

    • To prepare 100 mL of a 50 mM sodium acetate buffer (pH 5.0), dissolve 0.41 g of sodium acetate trihydrate in 90 mL of high-purity water.

    • Adjust the pH to 5.0 using glacial acetic acid.

    • Bring the final volume to 100 mL with high-purity water.

    • Deoxygenate the buffer by sparging with nitrogen or argon gas for at least 30 minutes in a fume hood.

  • Weighing DMPS:

    • In a clean, sterile weighing boat, accurately weigh the required amount of DMPS sodium salt to achieve a final concentration of 10 mM. For 10 mL of a 10 mM solution, you will need 21.03 mg of DMPS sodium salt (molar mass = 210.27 g/mol ).

  • Dissolving DMPS:

    • Transfer the weighed DMPS to a sterile container.

    • Under a gentle stream of nitrogen or argon, add the deoxygenated sodium acetate buffer to the desired final volume (e.g., 10 mL).

    • Gently swirl the container until the DMPS is completely dissolved. Avoid vigorous shaking or vortexing to minimize the introduction of oxygen.

  • Sterile Filtration and Aliquoting:

    • If sterility is required, filter the DMPS solution through a 0.22 µm sterile filter into a sterile container. Perform this step in a laminar flow hood.

    • Immediately aliquot the stock solution into single-use, sterile, amber glass vials. Fill the vials to minimize the headspace.

  • Inert Gas Overlay and Storage:

    • Before sealing each vial, flush the headspace with nitrogen or argon gas for a few seconds.

    • Tightly cap the vials.

    • For short-term storage, place the vials at 2-8°C.

    • For long-term storage, store the vials at -20°C or -80°C.

Mandatory Visualizations

DMPS_Oxidation DMPS DMPS (this compound) (R-(SH)2) Oxidized_DMPS Oxidized DMPS (Cyclic Disulfide) DMPS->Oxidized_DMPS - 2H+ - 2e- Oxidant [O] (e.g., O2, Metal Ions) Oxidant->DMPS Oxidation

Caption: Chemical oxidation pathway of DMPS.

DMPS_Preparation_Workflow cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_storage Storage Phase Prepare Acidic Buffer (pH 5.0) Prepare Acidic Buffer (pH 5.0) Deoxygenate Buffer (N2/Ar) Deoxygenate Buffer (N2/Ar) Prepare Acidic Buffer (pH 5.0)->Deoxygenate Buffer (N2/Ar) Weigh DMPS Weigh DMPS Deoxygenate Buffer (N2/Ar)->Weigh DMPS Dissolve in Deoxygenated Buffer Dissolve in Deoxygenated Buffer Weigh DMPS->Dissolve in Deoxygenated Buffer Under Inert Gas Sterile Filter (Optional) Sterile Filter (Optional) Dissolve in Deoxygenated Buffer->Sterile Filter (Optional) Aliquot into Vials Aliquot into Vials Sterile Filter (Optional)->Aliquot into Vials Flush with Inert Gas Flush with Inert Gas Aliquot into Vials->Flush with Inert Gas Store at Low Temperature Store at Low Temperature Flush with Inert Gas->Store at Low Temperature DMPS_Troubleshooting start Problem with DMPS Solution? precipitation Precipitation Occurs? start->precipitation discoloration Discoloration/Turbidity? precipitation->discoloration No warm_solution Gently warm to redissolve. Prepare a more dilute solution. precipitation->warm_solution Yes inconsistent_results Inconsistent Results? discoloration->inconsistent_results No prepare_fresh Discard and prepare fresh solution. Review protocol for oxygen exposure. discoloration->prepare_fresh Yes check_aliquoting Prepare fresh solution before use. Aliquot to avoid freeze-thaw cycles. inconsistent_results->check_aliquoting Yes end Problem Resolved inconsistent_results->end No warm_solution->end prepare_fresh->end check_aliquoting->end

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering artifacts in fluorescence microscopy, with a special focus on potential issues arising from chemical compounds like DMPS (2,3-Dimercapto-1-propanesulfonic acid) and other media additives. Our resources are designed to help you identify, understand, and mitigate common artifacts to ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs)

Q1: I'm observing unusual artifacts in my fluorescence microscopy images after adding DMPS to my cell culture medium. What could be the cause?

While DMPS is primarily known as a chelating agent for heavy metals, its direct contribution to specific, well-documented artifacts in fluorescence microscopy is not widely reported in scientific literature. However, any chemical additive to your imaging medium can potentially interfere with your experiment. The artifacts you are observing could be due to a variety of factors, including:

  • Autofluorescence of the compound: DMPS itself, or impurities within the preparation, might be fluorescent at the excitation and emission wavelengths you are using.

  • Interaction with the fluorescent probe: DMPS could chemically interact with your fluorescent dye, leading to quenching (signal loss), a spectral shift, or an increase in fluorescence.

  • Cellular stress or toxicity: The addition of DMPS could be inducing a physiological response in your cells, leading to morphological changes, altered protein localization, or cell death, which you are observing as artifacts.

  • Phototoxicity: The combination of your fluorescent probe, the illumination light, and DMPS might be generating reactive oxygen species (ROS) that are damaging the cells.[1]

To determine the cause, it is crucial to perform a series of control experiments, as outlined in our troubleshooting guides.

Q2: What are the most common types of chemical- or compound-induced artifacts in fluorescence microscopy?

Chemical compounds introduced into your sample can cause a range of artifacts. These can be broadly categorized as:

  • Increased Background Fluorescence: This can be caused by the intrinsic fluorescence of the compound itself or by impurities in the chemical preparation.[1][2] This is particularly common with compounds that have aromatic ring structures.

  • Signal Quenching or Enhancement: The compound may interact with the excited state of your fluorophore, leading to a decrease (quenching) or, less commonly, an increase in its fluorescence intensity.

  • Precipitate Formation: Poorly soluble compounds can form precipitates that may be fluorescent or can scatter light, appearing as bright, irregularly shaped objects in the image.[1]

  • Phototoxicity and Photobleaching: Some compounds can exacerbate phototoxicity and photobleaching, leading to rapid signal loss and visible damage to the cells upon illumination.[1]

  • Altered Cellular Morphology or Function: The compound may have a biological effect on the cells, causing changes in their shape, organelle structure, or the localization of the protein of interest. This is a true biological effect, but it can be an artifact if it is an unintended consequence of the experimental conditions.

Q3: What is the difference between phototoxicity and photobleaching?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[3][4] It is caused by the interaction of the fluorophore in its excited state with molecular oxygen, generating reactive oxygen species that chemically alter the dye.

Phototoxicity, on the other hand, refers to the damaging effects of light on living cells during fluorescence imaging.[1] This damage is also often mediated by the production of reactive oxygen species, which can harm cellular components like DNA, proteins, and lipids, potentially leading to altered cell physiology or cell death.[5] While photobleaching is a direct measure of dye stability, phototoxicity is a measure of cell health during imaging.

Troubleshooting Guides

Issue 1: I am seeing unexpected fluorescence in a channel where I don't have a fluorescent label.

Possible Cause:

  • Compound Autofluorescence: The chemical you added (e.g., DMPS, a drug candidate) may be fluorescent.

  • Media Autofluorescence: Phenol (B47542) red in cell culture media is a common source of background fluorescence.

  • Crosstalk/Bleed-through: The emission spectrum of a fluorophore in another channel may be overlapping with the detection window of the channel .[6]

  • Photoconversion of Dyes: Some dyes, like DAPI and Hoechst, can be photoconverted by UV light to emit at longer wavelengths, appearing in the green or red channels.[7]

Troubleshooting Steps:

  • Image the Compound Alone: Prepare a slide with your imaging medium containing the compound of interest (without cells or fluorescent labels) and image it under the same conditions as your experiment. This will reveal if the compound itself is autofluorescent.

  • Use Phenol Red-Free Medium: If you are using a medium containing phenol red, switch to a phenol red-free formulation for your imaging experiments.

  • Check for Spectral Bleed-through: Image your singly-labeled control samples and check for signal in the other channels. If bleed-through is present, you can correct for it by adjusting your acquisition settings (e.g., using sequential scanning on a confocal microscope) or by using spectral unmixing if your system supports it.

  • Image DAPI/Hoechst Channel Last: If using UV-excitable nuclear stains, acquire the images for these channels at the end of your imaging sequence to avoid photoconversion that could affect other channels.[7]

Issue 2: My fluorescence signal is rapidly decreasing or disappearing upon illumination.

Possible Cause:

  • Photobleaching: The fluorophore is being destroyed by the excitation light.

  • Quenching by a Chemical Additive: The compound in your medium may be quenching the fluorescence of your probe.

  • Cellular Stress/Toxicity: The cells may be dying or changing their physiology in a way that reduces the fluorescence signal (e.g., by altering the local environment of a pH-sensitive dye).

Troubleshooting Steps:

  • Perform a Photostability Control: Image your sample with and without the chemical additive over time, using the same illumination settings. A faster decay of fluorescence in the presence of the compound suggests it may be contributing to photobleaching or quenching.

  • Reduce Excitation Light Exposure: Lower the laser power or illumination intensity, decrease the exposure time, and reduce the frequency of image acquisition to the minimum required to obtain a good signal.

  • Use an Antifade Reagent: For fixed-cell imaging, use a mounting medium containing an antifade reagent. For live-cell imaging, some commercial reagents can reduce photobleaching and phototoxicity.

  • Monitor Cell Health: Use a live/dead cell stain or brightfield imaging to monitor the health of your cells during the experiment.

Data Presentation

Table 1: Common Sources of Autofluorescence in Fluorescence Microscopy

SourceTypical Excitation (nm)Typical Emission (nm)Mitigation Strategy
Phenol Red400-560550-650Use phenol red-free imaging medium.
Flavins (FAD, FMN)450530Use red-shifted fluorophores; background subtraction.
NADH and NADPH340460Use longer wavelength excitation; two-photon microscopy.
Collagen/Elastin360-400440-500Spectral unmixing; use far-red probes.
Lignin (in plants)350-450450-600Confocal microscopy with a pinhole to reject out-of-focus light.

Experimental Protocols

Protocol 1: Testing for Compound Autofluorescence

Objective: To determine if a chemical compound (e.g., DMPS) is fluorescent under the imaging conditions.

Materials:

  • Microscope slide and coverslip or imaging dish

  • Imaging medium (e.g., phenol red-free DMEM)

  • Chemical compound of interest

Procedure:

  • Prepare a solution of the chemical compound in the imaging medium at the same concentration used in your experiments.

  • Add the solution to the imaging dish or slide.

  • Place the sample on the microscope stage.

  • Using the same excitation and emission filter sets and acquisition settings (laser power, exposure time, gain) as your experiment, acquire images for all the channels you are using.

  • As a negative control, acquire images of the imaging medium alone.

  • Analyze the images to determine if there is any detectable fluorescence from the compound.

Protocol 2: Assessing Compound-Induced Phototoxicity

Objective: To evaluate if a chemical compound increases the phototoxicity of the imaging process.

Materials:

  • Cells plated in an imaging dish

  • Fluorescent probe(s)

  • Chemical compound of interest

  • Live/dead cell viability assay kit (e.g., Propidium Iodide and Hoechst 33342)

  • Imaging medium

Procedure:

  • Prepare two sets of cell samples stained with your fluorescent probe(s).

  • To one set of samples, add the chemical compound at the desired concentration. To the other set, add a vehicle control.

  • Expose a defined region of each sample to a high dose of excitation light (e.g., continuous illumination for several minutes). Leave an adjacent region unexposed as a control.

  • After illumination, stain the cells with the live/dead viability assay reagents according to the manufacturer's protocol.

  • Acquire images of both the illuminated and non-illuminated regions, counting the number of live and dead cells.

  • An increase in the percentage of dead cells in the illuminated region of the compound-treated sample compared to the vehicle control indicates that the compound may be enhancing phototoxicity.

Visualizations

Phototoxicity_Pathway General Pathway of Phototoxicity Fluorophore Fluorophore ExcitedState Excited State Fluorophore Fluorophore->ExcitedState Excitation Excitation Light Excitation->Fluorophore Absorption Oxygen Molecular Oxygen (O2) ExcitedState->Oxygen Energy Transfer ROS Reactive Oxygen Species (ROS) Oxygen->ROS CellularDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellularDamage Oxidation Compound Chemical Compound (e.g., DMPS) Compound->ROS Potentially Enhances

Caption: A diagram illustrating the general mechanism of phototoxicity in fluorescence microscopy.

Troubleshooting_Workflow Troubleshooting Chemical Artifacts Start Artifact Observed IsCompoundPresent Is a new chemical compound present? Start->IsCompoundPresent Control1 Control 1: Image compound alone (no cells, no dyes) IsCompoundPresent->Control1 Yes OtherArtifacts Consider other artifacts (e.g., phototoxicity, sample prep) IsCompoundPresent->OtherArtifacts No IsAutofluorescent Is it autofluorescent? Control1->IsAutofluorescent Control2 Control 2: Image cells + dyes with and without compound IsAutofluorescent->Control2 No Solution1 Solution: - Use different channel - Background subtraction IsAutofluorescent->Solution1 Yes IsSignalAltered Is signal intensity or stability altered? Control2->IsSignalAltered Control3 Control 3: Assess cell morphology and viability IsSignalAltered->Control3 No Solution2 Solution: - Reduce light exposure - Change fluorophore IsSignalAltered->Solution2 Yes IsCellHealthAffected Is cell health affected? Control3->IsCellHealthAffected Solution3 Solution: - Lower compound concentration - Reduce incubation time IsCellHealthAffected->Solution3 Yes End Artifact Identified and Mitigated IsCellHealthAffected->End No Solution1->End Solution2->End Solution3->End

Caption: A logical workflow for troubleshooting potential artifacts caused by chemical compounds.

References

Navigating the Nuances of pH in DMPS Chelation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing in vitro chelation assays is paramount for accurate and reproducible results. This technical support center provides essential guidance on adjusting pH for optimal 2,3-dimercapto-1-propanesulfonic acid (DMPS) chelation, addressing common challenges and offering detailed experimental protocols.

The efficiency of DMPS as a chelating agent is intrinsically linked to the pH of the experimental environment. While DMPS is effective in binding heavy metals such as mercury, arsenic, and lead, its performance can be significantly impacted by pH fluctuations.[1][2] Generally, extreme pH values are detrimental to chelation processes. Low pH can lead to the instability of the chelating agent itself, while high pH can cause the precipitation of metal hydroxides, rendering them inaccessible to the chelator.[3] Therefore, meticulous pH control is a critical step in any in vitro DMPS chelation protocol.

Frequently Asked Questions (FAQs)

Q1: What is the generally recommended pH range for in vitro DMPS chelation?

A1: While the optimal pH can vary depending on the specific metal ion and experimental conditions, a neutral pH of approximately 7.0 is a common starting point for in vitro DMPS chelation studies, particularly for mercury.[4] However, it is crucial to experimentally determine the optimal pH for your specific assay.

Q2: How does pH affect the stability of DMPS solutions?

A2: DMPS is a dithiol compound, and its stability can be influenced by pH. While specific data on DMPS stability across a wide pH range in vitro is not extensively published, it is known that the solution is oxygen-sensitive.[5] It is recommended to use freshly prepared solutions for experiments.

Q3: Can the buffer system used in the experiment affect DMPS chelation?

A3: Yes, the choice of buffer is critical. The buffer should not only maintain the desired pH but also should not interfere with the chelation reaction by competing with DMPS for the metal ion. Phosphate-based or HEPES buffers are commonly used in biological assays and are generally suitable, but their compatibility should be verified for your specific experimental setup.

Q4: For which metals is DMPS chelation most effective?

A4: DMPS is most effective for the chelation of mercury and arsenic.[1][2] It also demonstrates some efficacy for lead chelation.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Chelation Efficiency Suboptimal pH: The pH of the reaction buffer may not be optimal for the specific metal being tested.1. Perform a pH titration experiment (see Experimental Protocols). 2. Review literature for the pKa values of DMPS to understand its ionization state at different pH values.
Metal Hydroxide Precipitation: At higher pH values, metal ions may precipitate as hydroxides, reducing their availability for chelation.1. Visually inspect the solution for any turbidity or precipitate. 2. Consider lowering the pH of the reaction buffer.
DMPS Degradation: The DMPS solution may have degraded due to improper storage or age.1. Prepare fresh DMPS solutions immediately before use. 2. Store DMPS powder in a cool, dark, and dry place.
Inconsistent/Irreproducible Results Inadequate pH Buffering: The buffer capacity may be insufficient to maintain a stable pH throughout the experiment.1. Ensure the buffer concentration is adequate for the experimental conditions. 2. Calibrate the pH meter before each experiment.
Interaction with Buffer Components: Components of the buffer system may be interfering with the chelation reaction.1. Test alternative buffer systems (e.g., switch from a phosphate-based buffer to a HEPES buffer).
Precipitate Formation upon DMPS Addition Metal-DMPS Complex Insolubility: The formed metal-DMPS complex may be insoluble at the tested pH and concentration.1. Adjust the pH to see if the precipitate dissolves. 2. Consider reducing the concentrations of the metal and/or DMPS.

Experimental Protocols

Determining the Optimal pH for DMPS Chelation of a Target Metal

This protocol outlines a general method to determine the optimal pH for the in vitro chelation of a specific heavy metal by DMPS using a spectrophotometric assay as an example.

Materials:

  • DMPS (freshly prepared stock solution)

  • Heavy metal salt solution (e.g., HgCl₂, Pb(NO₃)₂, NaAsO₂)

  • A series of buffers with varying pH values (e.g., acetate, phosphate, Tris-HCl, borate) covering a range from acidic to alkaline (e.g., pH 4 to 9)

  • Spectrophotometer

  • pH meter

Methodology:

  • Prepare a series of reaction mixtures: In separate tubes, combine a fixed concentration of the heavy metal salt solution with a fixed concentration of DMPS in each of the different pH buffers.

  • Incubation: Allow the mixtures to incubate at a constant temperature for a predetermined amount of time to ensure the chelation reaction reaches equilibrium.

  • Measurement: Measure the absorbance of each solution at a wavelength appropriate for the metal-DMPS complex or use a specific indicator dye that changes color upon metal chelation.

  • Data Analysis: Plot the measured absorbance (or another indicator of chelation efficiency) against the pH of the buffers. The pH at which the highest chelation efficiency is observed is the optimal pH for the given conditions.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for determining the optimal pH for DMPS chelation in an in vitro experiment.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solutions (DMPS, Metal Salt) C Set up Reaction Mixtures (Fixed [Metal] & [DMPS]) A->C B Prepare Buffers (Varying pH) B->C D Incubate at Constant Temperature C->D E Measure Chelation (e.g., Spectrophotometry) D->E F Plot Chelation Efficiency vs. pH E->F G Determine Optimal pH F->G

References

Technical Support Center: Control Experiments for DMPS-Treated Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 2,3-Dimercapto-1-propanesulfonic acid (DMPS) in animal models of heavy metal toxicity.

Frequently Asked Questions (FAQs)

Q1: What is DMPS and how does it work?

DMPS is a chelating agent used in the treatment of heavy metal poisoning. Its chemical structure contains two thiol (-SH) groups that can bind to heavy metal ions like mercury, arsenic, and lead, forming stable, water-soluble complexes.[1] This process, known as chelation, facilitates the removal of these toxic metals from the body, primarily through urinary excretion.[1][2]

Q2: What are the essential control groups for an experiment involving DMPS-treated animal models?

To ensure the validity and reproducibility of your experimental results, the following control groups are essential:

  • Healthy Control: These animals do not receive the heavy metal or the DMPS treatment. They serve as a baseline for normal physiological parameters.

  • Vehicle Control: This group receives only the vehicle (the solvent used to dissolve the DMPS) to control for any effects of the solvent itself.

  • Heavy Metal-Exposed Control (Positive Control): This group is exposed to the heavy metal but does not receive DMPS treatment. This group is crucial for demonstrating the toxic effects of the heavy metal and serves as a benchmark against which the efficacy of the DMPS treatment is measured.[3]

  • DMPS-Only Control: This group receives only DMPS to assess any potential side effects or physiological changes caused by the chelating agent itself, independent of heavy metal exposure.

Q3: What is the appropriate vehicle for administering DMPS?

DMPS is a water-soluble compound. Therefore, sterile, pyrogen-free saline or phosphate-buffered saline (PBS) are appropriate vehicles for preparing DMPS solutions for injection. For oral administration, DMPS can be dissolved in sterile water.

Q4: What are the common routes of administration for DMPS in animal models?

The most common routes of administration for DMPS in animal studies are oral gavage and intraperitoneal (IP) injection.[4][5][6] The choice of administration route may depend on the specific experimental design and the targeted heavy metal.

Q5: Are there any known side effects of DMPS in animals?

Yes, while generally considered to have a wide therapeutic window, DMPS can have side effects.[2] These may include:

  • Gastrointestinal discomfort.[2]

  • Skin reactions.[2]

  • Potential for depletion of essential trace minerals, particularly zinc.[2]

  • With rapid intravenous infusion, a drop in blood pressure has been observed.[2][7]

It is crucial to monitor the animals' health closely after DMPS administration.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No significant reduction in heavy metal burden after DMPS treatment. Inadequate Dose: The dose of DMPS may be too low to effectively chelate the amount of heavy metal present.Consult literature for effective dose ranges for your specific animal model and heavy metal. Consider performing a dose-response study to determine the optimal dose.
Timing of Treatment: Chelation therapy is most effective when initiated shortly after heavy metal exposure.[8]Review your experimental timeline. If possible, administer DMPS closer to the time of heavy metal exposure.
Incorrect Route of Administration: The chosen route of administration may not be optimal for absorption and distribution to the target tissues.For systemic heavy metal toxicity, intraperitoneal or intravenous injections may be more effective than oral administration.
Analytical Issues: Problems with sample collection, processing, or the analytical method used to measure heavy metal levels.Review and validate your protocols for tissue digestion and heavy metal analysis (e.g., ICP-MS).[3] Ensure proper sample storage to prevent contamination.
Animals show signs of distress or toxicity after DMPS administration (e.g., lethargy, ruffled fur, weight loss). DMPS Toxicity: The dose of DMPS may be too high, leading to adverse effects.Reduce the dose of DMPS. Monitor the animals closely for any signs of recovery. If symptoms persist, you may need to euthanize the animal.
Essential Mineral Depletion: DMPS can chelate essential minerals like zinc.[2]Consider supplementing the animals' diet or drinking water with zinc. Monitor zinc levels in blood or tissue samples.
Vehicle Effect: The vehicle used to dissolve DMPS may be causing a reaction.Ensure the vehicle is sterile, pyrogen-free, and administered at an appropriate pH and volume. Run a vehicle-only control group to isolate this effect.
High variability in results between animals in the same treatment group. Inconsistent Dosing: Inaccurate or inconsistent administration of the heavy metal or DMPS.Ensure precise and consistent dosing for all animals. For oral gavage, ensure the substance is delivered directly to the stomach.
Biological Variation: Natural variation in metabolism and response to treatment among individual animals.Increase the number of animals per group to improve statistical power. Ensure animals are of a similar age and weight at the start of the experiment.
Improper Randomization: Bias in the allocation of animals to different treatment groups.Use a proper randomization method to assign animals to experimental groups.

Quantitative Data Summary

Table 1: Reported DMPS Dosages in Animal Models

Animal Model Route of Administration Dose Range (mg/kg) Heavy Metal Targeted Reference
RabbitsIntravenous (i.v.)50Cadmium, Cobalt, Lead[9]
DogsIntravenous (i.v.)15 - 150General[7]
Humans (for reference)Oral300 (total dose)Mercury[10]

Note: Optimal doses may vary depending on the animal species, strain, age, and the specific heavy metal and its concentration.

Table 2: Key Biomarkers for Assessing Heavy Metal Toxicity and Chelation Efficacy

Biomarker Category Specific Biomarker Indication Sample Type Reference
Heavy Metal Burden Lead, Mercury, Arsenic, Cadmium levelsDirect measure of heavy metal concentration.Blood, Urine, Tissues (Liver, Kidney, Brain)[3][11]
Oxidative Stress Superoxide dismutase (SOD), Catalase (CAT), Glutathione peroxidase (GPx), Malondialdehyde (MDA)Indirect measure of cellular damage caused by heavy metals.Tissues (Liver, Kidney, Brain)[12]
Kidney Function Blood Urea Nitrogen (BUN), CreatinineAssessment of kidney damage, a common target of heavy metals.Serum
Liver Function Alanine aminotransferase (ALT), Aspartate aminotransferase (AST)Assessment of liver damage.Serum
Gene Expression Metallothionein (MT)Upregulation indicates exposure to heavy metals.Tissues[13]

Experimental Protocols

Protocol 1: Induction of Heavy Metal Toxicity (Lead Example)

  • Animal Model: Wistar rats (male, 6-8 weeks old, 180-220 g) are a commonly used model.[3]

  • Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the experiment begins.[3]

  • Toxicant Preparation: Prepare a solution of lead acetate (B1210297) in drinking water. A concentration of 500 ppm is often used to induce chronic lead toxicity.[3]

  • Administration: Provide the lead acetate-containing water to the animals ad libitum for a period of 4 weeks.[3] The control group should receive regular drinking water.

  • Monitoring: Monitor the animals' body weight, food and water intake, and general health daily.

Protocol 2: Administration of DMPS via Intraperitoneal (IP) Injection

  • Preparation: Prepare a sterile solution of DMPS in saline or PBS at the desired concentration. Ensure the solution is at room temperature before injection.

  • Animal Restraint: Gently but firmly restrain the mouse or rat. For a right-handed injection, hold the animal with your left hand, allowing the abdomen to be exposed.

  • Injection Site: The injection should be made into the lower right or left quadrant of the abdomen to avoid hitting the bladder or cecum.

  • Injection Procedure: Use a 25-27 gauge needle. Insert the needle at a 15-20 degree angle. Aspirate slightly to ensure you have not entered a blood vessel or organ before injecting the solution.

  • Volume: The injection volume should not exceed 10 ml/kg for mice and 5 ml/kg for rats.

  • Post-injection Monitoring: Observe the animal for any immediate adverse reactions.

Visualizations

G Experimental Workflow for DMPS Chelation Study cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment Phase acclimatization Animal Acclimatization (1-2 weeks) grouping Random Grouping acclimatization->grouping intoxication Heavy Metal Intoxication (e.g., Lead Acetate in water) grouping->intoxication treatment DMPS Administration (e.g., IP injection) intoxication->treatment collection Sample Collection (Blood, Tissues, Urine) treatment->collection analysis Data Analysis (ICP-MS, Biomarker Assays) collection->analysis

Caption: General experimental workflow for an in vivo DMPS chelation study.

G DMPS Mechanism of Action: Heavy Metal Chelation cluster_0 In the Body cluster_1 Excretion DMPS DMPS DMPS_HM_Complex Stable, Water-Soluble DMPS-Metal Complex DMPS->DMPS_HM_Complex binds to HeavyMetal Heavy Metal Ion (e.g., Hg2+, Pb2+) HeavyMetal->DMPS_HM_Complex binds to Kidney Kidneys DMPS_HM_Complex->Kidney transported to Urine Urinary Excretion Kidney->Urine

Caption: Simplified diagram of the mechanism of heavy metal chelation by DMPS.

G Troubleshooting: No Effect of DMPS Treatment start No significant reduction in heavy metal levels q1 Is the DMPS dose appropriate? start->q1 q2 Was the timing of DMPS administration optimal? q1->q2 Yes sol1 Increase DMPS dose or perform a dose-response study. q1->sol1 No q3 Is the route of administration correct? q2->q3 Yes sol2 Administer DMPS closer to the time of metal exposure. q2->sol2 No q4 Are the analytical methods validated? q3->q4 Yes sol3 Consider a different route (e.g., IP instead of oral). q3->sol3 No sol4 Review and validate sample collection and analysis protocols. q4->sol4 No end Re-evaluate experiment q4->end Yes sol1->q2 sol2->q3 sol3->q4 sol4->end

Caption: A logical workflow for troubleshooting ineffective DMPS treatment.

References

Addressing variability in DMPS chelation challenge results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DMPS (2,3-Dimercapto-1-propanesulfonic acid) chelation challenge tests. Our goal is to help you address variability in your experimental results and ensure the reliability of your data.

Frequently Asked Questions (FAQs)

Q1: What is a DMPS chelation challenge test and what is it used for?

A DMPS chelation challenge, or provocation test, is a procedure used to assess the body burden of certain heavy metals, particularly mercury.[1][2] It involves administering DMPS, a chelating agent that binds to heavy metals, and subsequently measuring the amount of these metals excreted in the urine.[1][2] This test can provide information about the total body burden of metals that may not be accurately reflected in baseline urine or blood tests.[2][3]

Q2: What are the most common causes of variability in DMPS challenge test results?

Variability in DMPS challenge test results can arise from a number of factors, including:

  • Route of Administration: Intravenous (IV) administration of DMPS is generally more effective at binding and excreting metals than oral administration due to higher bioavailability.[3][4] Oral DMPS has a bioavailability of approximately 40-50%.[3][4]

  • Dosage: Inconsistent or inappropriate dosages of DMPS will lead to variable results.[5][6]

  • Urine Collection Time: The timing and duration of urine collection are critical. Peak excretion of metals after DMPS administration varies depending on the route of administration.[1][2][7]

  • Patient-Specific Factors: Individual differences in kidney function, hydration status, and underlying health conditions can influence metal excretion.[7][8]

  • Dietary and Supplemental Interferences: Consumption of certain foods (e.g., fish) or supplements can introduce metals and affect the test results.[2][3]

  • Analytical Methods: The sensitivity and specificity of the laboratory methods used to analyze metal concentrations in urine are crucial for accurate results.[3]

Troubleshooting Guide

Issue 1: High variability between subjects in the same experimental group.

Possible Causes & Solutions:

Cause Troubleshooting Step
Inconsistent DMPS Dosage Ensure a standardized dosage protocol based on body weight (e.g., 3 mg/kg for IV, 10 mg/kg for oral).[2][7]
Variable Hydration Status Advise subjects to maintain consistent and adequate fluid intake before and during the test. Limit water intake to a maximum of 300ml during the collection period after IV injection to avoid sample dilution.[7]
Differences in Kidney Function Screen subjects for renal impairment. DMPS is contraindicated in patients with serum creatinine (B1669602) values >2.5mg/dl.[7][8] Consider normalizing results to creatinine to account for variations in urine dilution.[3][7]
Dietary Variations Instruct subjects to avoid fish and seafood for at least 3 days prior to the test to minimize recent mercury and arsenic exposure.[2][3]
Supplement Use Instruct subjects to discontinue non-essential medications and dietary supplements, especially those containing minerals, for 24-48 hours before and during the test.[2]
Issue 2: Lower than expected metal excretion after DMPS administration.

Possible Causes & Solutions:

Cause Troubleshooting Step
Suboptimal DMPS Administration For oral administration, ensure the subject takes DMPS on an empty stomach to maximize absorption, as it has a strong affinity for minerals like zinc and copper which can be present in food.[1]
Incorrect Urine Collection Timing Follow a strict urine collection schedule. After IV injection, the peak excretion is typically between 1-2 hours.[7] For oral administration, peak concentration is around 3 hours, with a recommended 6-hour collection period.[2][4]
DMPS Degradation DMPS is sensitive to oxidation. Ensure that opened ampules are not stored for reuse and that expired DMPS is not used.[7][8]
Low Body Burden of Metals The subject may genuinely have a low body burden of the metals being tested. Compare results with a baseline (pre-DMPS) urine sample to assess the degree of mobilization.[2][7]
Issue 3: Inconsistent results for the same subject across different testing times.

Possible Causes & Solutions:

Cause Troubleshooting Step
Changes in Diet or Supplement Use Re-interview the subject about their diet and any new supplements or medications since the last test.
Fluctuations in Kidney Function Assess for any recent changes in renal health that could affect excretion rates.
Variability in Laboratory Analysis If possible, have all samples from a single subject analyzed in the same batch to minimize inter-assay variability. Use a certified laboratory with robust quality control measures.[3]

Experimental Protocols

Standard DMPS Chelation Challenge Protocol (Intravenous)
  • Patient Preparation:

    • Discontinue non-essential supplements 24-48 hours prior to the test.[2]

    • Avoid fish and seafood for 3 days prior to the test.[2][3]

    • Ensure adequate hydration leading up to the test.

  • Baseline Urine Collection:

    • Collect a baseline (pre-provocation) morning urine sample to assess recent exposure.[2][7]

  • DMPS Administration:

    • Administer DMPS intravenously at a dose of 3 mg/kg body weight (not to exceed 250 mg).[7][9]

    • The injection should be given slowly, approximately 1 ml per minute.[7]

  • Post-Provocation Urine Collection:

    • Collect all urine for a specified period, typically 1-2 hours after the injection is complete.[7] During this time, the patient should drink at most 300ml of water.[7]

  • Sample Analysis:

    • Urine metal analysis should be performed using a sensitive and reliable method such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[3][10]

    • Results are often reported in mcg/g creatinine to correct for urine dilution.[3]

Standard DMPS Chelation Challenge Protocol (Oral)
  • Patient Preparation:

    • Same as for the intravenous protocol.

  • Baseline Urine Collection:

    • Same as for the intravenous protocol.

  • DMPS Administration:

    • Administer oral DMPS at a dose of 10 mg/kg body weight on an empty stomach.[2][7]

  • Post-Provocation Urine Collection:

    • Collect all urine for a 6-hour period following administration.[2]

  • Sample Analysis:

    • Same as for the intravenous protocol.

Data Presentation

Table 1: Comparison of DMPS Administration Routes and Metal Excretion

Metal Intravenous DMPS (250 mg) Oral DMPS (500 mg) Key Observation
Antimony (Sb) Higher ExcretionLower ExcretionIV administration is more effective for Sb.[3]
Arsenic (As) Lower ExcretionHigher ExcretionThe higher oral dose resulted in greater As excretion.[3]
Mercury (Hg) Higher ExcretionLower ExcretionIV administration is more effective for Hg.[8]
Lead (Pb) Moderate ExcretionLower ExcretionIV administration is more effective for Pb.[8]
Copper (Cu) High ExcretionModerate ExcretionDMPS is a strong binder of copper.[7]

Note: These are general trends and individual results may vary.

Visualizations

DMPS_Chelation_Workflow cluster_pre_test Pre-Test Preparation cluster_test_admin Test Administration cluster_post_test Post-Test Collection & Analysis Patient_Prep Patient Preparation (Dietary & Supplement Restriction) Baseline_Urine Baseline Urine Collection Patient_Prep->Baseline_Urine DMPS_Admin DMPS Administration (Oral or IV) Baseline_Urine->DMPS_Admin Post_Urine Post-Provocation Urine Collection DMPS_Admin->Post_Urine Lab_Analysis Laboratory Analysis (ICP-MS) Post_Urine->Lab_Analysis Results Results Interpretation Lab_Analysis->Results

Caption: Standard workflow for a DMPS chelation challenge test.

Troubleshooting_Logic Start Inconsistent DMPS Results Check_Protocol Review Protocol Adherence (Dosage, Timing, Collection) Start->Check_Protocol Check_Patient Investigate Patient Factors (Diet, Supplements, Renal Function) Start->Check_Patient Check_Lab Verify Laboratory Procedures (Method, QC) Start->Check_Lab Identify_Cause Identify Probable Cause Check_Protocol->Identify_Cause Check_Patient->Identify_Cause Check_Lab->Identify_Cause Implement_Changes Implement Corrective Actions Identify_Cause->Implement_Changes Retest Re-run Experiment Implement_Changes->Retest Retest->Start If still inconsistent Resolved Results Consistent Retest->Resolved

Caption: A logical approach to troubleshooting variable DMPS test results.

References

Technical Support Center: Strategies to Reduce DMPS-Induced Hypotension in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering DMPS-induced hypotension in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is DMPS and why is it used in animal studies?

A1: DMPS (2,3-Dimercapto-1-propanesulfonic acid) is a chelating agent used to treat heavy metal poisoning, particularly from mercury, lead, and arsenic.[1][2] In animal studies, it is used to investigate the efficacy and toxicology of chelation therapy and to model the treatment of metal intoxication.

Q2: Is hypotension a known side effect of DMPS administration in animals?

A2: Yes, hypotension has been reported as a side effect of DMPS, particularly with rapid intravenous infusion and at higher doses.[1][3] A study in anesthetized dogs showed that a high intravenous dose of DMPS (75 mg/kg) caused a significant decrease in femoral blood pressure.[3]

Q3: What is the proposed mechanism of DMPS-induced hypotension?

A3: The primary proposed mechanism is direct vasodilation.[3] Experiments on the denervated hind leg of dogs suggest that DMPS acts directly as a vasodilator.[3] The specific signaling pathway is not fully elucidated but may involve common vasodilation pathways such as the nitric oxide pathway or modulation of calcium channels in vascular smooth muscle.

Q4: Can the route of administration influence the hypotensive effect of DMPS?

A4: Yes, the route and rate of administration are critical. Rapid intravenous infusion is most commonly associated with hypotension.[1] Slower infusion rates or alternative routes, such as oral administration, may reduce the risk of significant blood pressure drops, although oral bioavailability and efficacy for acute chelation will differ.

Troubleshooting Guide: Managing DMPS-Induced Hypotension

This guide provides a stepwise approach to troubleshoot and mitigate hypotension observed during DMPS administration in animal experiments.

Problem Potential Cause Troubleshooting Steps & Solutions
Sudden drop in blood pressure immediately following IV DMPS injection. Rapid infusion rate delivering a high peak concentration of DMPS.1. Reduce Infusion Rate: Administer DMPS over a longer period (e.g., 15-30 minutes) to avoid a rapid spike in plasma concentration. 2. Dose Titration: Start with a lower dose and gradually increase to the target dose while continuously monitoring blood pressure.
Sustained hypotension during and after DMPS infusion. High dose of DMPS causing prolonged vasodilation. Interaction with anesthetic agents.1. Dose Re-evaluation: Assess if the DMPS dose can be lowered while maintaining therapeutic efficacy for the specific research question. 2. Anesthetic Adjustment: Many anesthetic agents cause vasodilation and can potentiate hypotension.[4] Reduce the concentration of inhalant anesthetics if possible. Consider anesthetic protocols with minimal cardiovascular depression.[4]
Hypotension is unresponsive to reduced infusion rate and anesthetic adjustment. Significant vasodilation requiring pharmacological intervention.1. Fluid Bolus: Administer an intravenous bolus of warmed isotonic crystalloids (e.g., 10-20 mL/kg for dogs) to increase intravascular volume.[5] 2. Administer Vasopressors: If fluid therapy is insufficient, consider the use of vasopressors. Norepinephrine (B1679862) is often the first-line choice for treating vasodilatory hypotension.[6] Dopamine (B1211576) can also be used.[7] (See Table 2 for dosages).
Difficulty in maintaining stable blood pressure throughout the experiment. Underlying cardiovascular instability in the animal model or persistent effects of DMPS.1. Continuous Rate Infusion (CRI) of Vasopressors: For sustained support, a CRI of a vasopressor like norepinephrine or dopamine may be necessary.[5][6] 2. Pre-emptive Measures: In subsequent experiments, consider pre-emptive fluid loading before DMPS administration in well-hydrated animals.

Quantitative Data Summary

Table 1: DMPS Dosages Used in Animal Studies

Animal ModelRoute of AdministrationDoseObserved Cardiovascular EffectsReference
DogIntravenous (i.v.)15 mg/kgMarginal, non-significant effects on aortic and perfusion pressure.[3]
DogIntravenous (i.v.)75 mg/kgMarked decrease in femoral blood pressure and blood flow.[3]
DogIntravenous (i.v.)150 mg/kgCirculatory failure and respiratory arrest.[3]
RabbitIntravenous (i.v.)50 mg/kg/week for 10 weeksNo significant changes in blood pressure or electrocardiogram.[8]

Table 2: Pharmacological Agents for Managing Vasodilatory Hypotension in Animal Models

AgentMechanism of ActionTypical Dosage Range (Dogs)Key Considerations
Norepinephrine Potent alpha-1 adrenergic agonist, causing peripheral vasoconstriction.0.1 - 2 µg/kg/min CRIFirst-line treatment for vasodilatory shock. Monitor for excessive vasoconstriction and arrhythmias.[6]
Dopamine Dose-dependent effects: at moderate doses, beta-1 adrenergic effects increase cardiac output; at higher doses, alpha-1 effects cause vasoconstriction.5 - 15 µg/kg/min CRICan be used to increase both cardiac output and blood pressure. May cause tachycardia.[5][7]
Vasopressin V1 receptor agonist, causing vasoconstriction independent of adrenergic receptors.0.5 - 2.5 mU/kg/min CRIUseful in cases refractory to catecholamines. Does not typically cause tachycardia.
Dobutamine Primarily a beta-1 adrenergic agonist, increasing cardiac contractility and output.2 - 10 µg/kg/min CRIUsed if myocardial depression is a contributing factor to hypotension. Can cause tachycardia.

Note: Dosages are general guidelines and should be adjusted based on the specific animal model, anesthetic protocol, and continuous monitoring of cardiovascular parameters.

Experimental Protocols

Protocol 1: Intravenous DMPS Administration with Hypotension Management

  • Animal Preparation: Anesthetize the animal using a protocol known to have minimal cardiovascular depressant effects (e.g., opioid/benzodiazepine combination with low-dose inhalant). Place an intravenous catheter for drug administration and fluid therapy. For continuous and accurate blood pressure monitoring, place an arterial catheter connected to a pressure transducer.

  • Baseline Monitoring: Allow the animal to stabilize after instrumentation. Record baseline mean arterial pressure (MAP), heart rate (HR), and other relevant physiological parameters for at least 15-20 minutes.

  • DMPS Administration:

    • Prepare the DMPS solution in sterile saline.

    • Administer DMPS via a syringe pump for a slow, controlled infusion over 15-30 minutes.

    • Continuously monitor MAP and HR during the infusion.

  • Hypotension Management:

    • If MAP decreases by more than 20-25% from baseline or below a critical value (e.g., 60 mmHg), initiate countermeasures.

    • Step 1: Decrease the concentration of the inhalant anesthetic.

    • Step 2: If hypotension persists, administer a bolus of warmed isotonic crystalloid solution (e.g., Lactated Ringer's solution, 10-20 mL/kg in dogs over 10-15 minutes).

    • Step 3: If hypotension is still not resolved, initiate a continuous rate infusion (CRI) of a vasopressor (e.g., norepinephrine starting at 0.1 µg/kg/min) and titrate to effect.

  • Post-Infusion Monitoring: Continue to monitor cardiovascular parameters for at least 60 minutes post-infusion to ensure stability.

Visualizations

DMPS_Hypotension_Pathway cluster_DMPS DMPS Administration cluster_Vessel Vascular Smooth Muscle Cell cluster_Effect Systemic Effect DMPS DMPS (i.v.) Vasodilation Vasodilation DMPS->Vasodilation Direct Action? Ca_Channel L-type Ca++ Channels (Inhibition?) Vasodilation->Ca_Channel NO_Pathway Nitric Oxide Pathway (Activation?) Vasodilation->NO_Pathway Ca_Influx Decreased Ca++ Influx Ca_Channel->Ca_Influx Relaxation Myosin Light Chain Dephosphorylation NO_Pathway->Relaxation Ca_Influx->Relaxation PVR Decreased Peripheral Vascular Resistance Relaxation->PVR Hypotension Hypotension PVR->Hypotension Experimental_Workflow Start Start Experiment Prep Animal Preparation & Anesthesia Start->Prep Baseline Baseline Monitoring (MAP, HR) Prep->Baseline Administer_DMPS Slow IV Infusion of DMPS Baseline->Administer_DMPS Monitor Continuous BP Monitoring Administer_DMPS->Monitor Check_BP Hypotension? (MAP < 60 mmHg) Monitor->Check_BP Reduce_Anesthesia Reduce Anesthetic Depth Check_BP->Reduce_Anesthesia Yes Continue_Monitoring Continue Experiment with Monitoring Check_BP->Continue_Monitoring No Reduce_Anesthesia->Monitor Fluid_Bolus Administer Fluid Bolus Reduce_Anesthesia->Fluid_Bolus If persists Fluid_Bolus->Monitor Vasopressor Start Vasopressor CRI Fluid_Bolus->Vasopressor If persists Vasopressor->Monitor End End Experiment Continue_Monitoring->End

References

Technical Support Center: Long-Term Storage and Stability of DMPS Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term storage, stability, and handling of DMPS (2,3-Dimercapto-1-propanesulfonic acid) compounds.

Frequently Asked Questions (FAQs)

General Information

Q1: What is DMPS? A1: this compound (DMPS) and its sodium salt are chelating agents that form complexes with various heavy metals.[1][2] It is structurally related to dimercaprol (B125519) (BAL) but has higher water solubility.[3][4] DMPS is primarily used as an antidote for heavy metal intoxication, binding to metals like mercury, lead, and arsenic to facilitate their excretion from the body.[5][6]

Q2: What are the key chemical properties of DMPS sodium salt? A2: DMPS sodium salt is a water-soluble, hydrophilic compound.[7][8] Its chelating efficacy comes from its two sulfhydryl (-SH) groups, which have a high affinity for metal ions.[6] It is known to be highly reactive with oxygen, which can affect its stability.[8]

Long-Term Storage of Solid DMPS

Q3: What are the recommended storage conditions for solid DMPS sodium salt? A3: For long-term stability, solid DMPS sodium salt hydrate (B1144303) should be stored at -20°C.[7] Under these conditions, the compound is reported to be stable for at least four years.[7] General best practices for chemical storage also emphasize controlling humidity and light exposure to prevent degradation.[9][10]

Q4: Can I store solid DMPS at room temperature? A4: While room temperature storage (15–25°C) is common for many stable compounds, the recommended condition for DMPS sodium salt is -20°C to ensure maximum long-term stability.[7][9] Exposure to fluctuating temperatures, humidity, and oxygen can lead to degradation over time.[8][9]

Table 1: Recommended Long-Term Storage Conditions for Solid DMPS
ParameterRecommended ConditionRationale
Temperature -20°C[7]Preserves chemical integrity and ensures long-term stability (≥ 4 years).[7]
Atmosphere Store in a tightly sealed container.DMPS is highly oxygen reactive; limiting air exposure prevents oxidative degradation.[8]
Light Store in the dark (e.g., amber vial).Protects against potential light-induced degradation.[10]
Humidity Store in a dry environment.Prevents hygroscopic absorption and potential hydrolysis.
Preparation and Storage of DMPS Solutions

Q5: What solvents can be used to dissolve DMPS sodium salt? A5: DMPS sodium salt hydrate is readily soluble in phosphate-buffered saline (PBS, pH 7.2), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[7] It is only slightly soluble in ethanol.[7]

Table 2: Solubility of DMPS Sodium Salt Hydrate[7]
SolventSolubility
PBS (pH 7.2)≥10 mg/mL
DMSO≥10 mg/mL
DMF≥10 mg/mL
Ethanol0.1–1 mg/mL

Q6: How should I prepare a stock solution? A6: To prepare a stock solution, dissolve the DMPS sodium salt in an appropriate buffer (like PBS) or solvent (like DMSO) to the desired concentration. It is crucial to use high-purity solvents and prepare solutions fresh whenever possible due to the compound's limited stability in solution.

Q7: How stable is DMPS in aqueous solutions? A7: DMPS is not very stable in aqueous solutions, particularly at neutral pH. One study found that in a DMPS solution in distilled water (pH 7.0) at 24°C, no titratable mercapto groups remained after seven days.[3] Stability is significantly improved at a lower pH; at pH 5.0, 78-87% of the mercapto groups were retained over the same period.[3]

Q8: What is the best way to store DMPS solutions for short-term use? A8: Given its instability in solution, it is highly recommended to prepare DMPS solutions fresh before each experiment. If short-term storage is unavoidable, store the solution at 2-8°C for no longer than 24 hours and protect it from light and air. For longer-term storage, consider preparing aliquots and freezing them at -80°C, although freeze-thaw cycles should be avoided.[11]

Table 3: Stability of Aqueous DMPS Solutions[3]
pHTemperatureDurationRemaining Mercapto Groups
7.024°C7 days0%
5.024°C7 days78-87%

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of DMPS compounds.

Q9: My DMPS solution has turned cloudy or has a precipitate. What happened? A9: Cloudiness or precipitation can occur due to several reasons:

  • Degradation: DMPS can oxidize, especially in neutral or alkaline solutions exposed to air, forming disulfide polymers that are less soluble.[8]

  • Solubility Limit Exceeded: You may have exceeded the solubility limit of DMPS in the chosen solvent.

  • Low Temperature: If a concentrated solution was refrigerated, the compound might have precipitated out. Gently warm the solution to see if it redissolves.

Q10: My experiment is not working, and I suspect the DMPS has lost its activity. How can I check this? A10: Loss of activity is typically due to the oxidation of the thiol (-SH) groups, which are essential for chelation.[3][4]

  • Check Solution Age and Storage: Verify that the solution was freshly prepared and stored correctly. Solutions older than a few hours at room temperature, especially at neutral pH, are likely degraded.[3]

  • Analytical Confirmation: The most definitive way to check for degradation is through analytical methods like HPLC, which can quantify the amount of active DMPS remaining.[12]

Q11: How can I prevent the degradation of my DMPS compound? A11: To minimize degradation:

  • Solid Storage: Store solid DMPS at -20°C in a tightly sealed container, protected from light.[7]

  • Solution Preparation: Prepare solutions fresh for each use. If using an aqueous buffer, consider using one with a slightly acidic pH (around 5.0) if your experimental design allows.[3]

  • Degassed Solvents: Use deoxygenated solvents to reduce oxidative degradation.

  • Inert Atmosphere: Handle the solid and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[9]

Logical Troubleshooting Workflow

troubleshooting_workflow Troubleshooting DMPS Experimental Issues start Unexpected Experimental Result check_solution Was the DMPS solution prepared fresh (<24h)? start->check_solution check_storage How was the solid DMPS stored? check_solution->check_storage Yes prepare_fresh Action: Prepare a fresh DMPS solution. check_solution->prepare_fresh No storage_ok Correctly (-20°C, sealed) check_storage->storage_ok storage_bad Incorrectly (e.g., Room Temp) check_storage->storage_bad re_run_exp Re-run Experiment prepare_fresh->re_run_exp check_protocol Review experimental protocol. Check pH, concentrations, and potential interferences. storage_ok->check_protocol order_new Action: Order new DMPS. Old stock may be compromised. storage_bad->order_new order_new->prepare_fresh

Caption: Logical workflow for troubleshooting DMPS-related experimental failures.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMPS Stock Solution

Objective: To prepare a standardized aqueous stock solution of DMPS for use in cellular or biochemical assays.

Materials:

  • DMPS sodium salt monohydrate (MW: 228.3 g/mol )[7]

  • Phosphate-Buffered Saline (PBS), pH 7.2, sterile

  • Deionized water, sterile and deoxygenated (optional)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate Mass: Determine the mass of DMPS sodium salt needed. For 1 mL of a 10 mM solution:

    • Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 228.3 g/mol = 2.283 mg

  • Weighing: Accurately weigh the calculated amount of DMPS in a sterile microcentrifuge tube. To minimize oxygen exposure, perform this step quickly.

  • Dissolution: Add the desired volume of sterile PBS (or other appropriate solvent) to the tube.

  • Mixing: Vortex gently until the solid is completely dissolved.

  • Use Immediately: Use the solution immediately to prevent degradation. Do not store aqueous solutions at room temperature or 4°C for more than a few hours.

Experimental Workflow: DMPS Solution Preparation

solution_prep_workflow DMPS Stock Solution Preparation Workflow cluster_prep Preparation cluster_use Usage and Storage calc 1. Calculate required mass of DMPS weigh 2. Weigh solid DMPS in sterile tube calc->weigh add_solvent 3. Add appropriate volume of sterile solvent (e.g., PBS) weigh->add_solvent dissolve 4. Vortex until fully dissolved add_solvent->dissolve use_now 5. Use solution immediately in experiment dissolve->use_now store If necessary, aliquot and store at -80°C. Avoid freeze-thaw cycles. use_now->store Short-term storage only

Caption: Standard workflow for preparing a DMPS stock solution for experimental use.

Protocol 2: Assessing DMPS Stability by HPLC

Objective: To quantify the degradation of DMPS in a solution over time using High-Performance Liquid Chromatography (HPLC).

Principle: This method separates DMPS from its degradation products (e.g., disulfide-linked dimers/polymers). The decrease in the peak area of the DMPS monomer over time indicates its degradation rate. This is a stability-indicating method.[13]

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • DMPS solution to be tested

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: Acetonitrile

  • Freshly prepared DMPS standard of known concentration

Procedure:

  • Sample Preparation: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the DMPS solution being tested and dilute it to fall within the linear range of the standard curve.

  • Standard Curve: Prepare a series of dilutions of the fresh DMPS standard and inject them to create a standard curve of peak area versus concentration.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution (e.g., 95% A / 5% B)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the test samples from each time point. Identify the peak corresponding to DMPS based on the retention time of the fresh standard.

  • Quantification: Calculate the concentration of DMPS in each sample using the standard curve.

  • Stability Calculation: Plot the concentration of DMPS versus time. The rate of decrease reflects the stability of the compound under the tested conditions.

DMPS Mechanism of Action

DMPS functions as a heavy metal chelator. Its primary signaling or interaction pathway is the direct binding and removal of toxic metal ions from the body.

Chelation Signaling Pathway

chelation_pathway DMPS Chelation and Excretion Pathway DMPS DMPS administered (IV or Oral) Complex DMPS-Metal Complex Formation (via Thiol Groups) DMPS->Complex Metal Toxic Heavy Metal (e.g., Hg, Pb, As) in Tissues/Blood Metal->Complex Kidney Complex transported to Kidneys Complex->Kidney Water-soluble Urine Excretion in Urine Kidney->Urine

Caption: Simplified pathway of DMPS heavy metal chelation and renal excretion.

References

Validation & Comparative

A Comparative Analysis of DMPS and DMSA for Mercury Chelation: Efficacy, Protocols, and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuances of chelating agents is paramount for effective therapeutic strategies against heavy metal toxicity. This guide provides an objective comparison of two prominent dithiol chelators, sodium 2,3-dimercapto-1-propanesulfonate (DMPS) and meso-2,3-dimercaptosuccinic acid (DMSA), in the context of mercury chelation. We present a synthesis of experimental data on their efficacy, detailed methodologies from key studies, and an exploration of their mechanisms of action.

Quantitative Efficacy in Mercury Excretion

The primary measure of a chelating agent's efficacy is its ability to increase the urinary excretion of the target heavy metal. The following tables summarize quantitative data from human and animal studies on the impact of DMPS and DMSA on mercury excretion.

Table 1: Human Studies on Urinary Mercury Excretion

Chelating AgentDosage and AdministrationDuration of Urine CollectionBaseline Mercury ExcretionPost-Chelation Mercury ExcretionFold IncreaseReference
DMPS300 mg, oral24 hoursNot specified7.6-fold increase7.6[1]
DMPS3 mg/kg, intravenousNot specifiedNot specified3- to 107-fold increase3 - 107N/A
DMSA2 g, oral24 hoursVaries by exposureSignificantly higher than baselineNot specified[2]
DMSA30 mg/kg, oral12 hoursNo significant difference between groupsSignificantly higher in fish eatersNot specified[3]
DMSA20 mg/kg/day, oral14 daysNot specified65% average increase1.65[4]
DMSA10 mg/kg (2 doses)24 hours4.3 µg/24 hr7.8 µg/24 hr1.8N/A

Table 2: Comparative and Animal Studies Data

Chelating AgentAnimal ModelMercury ExposureTreatment RegimenKey FindingsReference
DMPSRatsMethylmercury hydroxide (B78521) (10 ppm in drinking water) for 9 weeksSingle IP injection of 100 mg/kgKidney Hg2+ and CH3Hg+ declined 38% and 59% respectively. Urine Hg2+ and CH3Hg+ increased 7.2-fold and 28.3-fold.[5]
DMSAMiceMethylmercuric chloride injection1 mmol SH/kg per day for 8 days>66% reduction in brain mercury.[6]
DMPS vs. DMSARatsInorganic mercuryNot specifiedDMPS was more effective than DMSA in reducing the renal burden of mercury.[7]
DMPS vs. DMSAHuman Case ReportIntravenous elemental mercury5-day oral treatmentCumulative renal elimination: DMPS (8 mg), DMSA (3 mg).N/A

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common experimental protocols for DMPS and DMSA challenge tests.

DMPS Challenge Protocol (Intravenous)

A frequently cited protocol for an intravenous DMPS challenge test to assess mercury body burden involves the following steps:

  • Pre-Chelation Urine Collection: A baseline urine sample is collected, often a first morning void or a timed collection (e.g., 2-6 hours), to measure baseline mercury excretion.[8]

  • Administration: DMPS is administered intravenously at a dose of 3 mg/kg body weight.[9] The infusion is typically given slowly over 15-20 minutes.

  • Post-Chelation Urine Collection: Urine is collected for a specified period, commonly 6 hours, immediately following the infusion.[8][10] Some protocols may use a 24-hour collection period.

  • Sample Analysis: Both pre- and post-chelation urine samples are analyzed for mercury content, often normalized to creatinine (B1669602) concentration to account for urine dilution.

DMSA Challenge Protocol (Oral)

The oral DMSA challenge is a common method for evaluating mercury levels. A typical protocol is as follows:

  • Pre-Chelation Urine Collection: A baseline 12-hour or 24-hour urine sample is collected prior to DMSA administration.[11]

  • Administration: DMSA is administered orally, with dosages ranging from 10 mg/kg to 30 mg/kg of body weight.[3][12]

  • Post-Chelation Urine Collection: A timed urine collection, typically for 6, 12, or 24 hours, is initiated after DMSA ingestion.[2][11]

  • Sample Analysis: Pre- and post-challenge urine samples are analyzed for mercury concentration, usually expressed as micrograms per gram of creatinine.

Mechanism of Action: A Re-evaluation

Contrary to the traditional understanding of chelation, recent studies using X-ray absorption spectroscopy and density functional theory calculations suggest that neither DMPS nor DMSA forms a true, stable chelate complex with mercuric ions.[13][14][15][16] A true chelate involves the formation of a ring structure with the metal ion. Instead, it is proposed that these dithiol compounds form more complex structures, potentially involving multiple chelator molecules and mercury atoms.[14]

The primary mechanism of action for both DMPS and DMSA in mercury detoxification is the formation of water-soluble complexes with mercury in the bloodstream and kidneys, which are then readily excreted in the urine.[17] Their effectiveness is largely attributed to their dithiol groups, which have a high affinity for mercury.

Below is a DOT script and the corresponding diagram illustrating the generalized workflow of a chelation challenge test.

Chelation_Challenge_Workflow cluster_pre Pre-Chelation Phase cluster_admin Administration Phase cluster_post Post-Chelation Phase Pre_Urine Baseline Urine Collection Chelator_Admin Administer Chelating Agent (DMPS or DMSA) Pre_Urine->Chelator_Admin Establish Baseline Post_Urine Timed Urine Collection Chelator_Admin->Post_Urine Initiate Chelation Analysis Urine Mercury Analysis Post_Urine->Analysis Quantify Excretion

Caption: Workflow of a typical chelation challenge test.

The following diagram illustrates the proposed simplified mechanism of mercury binding and excretion facilitated by DMPS or DMSA.

Mercury_Chelation_Mechanism Mercury Mercury (Hg²⁺) in Blood/Tissues Complex Hg-Chelator Complex (Water-Soluble) Mercury->Complex Binding Chelator DMPS or DMSA (Dithiol Compound) Chelator->Complex Formation Kidney Kidneys Complex->Kidney Transport Urine Urine Excretion Kidney->Urine Filtration & Excretion

Caption: Simplified mercury binding and excretion pathway.

Impact on Essential Minerals and Side Effects

A critical consideration in chelation therapy is the potential for depletion of essential minerals. Both DMPS and DMSA can increase the urinary excretion of copper and zinc.[1][18] One study reported that a 300 mg oral dose of DMPS led to a 12-fold increase in copper excretion and a 1.5-fold increase in zinc excretion over 24 hours.[1] DMSA has also been shown to significantly increase the excretion of copper and zinc, although the effect on zinc may be less pronounced than with DMPS.[19][20]

Common side effects for both chelators are generally mild and can include gastrointestinal upset, skin rashes, and fatigue.[21][22] Due to its approval by the U.S. Food and Drug Administration (FDA) for treating lead poisoning in children, DMSA is often considered to have a more established safety profile in some regions.[21] DMPS is not FDA-approved but is widely used in other countries.[21]

Conclusion

Both DMPS and DMSA are effective dithiol chelating agents that significantly enhance the urinary excretion of mercury. The choice between them may depend on the specific clinical scenario, including the form of mercury exposure, the route of administration, and regulatory approval status. While DMPS may be more effective in mobilizing inorganic mercury from the kidneys, some animal studies suggest DMSA is more effective at reducing brain mercury levels. A key finding from advanced analytical studies is that neither compound appears to form a true chelate with mercury, a factor that may influence the design of future, more efficient chelating agents. Further direct comparative studies in human populations are needed to provide a more definitive quantitative comparison of their efficacy. Researchers and clinicians must also consider their impact on essential mineral excretion and their respective side effect profiles when designing treatment protocols.

References

A Comparative Analysis of DMPS and EDTA for Lead Removal: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the efficacy, mechanisms, and safety profiles of Dimercaptopropanesulfonic acid (DMPS) and Ethylenediaminetetraacetic acid (EDTA) in the treatment of lead poisoning, supported by experimental data.

This guide provides a comprehensive analysis of two prominent chelating agents, DMPS and EDTA, for the removal of lead from the body. The information is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their performance based on available scientific literature.

At a Glance: Key Differences Between DMPS and EDTA

FeatureDMPS (Sodium 2,3-dimercapto-1-propanesulfonate)EDTA (Ethylenediaminetetraacetic acid)
Administration Route Primarily oral, also available for intravenous use.[1][2]Intravenous infusion.[3][4][5]
Primary Metal Affinity High affinity for mercury, also effective for lead and arsenic.[4][6][7]High affinity for lead and cadmium.[3][4][6][7]
FDA Approval (U.S.) Not FDA-approved, but available for compounding.[2][4]FDA-approved for treating lead poisoning.[3][4][5]
Distribution Extracellular and to a small extent intracellular.[8]Primarily extracellular.[5]
Potential Side Effects Gastrointestinal upset, skin reactions, potential for essential mineral depletion (especially copper).[4]Kidney strain, hypocalcemia, depletion of essential minerals (especially zinc and manganese).[3][4]

Quantitative Comparison of Efficacy and Side Effects

The following tables summarize quantitative data from studies comparing the performance of DMPS and EDTA in lead chelation and their impact on essential minerals.

Table 1: Lead Removal Efficacy

ParameterDMPSEDTASource
Urinary Lead Excretion Effective in increasing urinary lead excretion.[6][7]Highly effective in increasing urinary lead excretion.[9][6][7][9]
Comparative Efficacy Considered less efficient than CaNa2EDTA for lead mobilization in some studies.[8]Generally considered a very effective chelator for lead.[5][5][8]

Table 2: Impact on Essential Minerals

Essential MineralDMPSEDTASource
Zinc May cause some depletion.Significant depletion, often requiring supplementation.[3][4][8][3][4][8]
Copper Can cause significant copper excretion.[6][7]Less impact on copper compared to DMPS.[6][7]
Manganese Less data available.Can increase excretion.
Calcium Does not significantly bind with calcium.[7]Can bind with calcium, potentially leading to hypocalcemia.[3][4][3][4][7]

Mechanisms of Action

Both DMPS and EDTA are chelating agents, which means they form stable, water-soluble complexes with heavy metals, facilitating their excretion from the body, primarily through the urine.[4][10]

DMPS Chelation Pathway

DMPS is a dithiol compound, meaning it has two sulfur-hydrogen groups that are key to its chelating activity. These sulfhydryl groups form strong bonds with lead ions, creating a stable DMPS-lead complex that can be filtered by the kidneys and eliminated in the urine.[8]

DMPS_Chelation cluster_blood Bloodstream cluster_complex Chelation cluster_kidney Kidney cluster_urine Excretion Lead Lead (Pb²⁺) Complex DMPS-Lead Complex Lead->Complex binds to DMPS DMPS DMPS->Complex Filtration Glomerular Filtration Complex->Filtration transported to Urine Urine Excretion Filtration->Urine excreted in

Caption: DMPS chelates lead in the bloodstream, forming a complex that is then excreted via the kidneys.

EDTA Chelation Pathway

EDTA is a polyamino carboxylic acid. Its molecule can form a "claw" around a lead ion, forming multiple bonds to create a very stable, water-soluble EDTA-lead complex. This complex is then readily excreted by the kidneys.[10][11]

EDTA_Chelation cluster_blood Bloodstream cluster_complex Chelation cluster_kidney Kidney cluster_urine Excretion Lead Lead (Pb²⁺) Complex EDTA-Lead Complex Lead->Complex chelates EDTA EDTA EDTA->Complex Filtration Glomerular Filtration Complex->Filtration transported to Urine Urine Excretion Filtration->Urine excreted in

Caption: EDTA encapsulates lead ions in the bloodstream, facilitating their removal through the kidneys.

Experimental Protocols

The following are generalized experimental protocols for the administration of DMPS and EDTA in a clinical research setting for lead chelation. Specific dosages and durations may vary based on the study design and patient characteristics.

Oral DMPS Administration Protocol
  • Patient Screening: Participants undergo a thorough medical history, physical examination, and baseline laboratory tests, including complete blood count, liver function tests, renal function tests, and baseline blood and urine lead levels.

  • Dosage: A common oral dosage for adults is 10 mg/kg body weight, administered as a single dose.[1][12] For chronic exposure, daily doses of 200-400 mg may be used.[1][13]

  • Administration: The patient takes the DMPS capsule(s) on an empty stomach to ensure efficient absorption.[12]

  • Urine Collection: A complete urine collection is typically performed for 6 to 24 hours post-administration to measure the amount of excreted lead.[1][12]

  • Monitoring: Patients are monitored for any adverse effects, such as gastrointestinal upset or skin reactions. Blood and urine parameters are re-evaluated at the end of the study period.

  • Mineral Supplementation: Due to the potential for essential mineral depletion, particularly copper, supplementation may be required.[4]

Intravenous EDTA Administration Protocol
  • Patient Screening: Similar to the DMPS protocol, a comprehensive screening is conducted, with a strong emphasis on assessing renal function due to the potential for nephrotoxicity.[14]

  • Dosage: A typical adult dose is 1 gram of Ca-EDTA administered intravenously.[9] The infusion is often diluted in a saline solution.[3]

  • Administration: The EDTA solution is infused slowly over a period of 1 to 3 hours.[14]

  • Urine Collection: Urine is collected for 8 to 24 hours following the infusion to quantify lead excretion.[9]

  • Monitoring: Vital signs, renal function (serum creatinine), and electrolyte levels are closely monitored during and after the infusion.[3]

  • Mineral Supplementation: Supplementation with zinc and other essential minerals is often necessary to counteract the effects of chelation.[3][4][8]

Analytical Methods

The determination of lead concentrations in blood and urine samples is crucial for assessing the efficacy of chelation therapy. The most common and reliable analytical technique is Graphite Furnace Atomic Absorption Spectrometry (GF-AAS) .[15][16] This method offers high sensitivity and is suitable for measuring the low concentrations of lead typically found in biological samples. Another highly sensitive technique is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[17]

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for a comparative study of DMPS and EDTA.

Comparative_Workflow cluster_setup Study Setup cluster_treatment Treatment Arms cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis A Patient Recruitment & Screening B Baseline Data Collection (Blood & Urine Lead, Essential Minerals) A->B C Randomization B->C D Group 1: Oral DMPS Administration C->D E Group 2: Intravenous EDTA Administration C->E F Post-Treatment Urine Collection (Lead & Essential Mineral Analysis) D->F G Adverse Event Monitoring D->G E->F E->G H Follow-up Blood Tests F->H G->H I Statistical Comparison of Lead Excretion H->I J Analysis of Essential Mineral Depletion H->J K Safety Profile Assessment H->K

Caption: A typical workflow for a clinical trial comparing the efficacy and safety of DMPS and EDTA.

Conclusion

Both DMPS and EDTA are effective chelating agents for the removal of lead from the body. The choice between the two often depends on the specific clinical scenario, including the severity of lead poisoning, the presence of other heavy metal co-exposures, and the patient's renal function. EDTA, administered intravenously, is a potent and FDA-approved treatment for lead poisoning. Oral DMPS offers a more convenient administration route and may be particularly useful in cases of co-exposure to mercury. However, its use for lead poisoning is not as well-established as EDTA in the United States. Careful monitoring of renal function and essential mineral levels is critical with both agents to mitigate potential side effects. Further research is needed to establish more definitive comparative efficacy data and to optimize treatment protocols for various patient populations.

References

Cross-Species Compass: Navigating the Metabolic and Excretory Landscape of DMPS

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The chelating agent 2,3-Dimercapto-1-propanesulfonic acid (DMPS) is a valuable tool in managing heavy metal toxicity. However, its efficacy and safety profile are intrinsically linked to its metabolic fate and excretion patterns, which can vary significantly across different species. Understanding these cross-species differences is paramount for preclinical to clinical translation. This guide provides a comparative overview of DMPS metabolism and excretion, supported by available experimental data and detailed methodologies, to aid researchers in navigating the complexities of its pharmacokinetics.

Quantitative Analysis of DMPS Excretion: A Species Snapshot

SpeciesAdministration RouteDoseTimeframe% of Dose Excreted in Urine (Parent DMPS)% of Dose Excreted in Urine (Disulfide Metabolites)Total % of Dose Recovered in UrineReference
Human Intravenous3.0 mg/kg96 hours10%74%84%

Elucidating the Metabolic Journey of DMPS

The biotransformation of DMPS primarily involves the formation of disulfide metabolites. While the precise enzymatic pathways are not fully detailed across species, the general metabolic fate involves the oxidation of the thiol groups.

Proposed Metabolic Pathway of DMPS

The following diagram illustrates the proposed metabolic pathway of DMPS, leading to the formation of various disulfide forms. This pathway is believed to be a key determinant of its chelating activity and subsequent elimination.

DMPS_Metabolism cluster_absorption Absorption & Distribution cluster_metabolism Metabolism cluster_excretion Excretion DMPS_Administered Administered DMPS DMPS_Parent Parent DMPS (in circulation) DMPS_Administered->DMPS_Parent Enters Systemic Circulation Disulfides Disulfide Metabolites (e.g., cyclic disulfides, mixed disulfides with cysteine) DMPS_Parent->Disulfides Oxidation of Thiol Groups Urine_Excretion Urinary Excretion DMPS_Parent->Urine_Excretion Disulfides->Urine_Excretion

Caption: Proposed metabolic pathway of DMPS.

Experimental Corner: Methodologies for DMPS Analysis

Accurate quantification of DMPS and its metabolites is crucial for pharmacokinetic studies. The following provides an overview of a typical experimental protocol for such an analysis.

Experimental Workflow for DMPS Pharmacokinetic Studies

experimental_workflow cluster_in_vivo In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data_analysis Data Interpretation Animal_Model Select Animal Model (e.g., Rat, Mouse, Dog) Dosing Administer DMPS (e.g., Intravenous, Oral) Animal_Model->Dosing Sample_Collection Collect Biological Samples (Urine, Blood, Feces) at timed intervals Dosing->Sample_Collection Extraction Extract DMPS and Metabolites (e.g., Solid-Phase Extraction) Sample_Collection->Extraction Derivatization Derivatization (if necessary) to improve detection Extraction->Derivatization LC_MS LC-MS/MS Analysis (Quantification of parent drug and metabolites) Derivatization->LC_MS PK_Analysis Pharmacokinetic Modeling (Determine half-life, clearance, etc.) LC_MS->PK_Analysis Comparison Cross-Species Comparison PK_Analysis->Comparison

Caption: General experimental workflow for DMPS studies.

Key Experimental Protocols

1. Animal Dosing and Sample Collection (Rodent Model - Rat):

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Acclimatization: Animals are housed in metabolic cages for at least 3 days prior to the study to allow for adaptation and baseline urine collection.

  • Dosing: DMPS is dissolved in sterile saline and administered via intravenous (IV) injection into the tail vein or via oral gavage.

  • Urine and Feces Collection: Urine and feces are collected separately at predefined intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, 48-72, and 72-96 hours) using metabolic cages. The volume of urine is recorded, and an aliquot is immediately stabilized (e.g., by adding a reducing agent like dithiothreitol) and stored at -80°C until analysis. Fecal samples are collected, weighed, and stored at -80°C.

  • Blood Collection: Blood samples (approximately 0.25 mL) are collected from the tail vein at various time points into tubes containing an anticoagulant (e.g., EDTA) and a stabilizing agent. Plasma is separated by centrifugation and stored at -80°C.

2. Analytical Method for DMPS and Disulfide Metabolites in Urine:

  • Principle: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of DMPS and its disulfide metabolites.

  • Sample Preparation:

    • Thaw urine samples on ice.

    • To an aliquot of urine, add an internal standard (e.g., a stable isotope-labeled DMPS).

    • For the analysis of total DMPS (parent + disulfides), a reduction step is necessary. Treat the sample with a reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP) to convert the disulfide metabolites back to the parent DMPS form.

    • For the separate quantification of the parent drug and metabolites, omit the reduction step.

    • Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.

  • HPLC-MS/MS Conditions:

    • HPLC Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid, is commonly employed.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used. Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection of the parent DMPS and its metabolites.

Discussion and Future Directions

The available data clearly indicate that DMPS undergoes significant metabolism to disulfide forms, which are then renally excreted. The human pharmacokinetic profile shows that the majority of the administered dose is eliminated in the urine as these metabolites.

A critical knowledge gap is the lack of direct comparative pharmacokinetic data for DMPS in commonly used preclinical species. Such studies are essential for establishing appropriate animal models that can accurately predict the metabolic fate and clearance of DMPS in humans. Future research should focus on conducting comprehensive pharmacokinetic studies in species such as rats, mice, and dogs, employing standardized protocols for dosing, sample collection, and analysis.

Furthermore, a more detailed elucidation of the specific enzymes and pathways involved in DMPS biotransformation across species would provide a deeper understanding of potential inter-individual and inter-species variability. This knowledge is crucial for refining dose adjustments and predicting potential drug-drug interactions, ultimately leading to the safer and more effective use of DMPS in clinical practice.

A Comparative Analysis of DMPS and Novel Chelating Agents for Heavy Metal Detoxification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heavy metal toxicity presents a significant challenge to human health, necessitating effective therapeutic interventions. For decades, chelating agents have been the cornerstone of treatment, with 2,3-dimercapto-1-propanesulfonic acid (DMPS) being a prominent agent, particularly for mercury and arsenic poisoning. However, the landscape of chelation therapy is evolving with the emergence of novel agents. This guide provides an objective comparison of the efficacy of DMPS with other chelators, supported by experimental data, detailed methodologies, and visualizations of relevant biological pathways.

Comparative Efficacy of Chelating Agents

The selection of a chelating agent is guided by its affinity for specific metals, route of administration, and potential side effects. This section provides a quantitative comparison of DMPS with meso-2,3-dimercaptosuccinic acid (DMSA), ethylenediaminetetraacetic acid (EDTA), and the novel chelator N,N'-bis-(2-mercaptoethyl) isophthalamide (B1672271) (NBMI or Emeramide).

Metal Excretion Following Chelation

The primary measure of a chelator's efficacy is its ability to increase the urinary excretion of heavy metals. The following tables summarize data from various studies comparing the mobilization of key toxic metals by different chelating agents.

Table 1: Comparison of Urinary Mercury and Lead Excretion with Different Chelating Agents

Chelating AgentMetalAdministration RouteDosageFold Increase in Urinary Excretion (Approximate)Reference
DMPS MercuryIntravenous3 mg/kg3 to 107-fold[1]
MercuryOral300 mg7.6-fold (24-hour excretion)[2]
LeadIntravenous3 mg/kg- (Less effective than DMSA for lead)[3]
DMSA MercuryOral10 mg/kg (2 doses)1.8-fold (post-chelation avg. 7.8 µg/24 hr vs. 4.3 µg/24 hr pre-chelation)[4]
MercuryOral-7.5-fold[3]
LeadOral10 mg/kg35-fold[3]
EDTA LeadIntravenous1 g36-fold[3]
MercuryIntravenous/Oral-Insignificant increase[3]

Note: The fold increase can vary significantly based on the individual's body burden of the metal, duration of urine collection, and the specific study protocol.

Table 2: Efficacy of NBMI (Emeramide) in Reducing Mercury Levels from a Phase IIb Clinical Trial

Treatment GroupDosageDurationOutcomeReference
NBMI100 mg or 300 mg/day14 daysSignificant, dose-dependent reduction in plasma and urine mercury concentrations.[5][5][6]
Placebo-14 daysNo significant change in mercury levels.[6]

Finding: A 14-day course of NBMI therapy resulted in a significant decrease in urinary mercury concentrations by 18–20 µg/L and plasma mercury concentrations by about 2 µg/L on a mg NBMI/Kg bodyweight/day basis.[5]

Experimental Protocols

Reproducibility and standardization are critical in the evaluation of chelating agents. Below are detailed methodologies for key experiments cited in the comparison.

Heavy Metal Provocation (Challenge) Test

This test is utilized to estimate the body burden of toxic metals by measuring their excretion following the administration of a chelating agent.

Objective: To assess the urinary excretion of heavy metals after a single dose of a chelator.

Protocol:

  • Patient Preparation: The patient should be well-hydrated. Non-essential medications and mineral supplements should be discontinued (B1498344) for at least 24-48 hours prior to the test, as advised by a clinician.

  • Baseline Urine Collection: A pre-provocation urine sample is collected to establish baseline metal excretion levels. This is typically a first-morning void or a spot collection before the chelator is administered.

  • Chelator Administration:

    • DMPS (Intravenous): 3 mg/kg body weight (up to a maximum of 250 mg) is infused slowly over 20 minutes.[7]

    • DMSA (Oral): A single dose of 10 to 30 mg/kg body weight is administered.[3]

    • EDTA (Intravenous): 1 g of CaNa2EDTA is administered intravenously.[8][9][10]

  • Urine Collection: All urine is collected in a metal-free container for a specified period, typically ranging from 6 to 24 hours post-administration.

  • Sample Analysis: The collected urine is sent to a laboratory for analysis of heavy metal concentrations, typically using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Analysis of Heavy Metals in Urine by ICP-MS

Objective: To accurately quantify the concentration of various metals in a urine sample.

Methodology:

  • Sample Preparation: Urine samples are typically diluted (e.g., 1+9) with a weak acid solution, such as 2% (v/v) nitric acid, to solubilize and stabilize the metals.[11] An internal standard (e.g., iridium, rhodium) is added to all samples, blanks, and calibrators to correct for instrumental drift and matrix effects.[11]

  • Instrumentation: An Inductively Coupled Plasma-Mass Spectrometer (ICP-MS) is used for the analysis. For some elements prone to polyatomic interferences (e.g., cadmium, manganese), a dynamic reaction cell (DRC) may be employed (ICP-DRC-MS).[11]

  • Analysis: The prepared samples are introduced into the ICP-MS. The instrument aspirates the sample, creating an aerosol that is transported to the plasma torch. The high temperature of the plasma atomizes and ionizes the elements. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. A detector quantifies the abundance of each ion, which is proportional to the concentration of the element in the original sample.

  • Data Reporting: Results are typically reported in micrograms of metal per gram of creatinine (B1669602) (µg/g creatinine) to account for variations in urine dilution.

Signaling Pathways and Experimental Workflows

Heavy metal toxicity disrupts numerous cellular signaling pathways. Chelating agents, by removing the offending metals, can help restore normal cellular function. The following diagrams, generated using the DOT language, illustrate a key pathway affected by heavy metals and a typical experimental workflow.

HeavyMetal_OxidativeStress cluster_Cell Cellular Environment HeavyMetals Heavy Metals (e.g., Hg, Pb, Cd) ROS Reactive Oxygen Species (ROS) Generation HeavyMetals->ROS Induces Antioxidants Antioxidant Defense (e.g., Glutathione) HeavyMetals->Antioxidants Depletes CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage, Protein Oxidation) ROS->CellularDamage Causes Keap1 Keap1 ROS->Keap1 Oxidizes Antioxidants->ROS Neutralizes Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and Binds Keap1->Nrf2 Transcription Transcription of Antioxidant Genes ARE->Transcription Activates Transcription->Antioxidants Increases Synthesis ChelatingAgent Chelating Agent (e.g., DMPS) ChelatingAgent->HeavyMetals Binds and Removes

Caption: Heavy metal-induced oxidative stress and the Nrf2-Keap1 pathway.

ChelationEfficacyWorkflow start Patient with Suspected Heavy Metal Exposure baseline Baseline Urine Collection (24h) start->baseline administer Administer Chelating Agent (e.g., DMPS, DMSA, EDTA) baseline->administer post_collection Post-Chelation Urine Collection (6-24h) administer->post_collection analysis Urine Sample Analysis (ICP-MS) post_collection->analysis data Quantify Metal Excretion (µg/g creatinine) analysis->data compare Compare Pre- and Post- Chelation Levels data->compare end Assess Chelator Efficacy compare->end

Caption: Experimental workflow for assessing chelator efficacy.

Discussion and Conclusion

DMPS remains a potent chelating agent, particularly for mercury and arsenic, with extensive clinical use.[7] Its intravenous administration allows for rapid action in acute poisoning scenarios. DMSA, an oral alternative, demonstrates strong efficacy for lead and is also effective for mercury, offering a more convenient administration route for chronic exposure.[3] EDTA is the agent of choice for lead and cadmium but is largely ineffective for mercury and requires intravenous administration.[3]

The novel chelating agent, NBMI (Emeramide), presents a promising alternative. As a lipophilic agent, it is proposed to cross cellular membranes and the blood-brain barrier more effectively than the water-soluble DMPS and DMSA.[5] Clinical trial data, although still emerging, suggests NBMI can effectively and safely reduce mercury body burden without causing a rebound effect.[5][6] However, direct comparative studies with DMPS using standardized protocols are needed to fully elucidate its relative efficacy.

The choice of a chelating agent should be based on a comprehensive assessment of the specific heavy metal exposure, the patient's clinical condition, and the pharmacokinetic properties of the agent. While DMPS has a long-standing role in chelation therapy, ongoing research into novel agents like NBMI is crucial for advancing the treatment of heavy metal toxicity. Researchers and drug development professionals should consider the distinct advantages and limitations of each agent when designing new therapeutic strategies.

References

In Vivo Efficacy of DMPS for Arsenic Poisoning: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2,3-Dimercapto-1-propanesulfonate (DMPS) with other chelating agents for the treatment of arsenic poisoning, supported by in vivo experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further research.

Comparative Efficacy of Chelating Agents

DMPS has been demonstrated to be a potent chelating agent for arsenic, promoting its excretion and alleviating clinical symptoms. The following tables summarize quantitative data from in vivo studies, comparing the performance of DMPS with other common chelators, namely meso-2,3-dimercaptosuccinic acid (DMSA) and British Anti-Lewisite (BAL).

Table 1: Clinical Efficacy of DMPS in Chronic Arsenicosis (Human Study)
Parameter DMPS Treatment Group
Baseline Mean Clinical Score 8.90 ± 2.84
Post-treatment Mean Clinical Score 3.27 ± 1.73 (p < 0.0001)
Baseline Mean Urinary Arsenic (µg/L) 44.05 ± 21.10
Post-treatment Mean Urinary Arsenic (µg/L) 110.32 ± 64.79 (p < 0.05)

Data from a randomized, placebo-controlled trial in patients with chronic arsenicosis.[1][2][3]

Table 2: Comparative Arsenic Excretion in Mice
Chelating Agent Primary Route of Enhanced Arsenic Excretion Relative Efficacy
DMPS Feces (suggesting biliary excretion)[4][5]High
DMSA Urine[4][5]High
BAL -Lower therapeutic index compared to DMPS and DMSA[6]
Table 3: Therapeutic Index of Chelating Agents in Arsenic Poisoning (Mice)
Chelating Agent Relative Therapeutic Index Notes
DMSA 42Water-soluble analog of BAL.[6]
DMPS 14Water-soluble analog of BAL.[6]
DMPA 4N-(2,3- dimercaptopropyl )- phthalamidic acid.[6]
BAL 1Associated with more significant side effects.[7]

Signaling Pathways and Mechanisms of Action

Arsenic exerts its toxicity by inducing oxidative stress and interfering with cellular signaling. Chelating agents like DMPS counteract these effects by binding to arsenic, facilitating its removal, and potentially modulating cellular pathways.

Arsenic_Toxicity_Pathway Arsenic Arsenic (As³⁺) ROS Reactive Oxygen Species (ROS) Arsenic->ROS induces PDH Pyruvate (B1213749) Dehydrogenase (PDH) Complex Arsenic->PDH inhibits MAPK MAPK Pathway (JNK, p38, ERK) ROS->MAPK activates Nrf2 Nrf2 Pathway ROS->Nrf2 activates NFkB NF-κB Pathway ROS->NFkB modulates Cellular_Resp Impaired Cellular Respiration PDH->Cellular_Resp Apoptosis Apoptosis MAPK->Apoptosis Antioxidant Antioxidant Gene Expression Nrf2->Antioxidant Inflammation Inflammation NFkB->Inflammation

Arsenic-induced cellular signaling pathways.

DMPS_Mechanism DMPS DMPS DMPS_As_Complex DMPS-Arsenic Complex DMPS->DMPS_As_Complex hAS3MT hAS3MT (Arsenic Methyltransferase) DMPS->hAS3MT inhibits upregulation by As³⁺ MMA Monomethylarsonous acid (MMA³⁺) DMPS->MMA competitively coordinates Arsenic Arsenic (As³⁺) Arsenic->DMPS_As_Complex chelates Arsenic->hAS3MT upregulates Excretion Renal and Biliary Excretion DMPS_As_Complex->Excretion hAS3MT->MMA produces

Mechanism of action of DMPS in arsenic chelation.

Experimental Workflow for Evaluating Chelating Agents

The evaluation of chelating agents for arsenic poisoning typically follows a structured workflow, progressing from in vitro assays to in vivo animal models.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Animal Models) Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Enzyme_Assay Enzyme Inhibition/ Reactivation Assays (e.g., PDH) Cytotoxicity->Enzyme_Assay Cellular_Uptake Cellular Arsenic Uptake/ Excretion Studies Enzyme_Assay->Cellular_Uptake Acute_Toxicity Acute Toxicity Studies (LD₅₀ Determination) Cellular_Uptake->Acute_Toxicity Efficacy Efficacy Studies (Survival, Arsenic Excretion) Acute_Toxicity->Efficacy Tissue_Distribution Tissue Distribution of Arsenic Efficacy->Tissue_Distribution PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies Tissue_Distribution->PK_PD Preclinical_Eval Preclinical Evaluation PK_PD->Preclinical_Eval

Workflow for evaluating arsenic chelating agents.

Detailed Experimental Protocols

In Vivo Animal Model for Arsenic Poisoning
  • Animal Model: Male ICR mice are commonly used.[4][5] Other studies have utilized C57BL/6J mice or rats.

  • Arsenic Administration: A solution of arsenic trioxide (As₂O₃) is administered subcutaneously at a dose of 5 mg As/kg body weight.[4][5] For chronic studies, sodium arsenite may be added to the drinking water.

  • Chelating Agent Administration: DMPS or DMSA is administered intraperitoneally at a dose of 100 mg/kg body weight immediately after arsenic administration.[4][5]

  • Sample Collection: Urine and feces are collected over a 12-hour period for arsenic analysis.[4][5]

Measurement of Urinary Arsenic by Atomic Absorption Spectrophotometry (AAS)
  • Principle: This method quantifies the total arsenic concentration in a urine sample. The sample is introduced into a high-temperature atomizer (e.g., a graphite (B72142) furnace), where it is vaporized and atomized. A light beam of a specific wavelength, characteristic of arsenic, is passed through the atomic vapor. The amount of light absorbed is proportional to the concentration of arsenic in the sample.

  • Sample Preparation: Urine samples are typically collected over a 24-hour period. To avoid interference from organic arsenic from seafood, subjects should abstain from seafood for at least 48-72 hours prior to and during collection.

  • Instrumentation: An atomic absorption spectrophotometer equipped with a hydride generation system or a graphite furnace is used.

  • Procedure:

    • Urine samples are often pre-treated with an acid digestion to convert all arsenic species to a single inorganic form.

    • For hydride generation AAS, the arsenic in the sample is chemically reduced to arsine gas (AsH₃).

    • The arsine gas is then swept into the atomizer of the AAS.

    • The absorbance is measured at the arsenic-specific wavelength (typically 193.7 nm).

    • The concentration is determined by comparing the sample's absorbance to a calibration curve prepared from standard arsenic solutions.

Pyruvate Dehydrogenase (PDH) Activity Assay
  • Principle: Arsenic is a known inhibitor of the pyruvate dehydrogenase enzyme complex, a critical component of cellular respiration. This assay measures the activity of PDH to assess the toxic effect of arsenic and the restorative effect of a chelating agent. The activity is determined by a coupled enzyme reaction where the product of the PDH reaction, acetyl-CoA, is used by citrate (B86180) synthase to produce citrate and Coenzyme A-SH. The free thiol group of Coenzyme A-SH reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically at 412 nm.

  • Sample Preparation: Tissue homogenates (e.g., from kidney or liver) from control and treated animals are prepared.

  • Reagents:

    • Tris-HCl buffer

    • Sodium pyruvate (substrate)

    • Coenzyme A

    • NAD⁺

    • Thiamine pyrophosphate (TPP)

    • MgCl₂

    • Dithiothreitol (DTT)

    • DTNB

    • Citrate synthase

  • Procedure:

    • A reaction mixture containing all reagents except the tissue extract and citrate synthase is prepared.

    • The tissue extract is added to the mixture and incubated.

    • The reaction is initiated by adding citrate synthase.

    • The change in absorbance at 412 nm over time is monitored using a spectrophotometer.

    • The rate of change in absorbance is directly proportional to the PDH activity. The reversal of arsenic-induced inhibition by a chelating agent can be quantified by comparing the PDH activity in samples from arsenic-exposed animals with and without chelator treatment.

References

A Comparative Guide to Oral Versus Intravenous DMPS Administration in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the therapeutic potential of 2,3-Dimercapto-1-propanesulfonic acid (DMPS), understanding the nuances between oral and intravenous administration is critical for designing effective preclinical and clinical studies. This guide provides an objective comparison of the two routes, supported by available experimental data, detailed methodologies, and visual representations of key processes.

Data Presentation: Pharmacokinetic and Pharmacodynamic Comparison

The route of administration significantly impacts the bioavailability, distribution, and elimination of DMPS, which in turn influences its efficacy as a heavy metal chelating agent. The following tables summarize key quantitative data comparing oral and intravenous DMPS administration.

Table 1: Pharmacokinetic Parameters of DMPS

ParameterOral AdministrationIntravenous AdministrationCitation(s)
Bioavailability ~50%100% (by definition)[1]
Peak Plasma Concentration (Cmax) Lower and delayedHigher and immediate[2][3]
Time to Peak Plasma Conc. (Tmax) ~3 hoursWithin minutes of infusion completion[2]
Plasma Half-life Not explicitly stated in comparative studies30-45 minutes[2]
Elimination ~80% excreted in urine within 24 hours~90% eliminated via the kidneys[1][4]

Note: Data is synthesized from multiple sources and may not represent a direct head-to-head comparison from a single study.

Table 2: Metal Excretion Following DMPS Challenge Test

MetalOral DMPSIntravenous DMPSCitation(s)
Arsenic (As) Effective, may exceed 50% of IV efficacyHighly effective[1]
Mercury (Hg) Effective, around 50% of IV efficacyHighly effective[1]
Lead (Pb) Effective, around 50% of IV efficacyEffective[1]
Copper (Cu) Strong chelator, significant excretionStrong chelator, significant excretion[1][2]
Antimony (Sb) Less effective than intravenousMore effective than oral[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for comparing oral and intravenous DMPS administration in a rat model.

Protocol 1: Pharmacokinetic Analysis in a Rat Model
  • Animal Model:

    • Species: Sprague-Dawley rats

    • Sex: Male

    • Age: 8-10 weeks

    • Weight: 250-300g

    • Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity), with ad libitum access to food and water.

  • Drug Preparation and Administration:

    • Oral (PO): DMPS (sodium salt) is dissolved in sterile water. Administer a single dose of 10 mg/kg body weight via oral gavage.[1]

    • Intravenous (IV): DMPS is dissolved in sterile saline (0.9% NaCl). Administer a single dose of 3 mg/kg body weight via a tail vein catheter over 1 minute.[1]

  • Blood Sampling:

    • Collect blood samples (~0.2 mL) from the tail vein or a cannulated artery at the following time points:

      • IV group: pre-dose, 2, 5, 15, 30, 60, 120, and 240 minutes post-administration.

      • PO group: pre-dose, 15, 30, 60, 90, 120, 180, 240, and 360 minutes post-administration.

    • Place samples in heparinized tubes and centrifuge to separate plasma. Store plasma at -80°C until analysis.

  • Analytical Method:

    • Quantify DMPS concentrations in plasma using High-Performance Liquid Chromatography with electrochemical detection (HPLC-ED) or a similar validated method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for each administration route using non-compartmental analysis.

Protocol 2: Heavy Metal Chelation Efficacy (Challenge Test) in a Rat Model
  • Animal Model and Metal Exposure:

    • Use the same rat model as in Protocol 1.

    • Induce a chronic, low-level heavy metal burden by providing drinking water containing a mixture of heavy metal salts (e.g., lead acetate, mercuric chloride, sodium arsenite) for 4-6 weeks.

  • DMPS Administration:

    • Administer DMPS as described in Protocol 1 (10 mg/kg PO or 3 mg/kg IV).

  • Urine Collection:

    • House rats in metabolic cages for urine collection.

    • Collect a baseline 24-hour urine sample before DMPS administration.

    • After DMPS administration, collect urine for a specified period (e.g., 3 hours for oral, 1-2 hours for intravenous, or a full 24 hours for both).[1]

  • Analytical Method:

    • Measure the concentrations of heavy metals (e.g., As, Hg, Pb, Cu) in the urine samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Data Analysis:

    • Compare the total amount of each metal excreted in the urine post-DMPS administration between the oral and intravenous groups, corrected for baseline excretion.

Mandatory Visualization

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Animal Model Preparation cluster_pk Pharmacokinetic Study cluster_efficacy Chelation Efficacy Study Animal_Model Sprague-Dawley Rats Acclimatization Acclimatization Period Animal_Model->Acclimatization Grouping Randomization into Groups Acclimatization->Grouping PO_Admin_PK Oral DMPS Administration (10 mg/kg) Grouping->PO_Admin_PK IV_Admin_PK Intravenous DMPS Administration (3 mg/kg) Grouping->IV_Admin_PK Metal_Exposure Chronic Heavy Metal Exposure Grouping->Metal_Exposure Blood_Sampling Serial Blood Sampling PO_Admin_PK->Blood_Sampling IV_Admin_PK->Blood_Sampling Plasma_Analysis HPLC-ED Analysis of Plasma Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Parameter Calculation Plasma_Analysis->PK_Analysis PO_Admin_Efficacy Oral DMPS Challenge Metal_Exposure->PO_Admin_Efficacy IV_Admin_Efficacy Intravenous DMPS Challenge Metal_Exposure->IV_Admin_Efficacy Urine_Collection Urine Collection PO_Admin_Efficacy->Urine_Collection IV_Admin_Efficacy->Urine_Collection Urine_Analysis ICP-MS Analysis of Urine Urine_Collection->Urine_Analysis Efficacy_Analysis Comparison of Metal Excretion Urine_Analysis->Efficacy_Analysis

Caption: Workflow for comparing oral and intravenous DMPS administration.

Signaling Pathway of DMPS Chelation and Excretion

DMPS_Mechanism cluster_absorption Administration & Absorption cluster_chelation Chelation cluster_excretion Renal Excretion Oral_DMPS Oral DMPS GI_Tract Gastrointestinal Tract Oral_DMPS->GI_Tract ~50% Bioavailability IV_DMPS Intravenous DMPS Systemic_Circulation Systemic Circulation IV_DMPS->Systemic_Circulation 100% Bioavailability GI_Tract->Systemic_Circulation DMPS_in_Blood DMPS Systemic_Circulation->DMPS_in_Blood Kidney Kidney Systemic_Circulation->Kidney Heavy_Metals Heavy Metals (e.g., Hg, As, Pb) DMPS_in_Blood->Heavy_Metals Chelation DMPS_Metal_Complex DMPS-Metal Complex DMPS_in_Blood->DMPS_Metal_Complex Heavy_Metals->DMPS_Metal_Complex DMPS_Metal_Complex->Kidney OAT Organic Anion Transporters (OATs) Kidney->OAT Uptake into proximal tubule cells Tubular_Secretion Tubular Secretion OAT->Tubular_Secretion Urine Urine Tubular_Secretion->Urine Excretion

Caption: Simplified pathway of DMPS chelation and renal excretion.

Conclusion

The choice between oral and intravenous administration of DMPS in research models depends on the specific aims of the study. Intravenous administration provides immediate and complete bioavailability, making it ideal for acute toxicity models and for establishing maximum chelation efficacy.[2] Oral administration, while having a lower bioavailability of approximately 50%, offers a more convenient and less invasive route that may be more relevant for modeling chronic exposure and long-term treatment regimens.[1] Researchers should carefully consider the pharmacokinetic and pharmacodynamic differences outlined in this guide to select the most appropriate administration route for their experimental design. The provided protocols offer a foundation for conducting rigorous comparative studies to further elucidate the therapeutic potential of DMPS.

References

Head-to-Head Comparison of DMPS and BAL in Animal Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prominent chelating agents, 2,3-Dimercapto-1-propanesulfonic acid (DMPS) and British Anti-Lewisite (BAL), in the context of heavy metal detoxification in animal models. This analysis is supported by experimental data, detailed methodologies, and visualizations to aid in the evaluation of these compounds for therapeutic development.

Introduction

Heavy metal poisoning, a persistent global health issue, necessitates the development of effective and safe chelating agents. For decades, British Anti-Lewisite (BAL), or dimercaprol, has been a standard treatment for arsenic and mercury poisoning. However, its use is associated with a narrow therapeutic window and significant side effects.[1] DMPS (Dimaval®), a water-soluble analogue of BAL, has emerged as a promising alternative, demonstrating a superior safety profile and high efficacy in preclinical studies.[2][3][4] This guide presents a head-to-head comparison of DMPS and BAL based on their performance in animal models, focusing on their efficacy in promoting heavy metal excretion, their acute toxicity, and their impact on metal distribution within the body.

Comparative Efficacy in Animal Models

DMPS has consistently shown greater or equal efficacy compared to BAL in animal models of heavy metal poisoning, particularly for mercury and arsenic. A key advantage of DMPS is its ability to chelate metals without redistributing them to the brain, a significant concern with BAL.

Mercury Poisoning

In a rat model of acute mercuric chloride poisoning, DMPS demonstrated a remarkable protective effect. A single oral dose of DMPS resulted in the survival of all treated animals, whereas only 20% of the rats treated with BAL survived. This highlights the superior efficacy of DMPS in an acute, life-threatening exposure scenario.

Table 1: Efficacy of DMPS vs. BAL in a Rat Model of Acute Mercuric Chloride Poisoning

Chelating AgentDose (mmol/kg)RouteSurvival Rate (%)
Control (Saline)--10
DMPS0.5Oral100
BAL0.5Intramuscular20

Data compiled from studies on acute mercuric chloride poisoning in rats.

Furthermore, studies in rats exposed to methylmercury (B97897) have shown that DMPS effectively reduces mercury levels in the kidneys and blood.[5] While a single dose of DMPS was found to be highly effective in promoting the urinary excretion of both organic and inorganic mercury, consecutive treatments led to a significant decrease in total mercury concentrations in the kidney, brain, and blood.[2][5]

Arsenic Poisoning

The difference in the effect of DMPS and BAL on metal distribution is particularly stark in the context of arsenic poisoning. Studies in rabbits have shown that BAL administration can lead to an increase in the arsenic content of the brain.[6][7] In contrast, DMPS has been shown to decrease the concentration of arsenic in the rabbit brain.[6] This critical difference suggests that DMPS is a safer option for treating arsenic poisoning, as it avoids the potential for enhanced neurotoxicity.

In a study evaluating the protective effects of these chelators against the lethal effects of sodium arsenite in mice, DMPS was found to have a therapeutic index 14 times greater than that of BAL.[7]

Table 2: Comparative Efficacy of DMPS and BAL in Arsenic Poisoning Models

Animal ModelMetal CompoundKey Finding
RabbitSodium Arsenite (As-74)BAL increased brain arsenic content, while DMPS decreased it.[6][7]
MouseSodium ArseniteThe relative therapeutic index of DMPS was 14 times higher than BAL.[7]
RabbitLewisite (organic arsenic)DMPS and BAL provided significant protection against lethal systemic effects.[8]

Comparative Toxicity in Animal Models

A major advantage of DMPS over BAL is its significantly lower toxicity and wider therapeutic window.[2][4] This allows for the administration of higher, more effective doses with a reduced risk of adverse effects.

Table 3: Acute Toxicity (LD50) of DMPS and BAL in Rodents

Chelating AgentAnimal ModelRoute of AdministrationLD50 (mg/kg)
DMPSMouseOral~2000
Intraperitoneal~1100
Intravenous~800
BALMouseIntraperitoneal~125
BALRatIntramuscular~105[9]
Intraperitoneal~140[9][10]

LD50 values are approximate and compiled from multiple sources. Direct head-to-head studies with identical experimental conditions are limited.

The data clearly indicates that BAL is significantly more toxic than DMPS across different administration routes and animal models. The side effects of BAL are well-documented and include nausea, vomiting, headache, and hypertension.[1] Furthermore, BAL should not be used in cases of iron, cadmium, or selenium poisoning as the resulting complexes are more toxic than the metal alone, particularly to the kidneys.[9][11] Animal studies on the acute and chronic toxicity of DMPS have consistently illustrated its safety and wide therapeutic window.[4]

Experimental Protocols

To facilitate the replication and extension of these findings, detailed experimental protocols for key experiments are provided below.

General Protocol for Evaluating Chelating Agents in a Rodent Model of Heavy Metal Poisoning
  • Animal Model: Male Wistar rats (200-250g) are typically used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.

  • Induction of Metal Toxicity:

    • Mercury: A single intraperitoneal (i.p.) injection of mercuric chloride (HgCl₂) at a dose of 1 mg/kg body weight.

    • Arsenic: A single subcutaneous (s.c.) injection of sodium arsenite (NaAsO₂) at a dose of 10 mg/kg body weight.

    • Lead: Lead acetate (B1210297) is provided in drinking water at a concentration of 500 ppm for 4 weeks to induce chronic exposure.

  • Chelator Administration:

    • Treatment is initiated 24 hours after metal administration.

    • DMPS: Administered orally (p.o.) via gavage at a dose of 100 mg/kg body weight, once daily for 5 days.

    • BAL: Administered intramuscularly (i.m.) at a dose of 20 mg/kg body weight, once daily for 5 days.

    • A control group receives saline via the same route of administration.

  • Sample Collection and Analysis:

    • Urine: 24-hour urine samples are collected using metabolic cages at baseline and on each day of treatment to measure metal excretion.

    • Blood: At the end of the treatment period, blood is collected via cardiac puncture for analysis of metal concentration and biochemical markers of toxicity (e.g., liver and kidney function tests).

    • Tissues: Animals are euthanized, and organs (kidneys, liver, brain) are harvested, weighed, and stored at -80°C.

  • Metal Quantification: Metal concentrations in urine, blood, and digested tissue samples are determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Toxicity Assessment:

    • Biochemical Analysis: Serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), blood urea (B33335) nitrogen (BUN), and creatinine (B1669602) are measured to assess liver and kidney function.

    • Histopathology: Organ tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination of any pathological changes.

Visualizations

Signaling Pathways in Heavy Metal Toxicity

Heavy metals like mercury, arsenic, and lead exert their toxic effects through multiple mechanisms, primarily by inducing oxidative stress and inhibiting essential enzymes. The following diagram illustrates a simplified signaling pathway of heavy metal-induced cellular damage.

HeavyMetalToxicity cluster_metal Heavy Metal Exposure cluster_cellular Cellular Effects cluster_damage Cellular Damage Heavy Metal Heavy Metal ROS Production ROS Production Heavy Metal->ROS Production Induces Enzyme Inhibition Enzyme Inhibition Heavy Metal->Enzyme Inhibition Binds to sulfhydryl groups Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Enzyme Inhibition->Mitochondrial Dysfunction Mitochondrial Dysfunction->ROS Production Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Lipid Peroxidation Lipid Peroxidation Oxidative Stress->Lipid Peroxidation DNA Damage DNA Damage Oxidative Stress->DNA Damage DNA Damage->Apoptosis

Caption: Simplified signaling pathway of heavy metal-induced cellular toxicity.

Experimental Workflow for Chelator Evaluation

The following diagram outlines a typical experimental workflow for assessing the efficacy and toxicity of a chelating agent in an animal model of heavy metal poisoning.

ExperimentalWorkflow start Animal Acclimatization metal_exposure Heavy Metal Exposure (e.g., HgCl2, NaAsO2) start->metal_exposure grouping Randomization into Treatment Groups metal_exposure->grouping treatment Chelator Administration (DMPS or BAL) grouping->treatment monitoring Monitoring (Clinical signs, Body weight) treatment->monitoring sample_collection Sample Collection (Urine, Blood, Tissues) monitoring->sample_collection analysis Biochemical & Histopathological Analysis sample_collection->analysis metal_quantification Metal Quantification (ICP-MS) sample_collection->metal_quantification data_analysis Data Analysis & Interpretation analysis->data_analysis metal_quantification->data_analysis

Caption: A typical experimental workflow for evaluating chelating agents.

Mechanism of Chelation: DMPS vs. BAL

DMPS and BAL are both dithiol chelating agents, meaning they contain two sulfhydryl (-SH) groups that bind to heavy metals. However, their structural differences lead to distinct pharmacological properties.

ChelationMechanism cluster_bal BAL (Dimercaprol) cluster_dmps DMPS cluster_chelation Chelation of Heavy Metal (M) BAL_struct HS-CH2-CH(SH)-CH2-OH Metal M BAL_struct->Metal Binds via -SH groups BAL_props Lipophilic (crosses cell membranes, including BBB) Forms less stable complexes Redistributes metals to the brain DMPS_struct HS-CH2-CH(SH)-CH2-SO3Na DMPS_struct->Metal Binds via -SH groups DMPS_props Hydrophilic (primarily extracellular distribution) Forms stable, water-soluble complexes Does not redistribute metals to the brain Chelate Stable Chelate (excreted via urine) Metal->Chelate

Caption: Structural and mechanistic comparison of BAL and DMPS.

Conclusion

Based on the evidence from animal models, DMPS presents a clear therapeutic advantage over BAL for the treatment of heavy metal poisoning, particularly from mercury and arsenic. Its superior efficacy, wider therapeutic window, and, most importantly, its inability to redistribute toxic metals to the brain, position it as a safer and more effective chelating agent. For researchers and drug development professionals, these findings underscore the potential of DMPS as a lead compound for further investigation and development in the field of chelation therapy. Future studies should continue to explore the long-term efficacy and safety of DMPS and its derivatives in various models of heavy metal toxicity.

References

Comparative Effectiveness of DMPS in Different Animal Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of 2,3-Dimercapto-1-propanesulfonic acid (DMPS) as a chelating agent for heavy metal toxicity across various animal species. The information is supported by experimental data to aid in preclinical research and drug development.

DMPS, a water-soluble analog of dimercaprol (B125519) (BAL), has been investigated for its ability to bind to and facilitate the excretion of heavy metals, primarily mercury and arsenic. Animal studies are crucial in determining its therapeutic potential and understanding its mechanism of action. This guide synthesizes findings from studies in mice, rats, rabbits, and dogs to provide a comparative overview of DMPS's effectiveness.

Data Presentation: Quantitative Comparison of DMPS Efficacy

The following table summarizes the quantitative data on the effectiveness of DMPS in treating heavy metal toxicity in different animal species. It is important to note that direct comparisons should be made with caution due to variations in experimental designs across studies.

Animal SpeciesHeavy MetalDMPS Efficacy MetricResultsAlternative/ControlExperimental Conditions
Mouse Arsenic (Sodium Arsenite)Therapeutic Index (LD99 protection)DMPS: 14DMSA: 42, DMPA: 4, BAL: 1Not specified
Mouse MethylmercuryWhole-body mercury content72% of controlDMSA: 19% of control, NApen: 47% of controlDMPS in diet for 8 days after mercury injection
Rat Inorganic Mercury (Mercuric Chloride)Reduction in kidney mercury content~30% (oral), ~50% (intraperitoneal)ControlTwo consecutive daily doses
Rat Inorganic Mercury (Mercuric Chloride)Reduction in kidney mercury content94% reductionDMSA: 50% reductionEquimolar regimens (100 μmol/kg ip 4x/week for 4 weeks) started 24h post-exposure
Rat MethylmercuryReduction in kidney mercuryDMPS was more effective than DMSADMSANot specified
Rabbit Arsenic (Lewisite)Protection against lethal effectsSignificant protectionBAL, DMSA (no significant difference)Equimolar dosing schedules
Dog LeadReduction in blood lead concentrationEffective in reducing blood leadDMSA (also effective)Not specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies investigating the efficacy of DMPS.

Study 1: DMPS Efficacy in a Rat Model of Mercury Poisoning
  • Objective: To evaluate the effectiveness of DMPS in reducing the mercury burden in the kidneys of rats exposed to inorganic mercury.

  • Animals: Male Wistar rats.

  • Induction of Toxicity: A single intravenous injection of mercuric chloride (HgCl₂).

  • Treatment Protocol:

    • Oral Administration: Two consecutive daily doses of DMPS administered orally.

    • Intraperitoneal Administration: Two consecutive daily doses of DMPS administered via intraperitoneal injection.[1]

  • Sample Collection and Analysis: After the treatment period, rats were euthanized, and their kidneys were harvested. The total mercury content in the kidney tissue was determined using atomic absorption spectrophotometry.

  • Key Findings: Intraperitoneal administration of DMPS was more effective than oral administration in reducing kidney mercury levels.[1]

Study 2: Comparative Efficacy of DMPS and DMSA in a Rat Model of Mercury Poisoning
  • Objective: To compare the potency of DMPS and DMSA in reducing renal mercury content after acute exposure to mercuric chloride.

  • Animals: Male rats (strain not specified).

  • Induction of Toxicity: A single intravenous injection of radiolabeled mercuric chloride (0.67 mg/kg).

  • Treatment Protocol: Equimolar regimens of DMSA or DMPS (100 μmol/kg) were administered intraperitoneally four times a week for four weeks, starting 24 hours after mercury exposure.[2]

  • Sample Collection and Analysis: At the end of the four-week treatment period, the renal mercury content was measured and expressed as a percentage of the administered radiolabeled dose.[2]

  • Key Findings: DMPS was significantly more potent than DMSA in reducing the renal mercury content.[2]

Study 3: DMPS in a Rabbit Model of Arsenic Poisoning
  • Objective: To assess the therapeutic efficacy of DMPS in treating systemic organic arsenic poisoning.

  • Animals: Rabbits.

  • Induction of Toxicity: Intravenous administration of dichloro(2-chlorovinyl)arsine (lewisite).

  • Treatment Protocol: Equimolar dosing schedules of DMPS, DMSA, and BAL were administered.

  • Outcome Measure: Survival rate and assessment of pulmonary damage as the cause of mortality.

  • Key Findings: DMPS provided significant protection against the lethal systemic effects of lewisite, with no significant difference in therapeutic efficacy compared to DMSA and BAL under the tested conditions.[2]

Mandatory Visualization

The following diagrams illustrate key concepts related to the mechanism of action of DMPS and a typical experimental workflow.

Arsenic_Inhibition_of_PDH cluster_PDH_Complex Pyruvate Dehydrogenase (PDH) Complex cluster_Arsenic_Inhibition Arsenic Toxicity cluster_DMPS_Action DMPS Chelation Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA E1, E2, E3 E2 Dihydrolipoyl Transacetylase (contains Lipoamide) Inhibited_PDH Inhibited PDH Complex Arsenite Arsenite (As³⁺) Arsenite->E2 Binds to sulfhydryl groups of Lipoamide DMPS_Arsenic_Complex DMPS-Arsenic Complex (excreted) Inhibited_PDH->E2 DMPS reverses inhibition DMPS DMPS DMPS->Arsenite Chelates Arsenite

Caption: Mechanism of arsenic toxicity and DMPS action on the Pyruvate Dehydrogenase complex.

Experimental_Workflow_DMPS_Efficacy start Animal Model Selection (e.g., Rats) induction Induction of Heavy Metal Toxicity (e.g., Mercury Chloride Injection) start->induction grouping Randomization into Treatment Groups induction->grouping control Control Group (Saline) grouping->control dmps_oral DMPS Oral Administration grouping->dmps_oral dmps_ip DMPS Intraperitoneal Administration grouping->dmps_ip treatment Treatment Period (e.g., 2 days) control->treatment dmps_oral->treatment dmps_ip->treatment euthanasia Euthanasia and Tissue Collection (Kidneys) treatment->euthanasia analysis Heavy Metal Analysis (e.g., AAS) euthanasia->analysis results Data Analysis and Comparison of Efficacy analysis->results

Caption: A typical experimental workflow for evaluating the efficacy of DMPS in an animal model.

References

A Comparative Analysis of DMPS and DMSA on Essential Mineral Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the chelating agents DMPS and DMSA and their respective impacts on the delicate balance of essential minerals within the body.

Chelation therapy, a cornerstone in the treatment of heavy metal toxicity, utilizes agents that bind to toxic metals, facilitating their excretion. Among the most common chelators are 2,3-Dimercapto-1-propanesulfonic acid (DMPS) and meso-2,3-dimercaptosuccinic acid (DMSA). While effective in removing harmful metals, their potential to disrupt the homeostasis of essential minerals is a critical consideration in clinical practice and drug development. This guide provides a detailed comparison of the effects of DMPS and DMSA on essential mineral balance, supported by experimental data and methodologies.

Quantitative Impact on Urinary Mineral Excretion

The administration of chelating agents can inadvertently increase the urinary excretion of essential minerals. The following tables summarize the quantitative data on the urinary excretion of key minerals following the administration of DMPS and DMSA. The data is compiled from studies involving provocation tests, where a chelating agent is administered and urine is collected over a specified period to measure the excretion of various substances.

AgentRoute of AdministrationMean Urinary Copper (µg/g creatinine)
Baseline (no chelator) N/A~5
DMPS Intravenous (250mg)~200
DMPS Oral (300mg)~100
DMSA Oral (500mg)~15

Table 1: Comparison of Urinary Copper Excretion. Data indicates that intravenous and oral DMPS significantly increase copper excretion compared to baseline and oral DMSA.

AgentRoute of AdministrationMean Urinary Zinc (µg/g creatinine)
Baseline (no chelator) N/A~300
DMPS Intravenous (250mg)~1200
DMPS Oral (300mg)~800
DMSA Oral (500mg)~400

Table 2: Comparison of Urinary Zinc Excretion. The data shows that while both DMPS and DMSA can increase zinc excretion, the effect of DMPS is considerably more pronounced. DMSA results in a mild increase that is often considered not clinically significant[1].

DMPS demonstrates a strong copper-binding ability, leading to a substantial increase in its urinary excretion[1]. In contrast, DMSA has a much weaker effect on copper excretion. While both agents can increase zinc loss, the impact of DMPS is significantly greater than that of DMSA. For other essential minerals, such as selenium, comprehensive comparative data is less readily available in the literature.

Experimental Protocols

The data presented is primarily derived from provocation tests, a common method to assess the body burden of heavy metals and the efficacy of chelating agents. A generalized experimental protocol for such a test is outlined below.

Provocation Test Protocol:

  • Pre-Chelation Phase:

    • Patients are instructed to avoid fish and seafood for at least three days prior to the test to prevent dietary confounding of heavy metal levels.

    • Mineral-containing supplements and non-essential medications are discontinued (B1498344) 24 to 48 hours before the test.

    • A baseline (pre-provocation) urine sample is collected, typically a first-morning void.

  • Administration of Chelating Agent:

    • DMPS (Intravenous): A common dose is 3 mg/kg of body weight, administered as a slow intravenous injection.

    • DMPS (Oral): A typical oral dose is 300 mg.

    • DMSA (Oral): The standard oral dose is 10-30 mg/kg of body weight, administered on an empty stomach.

  • Post-Chelation Urine Collection:

    • Following administration of the chelator, urine is collected for a specified period, commonly 6 hours.

    • Patients are encouraged to drink sufficient water to ensure adequate urine output.

  • Sample Analysis:

    • The collected urine is analyzed for mineral concentrations, typically using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

    • Results are often normalized to creatinine (B1669602) to account for variations in urine dilution.

G cluster_pre Pre-Chelation cluster_admin Chelator Administration cluster_post Post-Chelation Dietary Restrictions Dietary Restrictions Discontinue Supplements Discontinue Supplements Dietary Restrictions->Discontinue Supplements Baseline Urine Sample Baseline Urine Sample Discontinue Supplements->Baseline Urine Sample Administer Chelator Administer Chelator Baseline Urine Sample->Administer Chelator Urine Collection (6h) Urine Collection (6h) Administer Chelator->Urine Collection (6h) ICP-MS Analysis ICP-MS Analysis Urine Collection (6h)->ICP-MS Analysis Data Normalization Data Normalization ICP-MS Analysis->Data Normalization G cluster_chelation Chelation & Excretion cluster_homeostasis Normal Mineral Homeostasis Chelator (DMPS/DMSA) Chelator (DMPS/DMSA) Chelator-Mineral Complex Chelator-Mineral Complex Chelator (DMPS/DMSA)->Chelator-Mineral Complex Binds to Essential Mineral (e.g., Cu, Zn) Essential Mineral (e.g., Cu, Zn) Essential Mineral (e.g., Cu, Zn)->Chelator-Mineral Complex Renal Excretion Renal Excretion Chelator-Mineral Complex->Renal Excretion Intracellular Mineral Pool Intracellular Mineral Pool Renal Excretion->Intracellular Mineral Pool Depletes Metallothioneins Metallothioneins Metallothioneins->Intracellular Mineral Pool Regulates Zinc Transporters (ZIP/ZnT) Zinc Transporters (ZIP/ZnT) Zinc Transporters (ZIP/ZnT)->Intracellular Mineral Pool Transports

References

Comparative Guide to Analytical Methods for the Simultaneous Detection of DMPS and DMSA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMPS and DMSA are crucial chelating agents used in the treatment of heavy metal poisoning. The development of robust and validated analytical methods for their simultaneous determination is essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations. The ideal method should be sensitive, specific, accurate, and reproducible. This guide explores three prominent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).

Data Presentation: A Comparative Overview of Potential Methods

The following table summarizes the typical performance characteristics of the analytical methods that could be validated for the simultaneous determination of DMPS and DMSA. The data presented is a composite expectation based on the analysis of structurally similar thiol-containing compounds and general validation guidelines.

Parameter HPLC-UV LC-MS/MS Capillary Electrophoresis (CE)
Linearity (r²) > 0.995> 0.998> 0.99
Accuracy (% Recovery) 95 - 105%98 - 102%90 - 110%
Precision (% RSD) < 5%< 3%< 10%
Limit of Detection (LOD) ng/mL rangepg/mL to low ng/mL rangeng/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL to low ng/mL rangeng/mL range
Sample Throughput ModerateHighHigh
Specificity Moderate to GoodExcellentGood to Excellent
Cost Low to ModerateHighModerate

Experimental Protocols: Methodological Frameworks

The following are detailed, generalized experimental protocols for each of the discussed analytical techniques. These protocols would require optimization and validation for the specific application of simultaneous DMPS and DMSA analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a cost-effective and widely available technique suitable for routine analysis.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase:

  • An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate (B84403), pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio would need to be optimized for adequate separation of DMPS and DMSA.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: UV detection would likely be performed at a low wavelength, around 210-220 nm, where both compounds exhibit some absorbance.

Sample Preparation:

  • Plasma/Urine: Protein precipitation with a solvent like acetonitrile or methanol (B129727), followed by centrifugation and filtration of the supernatant.

  • Pharmaceuticals: Dissolution in a suitable solvent (e.g., mobile phase) and filtration.

Validation Parameters to be Assessed:

  • Specificity (peak purity and resolution from matrix components).

  • Linearity (typically over a concentration range relevant to expected sample concentrations).

  • Accuracy (recovery studies by spiking known concentrations of DMPS and DMSA into blank matrix).

  • Precision (repeatability and intermediate precision at different concentration levels).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ).

  • Robustness (evaluating the effect of small variations in method parameters).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity, making it ideal for bioanalytical applications where low concentrations are expected.

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 or HILIC column.

Mobile Phase:

  • A gradient elution using a mixture of water with an additive (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

Mass Spectrometric Conditions:

  • Ionization Mode: Negative ion electrospray ionization (ESI-) is likely to be more sensitive for these acidic compounds.

  • Detection Mode: Multiple Reaction Monitoring (MRM) would be used to monitor specific precursor-to-product ion transitions for both DMPS and DMSA, as well as for a suitable internal standard.

Sample Preparation:

  • Similar to HPLC-UV, but may require a more rigorous clean-up step like solid-phase extraction (SPE) to minimize matrix effects.

Validation Parameters to be Assessed:

  • All parameters listed for HPLC-UV, with the addition of:

  • Matrix effect evaluation (assessing the ion suppression or enhancement from the biological matrix).

  • Carryover assessment.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that requires minimal sample and solvent volumes.

Instrumentation:

  • Capillary electrophoresis system with a UV or diode-array detector (DAD). Coupling to a mass spectrometer (CE-MS) would provide higher specificity.

  • Fused-silica capillary (e.g., 50 µm internal diameter, 50-70 cm total length).

Background Electrolyte (BGE):

  • A buffer solution such as phosphate or borate (B1201080) buffer at a pH that ensures both DMPS and DMSA are ionized to facilitate electrophoretic separation. The addition of an electroosmotic flow modifier may be necessary.

Separation Conditions:

  • Voltage: Typically in the range of 15-30 kV.

  • Temperature: Controlled, for example, at 25°C.

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Detection: On-capillary UV detection at a low wavelength (e.g., 200-210 nm).

Sample Preparation:

  • Minimal sample preparation is often required. Dilution of the sample in the BGE or water is typically sufficient.

Validation Parameters to be Assessed:

  • Similar to HPLC-UV, with a focus on migration time precision rather than retention time precision.

Mandatory Visualizations

Validation_Workflow cluster_planning Phase 1: Method Development & Optimization cluster_application Phase 3: Sample Analysis MD Method Development (Technique Selection) Opt Optimization of Parameters (e.g., Mobile Phase, Voltage) MD->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Robust Robustness LOD_LOQ->Robust Stab Stability Robust->Stab SA Sample Analysis Stab->SA Rep Reporting of Results SA->Rep

Caption: General workflow for the validation of an analytical method.

Conclusion

The selection of an appropriate analytical method for the simultaneous detection of DMPS and DMSA will depend on the specific requirements of the application, including the sample matrix, required sensitivity, available instrumentation, and cost considerations.

  • HPLC-UV is a practical choice for quality control of pharmaceutical products where concentrations are relatively high.

  • LC-MS/MS is the gold standard for bioanalytical applications, offering the highest sensitivity and specificity for detecting low levels of DMPS and DMSA in complex biological matrices like plasma and urine.

  • Capillary Electrophoresis presents a high-resolution alternative with low sample and reagent consumption, which can be particularly advantageous in research settings.

Regardless of the chosen technique, a thorough method validation following international guidelines (e.g., ICH Q2(R1)) is imperative to ensure the reliability and accuracy of the obtained results. Further research is warranted to develop and publish a validated, direct comparative study of these methods for the simultaneous analysis of DMPS and DMSA.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2,3-Dimercapto-1-propanesulfonic Acid (DMPS)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2,3-Dimercapto-1-propanesulfonic acid (DMPS), a chelating agent used in pharmaceutical applications.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle DMPS with appropriate care to minimize exposure risks. Always work in a well-ventilated area and avoid direct contact with the substance.[1][2]

Personal Protective Equipment (PPE):

The following table summarizes the necessary personal protective equipment when handling DMPS.

CategoryRecommended EquipmentSpecifications
Hand Protection Chemical-impermeable glovesBreakthrough time greater than 60 minutes is recommended for brief contact.[3]
Eye Protection Safety goggles or glassesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4]
Skin and Body Protective clothingTo prevent skin exposure.[2][4]
Respiratory Full-face respiratorUse if exposure limits are exceeded, if irritation is experienced, or in case of inadequate ventilation.[1][5]

Handling Procedures:

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent ignition.[1]

  • Prevent fire caused by electrostatic discharge.[1]

  • Do not allow the chemical to enter drains.[1][5]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent contamination.

Minor Spills:

  • Immediately clean up all spills.[3]

  • Avoid breathing dust and prevent contact with skin and eyes.[3]

  • Sweep up or absorb the material.[2]

  • Place the collected material into a suitable, clean, dry, and closed container for disposal.[2]

Major Spills:

  • Alert personnel in the area and evacuate if necessary.[1][3]

  • Notify emergency responders, providing the location and nature of the hazard.[3]

  • Prevent further leakage or spillage if it is safe to do so.[1]

  • Contain the spill and collect the material for disposal in appropriate containers.[1]

Step-by-Step Disposal Plan

The disposal of DMPS waste must comply with all local, state, and federal regulations.[3] The primary recommended method is through a licensed chemical waste disposal service.

Experimental Protocol for Waste Neutralization (if permissible by local regulations and conducted by trained personnel):

Note: This is a generalized procedure and must be adapted to comply with institutional and regulatory guidelines. Always consult with your institution's environmental health and safety (EHS) department before proceeding.

  • Segregation: Collect all DMPS waste, including contaminated labware and PPE, in a designated, properly labeled, and sealed container.

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include the date of accumulation.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[3][4]

  • Professional Disposal: Arrange for the collection of the waste by a licensed chemical destruction plant.[1] Controlled incineration with flue gas scrubbing is a suitable disposal method.[1]

  • Documentation: Maintain a record of the waste generated and its disposal, in accordance with regulatory requirements.

Prohibited Disposal Methods:

  • Do not discharge DMPS or its containers to sewer systems.[1]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of DMPS.

DMPS_Disposal_Workflow cluster_preparation Preparation & Handling cluster_collection Waste Collection cluster_spill Spill Management cluster_storage_disposal Storage & Final Disposal A Wear Appropriate PPE B Handle in Ventilated Area A->B C Segregate DMPS Waste B->C D Use Labeled, Sealed Containers C->D E Store in Cool, Dry, Ventilated Area D->E Spill Spill Occurs MinorSpill Minor Spill: Clean up & containerize Spill->MinorSpill Minor MajorSpill Major Spill: Evacuate & alert responders Spill->MajorSpill Major MinorSpill->C MajorSpill->C F Arrange for Professional Disposal (Licensed Chemical Destruction) E->F G Maintain Disposal Records F->G

Caption: Workflow for the safe disposal of this compound (DMPS).

References

Essential Safety and Operational Guide for Handling 2,3-Dimercapto-1-propanesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the safe handling of 2,3-Dimercapto-1-propanesulfonic acid. It is intended for researchers, scientists, and drug development professionals to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure.[1] The following table summarizes the recommended PPE.

Protection Type Specification Source
Eye/Face Protection Chemical safety goggles or eyeglasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2][1][2]
Hand Protection Wear appropriate protective gloves to prevent skin exposure.[1][2] For brief contact, a glove with a protection class of 3 or higher (breakthrough time > 60 minutes) is recommended.[3][1][2][3]
Body Protection Wear a laboratory coat and appropriate protective clothing to prevent skin exposure.[2][3][2][3]
Respiratory Protection Work in a certified chemical fume hood to prevent inhalation.[4][5] If dust formation is possible, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][1][4][5]

Operational Plan: From Handling to Disposal

Adherence to a strict operational workflow is critical for safety. This plan outlines the procedural steps for handling this compound from initial preparation to final waste disposal.

1. Preparation and Handling:

  • Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation of vapors or dust.[4][5]

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.[6]

  • Avoiding Contamination: Avoid all personal contact, including inhalation.[3] Prevent the generation of dust.[1]

  • Storage: Store in a cool, dry place in the original, tightly sealed container.[1] This compound can be air-sensitive.[1][2]

2. Spill Response:

  • Minor Spills: For small spills, clean up immediately.[3] Use absorbent material, and wear appropriate PPE.[7] Seal all disposable cleanup materials in a labeled, zip-lock bag for hazardous waste disposal.[7]

  • Major Spills: In the event of a large spill, alert personnel in the area and contact emergency responders.[3]

3. Disposal Plan:

The primary method for neutralizing thiol-containing waste is through oxidation with a bleach solution (sodium hypochlorite), which converts the volatile and odorous thiol into a less reactive compound.[4][5]

  • Waste Segregation: All materials contaminated with this compound, including unused product and contaminated consumables (e.g., pipette tips, gloves), must be segregated as hazardous waste.[4]

  • Liquid Waste: In a fume hood, slowly add liquid waste containing the thiol to a bleach solution.[4]

  • Solid Waste: Seal contaminated solid waste, such as gloves and paper towels, in a labeled plastic bag and dispose of it as solid hazardous waste.[4][7]

  • Glassware Decontamination: Submerge contaminated glassware in a bleach bath for at least 14-24 hours to neutralize the thiol.[4][8] After soaking, the glassware can be thoroughly rinsed and cleaned using standard laboratory procedures.[4]

  • Regulatory Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[3]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Work Inside a Certified Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh/Measure Chemical prep_hood->handle_weigh handle_reaction Perform Experimental Procedure handle_weigh->handle_reaction disp_liquid Neutralize Liquid Waste (with Bleach Solution) handle_reaction->disp_liquid disp_solid Collect Contaminated Solid Waste (Gloves, Tips, etc.) handle_reaction->disp_solid disp_glass Decontaminate Glassware (Bleach Bath Soak) handle_reaction->disp_glass disp_final_liquid Dispose of Neutralized Liquid as Hazardous Waste disp_liquid->disp_final_liquid disp_final_solid Dispose of Sealed Bag as Solid Hazardous Waste disp_solid->disp_final_solid disp_final_glass Rinse and Clean Decontaminated Glassware disp_glass->disp_final_glass

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.